molecular formula C10H14O3 B054752 (S)-(-)-3-Benzyloxy-1,2-propanediol CAS No. 17325-85-8

(S)-(-)-3-Benzyloxy-1,2-propanediol

Cat. No.: B054752
CAS No.: 17325-85-8
M. Wt: 182.22 g/mol
InChI Key: LWCIBYRXSHRIAP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-3-Benzyloxy-1,2-propanediol, also known as this compound, is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-phenylmethoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCIBYRXSHRIAP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938348
Record name 3-(Benzyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17325-85-8
Record name (-)-3-Benzyloxy-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17325-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Propanediol, 3-(phenylmethoxy)-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-3-Benzyloxy-1,2-propanediol: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-(-)-3-Benzyloxy-1,2-propanediol, a key chiral building block in pharmaceutical development. The information is presented to support research and development activities, with a focus on quantitative data, detailed experimental protocols, and visualization of its synthetic utility.

Core Chemical and Physical Properties

This compound, also known as (S)-(-)-Glycerol α-Benzyl Ether or 1-O-Benzyl-sn-glycerol, is a chiral compound widely utilized in the stereoselective synthesis of biologically active molecules. Its chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [1]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid
Melting Point 24-26 °C (lit.)
Boiling Point 261 °C (lit.)
Density 1.140 g/mL at 20 °C (lit.)[2]
Refractive Index (n²⁰/D) 1.533[2]
Purity >98.0% (GC)
Table 2: Chemical Identifiers
IdentifierValueReference(s)
CAS Number 17325-85-8[1]
IUPAC Name (2S)-3-(phenylmethoxy)propane-1,2-diol[1]
Synonyms (S)-(-)-Glycerol α-Benzyl Ether, 1-O-Benzyl-sn-glycerol[1]
InChI InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1[1]
SMILES C1=CC=C(C=C1)COC--INVALID-LINK--O[1]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data
SpectrumKey Peaks/Shifts (Solvent)
¹H NMR (CDCl₃, 500 MHz) δ 7.40–7.28 (m, 5H), 4.55 (s, 2H), 3.89 (dq, J = 9.9, 5.1 Hz, 1H), 3.73–3.60 (m, 2H), 3.56 (qd, J = 9.7, 5.1 Hz, 2H), 2.74 (s, 1H), 2.26 (s, 1H)
¹³C NMR (CDCl₃, 126 MHz) δ 137.64, 128.54, 127.96, 127.81, 73.63, 71.82, 70.61, 64.10
IR (ATR) Data available, specific peaks not detailed in search results.
Mass Spectrometry (GC-MS) Data available, specific fragmentation not detailed in search results.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

A common and effective method for the enantioselective synthesis of this compound involves the ring-opening of a chiral glycidyl ether. This protocol is adapted from general procedures for the synthesis of glycerol monoethers from glycidol.[3]

Materials:

  • (R)-Glycidyl benzyl ether

  • Sulfuric acid (0.1 M)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-Glycidyl benzyl ether.

  • Add an excess of 0.1 M aqueous sulfuric acid to the flask.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by silica gel column chromatography to obtain high-purity this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Equipment:

  • Chromatography column

  • Fraction collector

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified this compound. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can also be employed for the separation and purification of the enantiomers.[4][5][6]

Applications in Drug Development

This compound is a valuable chiral precursor in the synthesis of several important pharmaceutical compounds.

Synthesis of Cidofovir (HPMPC)

It is a crucial starting material for the synthesis of the nucleotide analog (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (HPMPC), also known as Cidofovir.[7][8] Cidofovir is an antiviral medication used to treat cytomegalovirus (CMV) retinitis in patients with AIDS.[8] The drug works by inhibiting viral DNA synthesis.[9]

Synthesis of Cationic Cardiolipin Analogs

This chiral diol is also utilized in the synthesis of cationic cardiolipin analogs.[10] These synthetic lipids are being investigated as non-viral vectors for gene therapy and as drug delivery systems, capable of facilitating the transport of biologically active agents into cells.[10][11]

Mandatory Visualization

The following diagram illustrates the synthetic pathway of the antiviral drug Cidofovir, highlighting the central role of this compound as a key chiral building block.

Synthetic_Pathway_of_Cidofovir start (S)-(-)-3-Benzyloxy- 1,2-propanediol intermediate1 Intermediate Tosylate Derivative start->intermediate1 Tosylation intermediate2 N-Alkylated Cytosine intermediate1->intermediate2 Alkylation of Cytosine intermediate3 Debenzylated Intermediate intermediate2->intermediate3 Hydrogenolysis (Debenzylation) cidofovir Cidofovir ((S)-HPMPC) intermediate3->cidofovir Phosphonylation

Caption: Synthetic pathway of Cidofovir from this compound.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

An In-depth Technical Guide to (S)-(-)-3-Benzyloxy-1,2-propanediol (CAS: 17325-85-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-3-Benzyloxy-1,2-propanediol, also known as (S)-(-)-Glycerol α-Benzyl Ether, is a crucial chiral building block in modern organic synthesis. Its stereochemical purity and versatile functional groups make it an invaluable intermediate in the pharmaceutical industry, particularly in the development of antiviral and cardiovascular drugs, as well as in the construction of specialized drug delivery systems. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and key applications, with a focus on detailed experimental protocols and logical workflows.

Physicochemical Properties

This compound is a white to light yellow solid or a colorless to light yellow clear liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 17325-85-8
Molecular Formula C₁₀H₁₄O₃[1][2]
Molecular Weight 182.22 g/mol [1][2]
Melting Point 25 °C[3]
Boiling Point 261 °C[3]
Density 1.140 g/mL at 20 °C[4][5]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[1]
Purity >98.0% (GC)[1]

Synthesis of this compound

The enantiomerically pure this compound is most effectively synthesized via the enzymatic kinetic resolution of racemic benzyl glycidyl ether. This method utilizes the stereoselectivity of certain enzymes, such as epoxide hydrolases, to preferentially hydrolyze one enantiomer of the epoxide, leaving the other unreacted.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Benzyl Glycidyl Ether

This protocol is a representative method based on the use of a microbial epoxide hydrolase.

Materials:

  • Racemic benzyl glycidyl ether

  • Whole cells of a microorganism expressing epoxide hydrolase (e.g., Talaromyces flavus or Bacillus alcalophilus)[1]

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Biocatalyst Preparation: Cultivate the selected microorganism (e.g., Talaromyces flavus) in a suitable nutrient medium to induce the expression of epoxide hydrolase. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Enzymatic Resolution:

    • Prepare a suspension of the microbial cells in a phosphate buffer (pH 7.0).

    • Add racemic benzyl glycidyl ether to the cell suspension. The substrate concentration should be optimized for the specific enzyme activity.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

    • Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the product and the remaining substrate.

    • The reaction is typically stopped when approximately 50% conversion is reached to achieve high enantiomeric excess for both the diol product and the unreacted epoxide.

  • Work-up and Extraction:

    • Once the desired conversion is achieved, separate the microbial cells from the reaction mixture by centrifugation or filtration.

    • Extract the aqueous phase with ethyl acetate multiple times to recover the this compound.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.[6]

    • Elute with a mixture of hexane and ethyl acetate, gradually increasing the polarity of the eluent.

    • Collect the fractions containing the pure this compound.

    • Confirm the purity and identity of the final product using techniques such as NMR, and determine the enantiomeric excess using chiral HPLC.

Synthesis Workflow

Synthesis_Workflow racemate Racemic Benzyl Glycidyl Ether reaction Enzymatic Kinetic Resolution racemate->reaction enzyme Epoxide Hydrolase (e.g., from T. flavus) enzyme->reaction product (S)-(-)-3-Benzyloxy- 1,2-propanediol reaction->product unreacted (R)-Benzyl Glycidyl Ether reaction->unreacted extraction Extraction with Ethyl Acetate product->extraction purification Silica Gel Chromatography extraction->purification final_product Pure (S)-(-)-3-Benzyloxy- 1,2-propanediol purification->final_product

Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from its predefined stereochemistry and the presence of two hydroxyl groups that can be selectively functionalized.

Antiviral Agents

A significant application of this compound is in the preparation of nucleotide analogs with antiviral activities. The chiral diol backbone serves as a key structural motif in these molecules, which are designed to interfere with viral replication.

Drug Delivery Systems

This compound is also used to synthesize cationic cardiolipin analogs. These synthetic lipids are components of drug delivery systems, such as transfection reagents, which are used to introduce nucleic acids into cells for therapeutic or research purposes.

Other Pharmaceutical Applications

The structural framework of this compound makes it a suitable precursor for the synthesis of other biologically active molecules, including certain beta-blockers and HIV protease inhibitors.

Logical Relationship in Drug Synthesis

Drug_Development start (S)-(-)-3-Benzyloxy- 1,2-propanediol antiviral Antiviral Nucleotide Analogues start->antiviral delivery Cationic Cardiolipin Analogues start->delivery other Other Pharmaceutical Intermediates start->other app1 Antiviral Therapy antiviral->app1 app2 Drug/Gene Delivery delivery->app2 app3 Cardiovascular & HIV Therapeutics other->app3

Applications of this compound in drug development.

Conclusion

This compound is a cornerstone chiral building block in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. The enzymatic kinetic resolution of racemic benzyl glycidyl ether provides an efficient and environmentally friendly route to this valuable compound. Its continued use in the development of novel therapeutics underscores the importance of stereochemistry in modern drug design and development. This guide provides essential technical information for researchers and scientists working with this versatile chemical intermediate.

References

An In-depth Technical Guide to the Physical Characteristics of 1-O-Benzyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-O-Benzyl-sn-glycerol, a key intermediate in pharmaceutical and biochemical research. This document is intended to serve as a valuable resource for professionals in drug development and scientific research, offering detailed data, experimental protocols, and logical visualizations to support laboratory work and formulation development.

Core Physical and Chemical Properties

1-O-Benzyl-sn-glycerol, also known as (S)-(-)-3-benzyloxy-1,2-propanediol, is a versatile chiral building block. Its unique structure, featuring a glycerol backbone with a benzyl ether at the sn-1 position, imparts properties that are highly valuable in the synthesis of complex bioactive molecules and as a component in drug delivery systems.[1] The benzyl group can enhance the solubility and stability of various therapeutic agents.[1][2]

Data Presentation: Physical Characteristics
PropertyValueReference
Chemical Name 1-O-Benzyl-sn-glycerol
Synonym(s) This compound[1]
CAS Number 17325-85-8[1]
Molecular Formula C₁₀H₁₄O₃[1][3]
Molecular Weight 182.22 g/mol [1][3]
Appearance Yellow oil[1]
Boiling Point Data not available
Density Data not available
Solubility Soluble in organic solvents such as ethanol, chloroform, and DMSO. Sparingly soluble in aqueous buffers.Inferred from structure and supplier data
Storage Conditions Store at 0-8 °C[1]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical characteristics of oily compounds like 1-O-Benzyl-sn-glycerol.

Determination of Boiling Point (Micro Capillary Method)

Given that 1-O-Benzyl-sn-glycerol is often handled in small quantities for research purposes, the micro capillary method is a suitable technique for determining its boiling point. This method is advantageous as it requires a minimal amount of the sample.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, the sample is heated in a small tube containing an inverted capillary. As the liquid heats, its vapor fills the capillary. Upon cooling, the liquid is drawn into the capillary at the moment its vapor pressure equals the atmospheric pressure, and this temperature is recorded as the boiling point.

Apparatus:

  • Thiele tube or melting point apparatus

  • Thermometer

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Heating fluid (e.g., mineral oil)

  • Rubber band or thread

Procedure:

  • Place a few drops of 1-O-Benzyl-sn-glycerol into the small test tube.

  • Invert the sealed capillary tube and place it (open end down) into the test tube with the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer and attached tube into the Thiele tube or melting point apparatus, making sure the heating fluid level is appropriate.

  • Begin to heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the trapped air and then the sample's vapor escape.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • Observe the sample carefully. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of an oily compound in various solvents.

Principle: The principle of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents. 1-O-Benzyl-sn-glycerol has both polar (two hydroxyl groups) and nonpolar (benzyl group, hydrocarbon backbone) characteristics, suggesting it will be soluble in a range of organic solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes

  • A range of solvents (e.g., water, ethanol, chloroform, dimethyl sulfoxide (DMSO))

Procedure:

  • Label a series of test tubes, one for each solvent to be tested.

  • Add approximately 1 mL of a chosen solvent to its corresponding test tube.

  • Add one to two drops of 1-O-Benzyl-sn-glycerol to the solvent.

  • Vigorously shake or vortex the mixture for approximately 60 seconds.

  • Allow the mixture to stand and observe the results.

  • Record the solubility based on the following criteria:

    • Soluble: The mixture is a single, clear phase with no visible droplets of the oil.

    • Partially Soluble: The mixture is cloudy or forms an emulsion, with some undissolved oil droplets remaining.

    • Insoluble: Two distinct layers are present, and the oil does not appear to mix with the solvent.

  • Repeat the procedure for each of the selected solvents.

Visualization of Logical Relationships

The physical properties of 1-O-Benzyl-sn-glycerol are directly linked to its utility in research and drug development. The following diagram illustrates this relationship.

Physical_Properties_Application Logical Workflow: Physical Properties to Application cluster_properties Core Physical Characteristics cluster_implications Implications for R&D cluster_applications Primary Applications Appearance Appearance: Yellow Oil Handling Ease of Handling & Formulation (Liquid State) Appearance->Handling Solubility Solubility: Soluble in Organic Solvents Delivery Drug Delivery (Solubilizing Agent) Solubility->Delivery MW Molecular Weight: 182.22 g/mol Synthesis Stoichiometric Calculations (Purity & MW) MW->Synthesis Chirality Chirality: sn-1 Stereocenter Bioactivity Stereospecific Interactions (Chiral Synthesis) Chirality->Bioactivity Pharma Pharmaceutical Development Handling->Pharma Delivery->Pharma Synthesis->Pharma Biochem Biochemical Research Synthesis->Biochem Bioactivity->Pharma Bioactivity->Biochem

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-(-)-Benzylglycerol

(S)-(-)-Benzylglycerol, a chiral molecule, is a valuable building block in the synthesis of a variety of biologically active compounds and pharmaceutical intermediates. Its specific stereochemistry and functional groups make it a crucial component in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Properties of (S)-(-)-Benzylglycerol

The fundamental chemical and physical properties of (S)-(-)-Benzylglycerol are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[1][2]
Molecular Weight 182.22 g/mol [1][2]
Appearance Off-White Waxy Solid[2]
Melting Point 38-40 °C[2]
Boiling Point 185-187 °C at 10 mmHg[2]
Synonyms (S)-3-(Benzyloxy)-1,2-propanediol, (R)-3-Benzyloxy-1,2-propanediol (older nomenclature)[3]

Applications in Research and Drug Development

(S)-(-)-Benzylglycerol serves as a key chiral intermediate in the synthesis of complex molecules. Its applications span several areas of pharmaceutical and biochemical research:

  • Pharmaceutical Intermediates: It is a precursor in the synthesis of various pharmaceutical agents.[3][4][5] The amino derivatives of mono-benzyl glycerol ether, for instance, are used as α and β adrenergic blocking agents.[4]

  • Glycerolipid Metabolism Research: Researchers utilize (S)-(-)-Benzylglycerol and its derivatives as reagents in biochemical assays to investigate glycerolipid metabolism, which is crucial for understanding numerous metabolic diseases.[3]

  • Enantioselective Synthesis: The defined stereocenter of (S)-(-)-Benzylglycerol makes it an essential starting material for the enantioselective synthesis of complex natural products and drugs, ensuring the desired biological activity and reducing potential side effects from other stereoisomers.

Experimental Protocols

A common application of benzylglycerol is in etherification reactions. The following protocol is a representative example of the benzylation of glycerol, which can be adapted for stereospecific synthesis.

Solvent-Free Benzylation of Glycerol

This protocol describes the reaction of glycerol with benzyl alcohol in the absence of a solvent, using a solid acid catalyst.[4]

Materials:

  • Glycerol

  • Benzyl alcohol

  • Solid acid catalyst (e.g., Cs2.5H0.5PW12O40/K-10)[4]

  • Nitrogen gas

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring equipment

Procedure:

  • Catalyst Preparation: The Cs2.5H0.5PW12O40/K-10 catalyst is prepared by an incipient wetness impregnation method.[4]

  • Reaction Setup: In a batch reactor, combine glycerol and benzyl alcohol. A typical molar ratio is 1:4 (glycerol to benzyl alcohol).[4]

  • Catalyst Addition: Add the solid acid catalyst to the reaction mixture. A typical loading is 0.03 g/cm³ with respect to the total reaction volume.[4]

  • Inert Atmosphere: Purge the reactor with nitrogen gas to displace any air.[4]

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 150 °C) with vigorous stirring (e.g., 1000 rpm) to avoid mass transfer limitations.[4]

  • Monitoring and Work-up: Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS). Upon completion, the catalyst can be filtered off, and the product, mono-benzyl glycerol ether (MBGE), can be isolated and purified from the reaction mixture.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of benzylglycerol.

SynthesisWorkflow Reactants Glycerol + Benzyl Alcohol Reaction Etherification Reaction (e.g., 150°C, 1000 rpm) Reactants->Reaction Catalyst Solid Acid Catalyst Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Purification Product Purification (e.g., Distillation) Filtration->Purification Product (S)-(-)-Benzylglycerol Purification->Product

Caption: Generalized workflow for the synthesis of (S)-(-)-Benzylglycerol.

References

A Technical Guide to (S)-(-)-3-Benzyloxy-1,2-propanediol: Physicochemical Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-3-Benzyloxy-1,2-propanediol is a chiral building block crucial in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and functional groups make it a valuable starting material for complex molecules, including antiviral agents and components of drug delivery systems. This technical guide provides an in-depth overview of its key physical properties, outlines the experimental methodologies for their determination, and explores its application in significant research and development workflows.

Physicochemical Properties

The melting and boiling points are critical physical constants that define the purity and the physical state of a substance under varying temperatures.

PropertyValue
Melting Point24-26 °C
Boiling Point261 °C

Experimental Protocols for Physicochemical Characterization

While specific experimental documentation for the determination of the melting and boiling points of this compound is not detailed in readily available literature, the following represents standard methodologies employed for such characterizations in a laboratory setting.

Melting Point Determination:

A common method for determining the melting point of a solid compound is using a capillary melting point apparatus.

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Melting Range: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Boiling Point Determination:

The boiling point of a liquid can be determined using a distillation method or a micro-boiling point determination technique.

  • Apparatus Setup: For a macro-scale determination, a standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask.

  • Heating: The liquid in the distillation flask is heated gently.

  • Boiling Point Reading: As the liquid boils and its vapor condenses on the thermometer bulb, the temperature will stabilize. This stable temperature, at which the liquid and vapor are in equilibrium, is recorded as the boiling point at the given atmospheric pressure.

Applications in Drug Development

This compound serves as a critical chiral precursor in the synthesis of important pharmaceutical molecules.

1. Synthesis of Antiviral Nucleotide Analogs:

This compound is a key starting material for the synthesis of the nucleotide analog (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine, also known as Cidofovir. Cidofovir exhibits potent activity against a range of DNA viruses. The synthesis involves a multi-step process where the chiral backbone of the final molecule is derived from this compound.

G A (S)-(-)-3-Benzyloxy- 1,2-propanediol B Chemical Modification A->B Protection & Functionalization C Intermediate Side-chain Derivative B->C D Coupling with Cytosine C->D E (S)-1-[3-hydroxy-2- (phosphonylmethoxy)propyl]cytosine (Cidofovir) D->E Deprotection

Synthetic workflow for Cidofovir.

2. Component of Cationic Cardiolipin Analogs for Drug Delivery:

This compound is also utilized in the synthesis of novel cationic cardiolipin analogs. These synthetic lipids are designed to act as efficient carriers for therapeutic agents, such as small interfering RNA (siRNA), in drug delivery systems. The glycerol backbone of the cardiolipin analog can be derived from this chiral precursor. Cationic lipids can form complexes with negatively charged nucleic acids, facilitating their entry into cells.

G cluster_synthesis Synthesis of Cationic Lipid cluster_delivery Drug Delivery Workflow A (S)-(-)-3-Benzyloxy- 1,2-propanediol B Multi-step Synthesis A->B C Cationic Cardiolipin Analog B->C E Formation of Lipoplex C->E D siRNA (Therapeutic Agent) D->E F Cellular Uptake E->F G Endosomal Escape F->G H Target mRNA Silencing G->H

Spectroscopic and Synthetic Profile of (S)-(-)-3-Benzyloxy-1,2-propanediol: A Chiral Building Block for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(-)-3-Benzyloxy-1,2-propanediol is a valuable chiral building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its stereodefined structure makes it a crucial intermediate in the asymmetric synthesis of various bioactive molecules, most notably beta-adrenergic blocking agents (beta-blockers). This technical guide provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for its analysis, and its application in the synthesis of the beta-blocker (S)-propranolol, alongside the relevant signaling pathway. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.40–7.28m-Ar-H
4.55s--OCH₂Ph
3.89dq9.9, 5.1-CH(OH)-
3.73–3.60m--CH₂(OH)
3.56qd9.7, 5.1-CH₂O-
2.74s--OH
2.26s--OH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
137.64Ar-C (quaternary)
128.54Ar-CH
127.96Ar-CH
127.81Ar-CH
73.63-OCH₂Ph
71.82-CH₂O-
70.61-CH(OH)-
64.10-CH₂(OH)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
3000-2850MediumC-H stretch (aliphatic)
1495, 1455Medium to WeakC=C stretch (aromatic ring)
1100-1000StrongC-O stretch (alcohol, ether)
740, 700StrongC-H out-of-plane bend (monosubstituted benzene)

Sample preparation: Neat or as a thin film.

Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Proposed Fragment
182Low[M]⁺ (Molecular Ion)
164Moderate[M - H₂O]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Ionization method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 512-1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Spectral width: -10 to 220 ppm

    • Proton decoupling: Broadband decoupling is applied to obtain singlet peaks for all carbon atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR-FTIR): For Attenuated Total Reflectance (ATR) FTIR, a small drop of the viscous liquid this compound is placed directly onto the diamond or germanium crystal of the ATR accessory.[1]

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory is used.[2]

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. A small aliquot is then further diluted to the low µg/mL or high ng/mL range for analysis.

  • Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used.

  • EI-MS Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 40-400

Applications in Drug Development: Synthesis of (S)-Propranolol

This compound is a key chiral precursor in the synthesis of (S)-propranolol, the enantiomer responsible for the beta-blocking activity.[3]

G cluster_synthesis Synthesis of (S)-Propranolol start This compound step1 Activation of Primary Hydroxyl (e.g., Tosylation) start->step1 TsCl, Pyridine step2 Epoxide Formation (Base-catalyzed cyclization) step1->step2 NaOH or KOH step3 Ring Opening with Isopropylamine step2->step3 Isopropylamine product (S)-Propranolol step3->product

Asymmetric synthesis of (S)-Propranolol.

Mechanism of Action: Beta-Adrenergic Signaling Pathway

Propranolol is a non-selective beta-blocker that antagonizes the action of catecholamines (e.g., adrenaline) at β₁ and β₂-adrenergic receptors.[4][5] This action is crucial in managing cardiovascular conditions.

G cluster_pathway Beta-Adrenergic Signaling Pathway ligand Adrenaline/ Noradrenaline receptor Beta-Adrenergic Receptor (GPCR) ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates downstream Phosphorylation of Cellular Proteins pka->downstream Catalyzes response Physiological Response (e.g., Increased Heart Rate) downstream->response propranolol (S)-Propranolol propranolol->receptor Blocks

Beta-adrenergic receptor signaling cascade.

The well-defined spectroscopic characteristics of this compound, coupled with its utility as a chiral synthon, underscore its importance in modern drug discovery and development. The data and protocols presented herein provide a valuable resource for researchers working on the asymmetric synthesis of beta-blockers and other chiral pharmaceuticals. A thorough understanding of its properties and applications is essential for the efficient and stereoselective production of these vital medicines.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-(-)-3-Benzyloxy-1,2-propanediol. This document details the experimental protocols for acquiring high-resolution spectra, presents a thorough interpretation of the spectral data, and offers a visual representation of the molecular structure with corresponding NMR assignments.

Introduction

This compound is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its versatile structure, featuring a protected primary alcohol and a vicinal diol, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed reference for the ¹H and ¹³C NMR spectra of this key chiral intermediate.

Experimental Protocols

The following protocols describe the methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for this compound and its residual peak can be used as an internal reference.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer and Parameters

The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz (or higher)

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

  • Number of Scans: 16-32 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: -2 to 12 ppm

  • Referencing: TMS (δ 0.00 ppm) or residual CHCl₃ (δ 7.26 ppm)

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz (or higher, corresponding to the ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 512-1024 (or more, as ¹³C is less sensitive)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: -10 to 220 ppm

  • Referencing: TMS (δ 0.00 ppm) or CDCl₃ (δ 77.16 ppm)

NMR Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Solvent: CDCl₃ Frequency: 500 MHz

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
7.39 - 7.27m5HAr-H
4.58s2HPh-CH ₂-O
3.95m1HCH (OH)
3.72dd1HCH ₂(OH)
3.65dd1HCH ₂(OH)
3.56dd1HO-CH ₂-CH
3.51dd1HO-CH ₂-CH
2.65d1HCH(OH )
2.08t1HCH₂(OH )

m = multiplet, s = singlet, dd = doublet of doublets, d = doublet, t = triplet

¹³C NMR Data

Solvent: CDCl₃ Frequency: 125 MHz

Chemical Shift (δ) / ppmAssignment
137.8Ar-C (quaternary)
128.6Ar-C H
127.9Ar-C H
127.8Ar-C H
73.5Ph-C H₂-O
72.2O-C H₂-CH
70.8C H(OH)
64.3C H₂(OH)

Structural Assignment and Visualization

The chemical structure of this compound with atom numbering corresponding to the NMR assignments is presented below.

Caption: Molecular structure of this compound.

Interpretation of Spectra

¹H NMR Spectrum
  • Aromatic Protons (7.39 - 7.27 ppm): The multiplet in this region with an integration of 5H corresponds to the five protons of the phenyl ring.

  • Benzyl Protons (4.58 ppm): The singlet integrating to 2H is assigned to the methylene protons (Ph-CH ₂-O) of the benzyl group. The singlet nature arises from the absence of adjacent protons.

  • Methine Proton (3.95 ppm): The multiplet at 3.95 ppm corresponds to the single proton on the chiral center (CH OH). It is coupled to the adjacent methylene protons.

  • Diol Methylene Protons (3.72 and 3.65 ppm): These two doublet of doublets are assigned to the diastereotopic protons of the CH ₂(OH) group. They are coupled to each other (geminal coupling) and to the methine proton.

  • Ether Methylene Protons (3.56 and 3.51 ppm): These two doublet of doublets correspond to the diastereotopic protons of the O-CH ₂-CH group, coupled to the adjacent methine proton.

  • Hydroxyl Protons (2.65 and 2.08 ppm): The doublet and triplet at 2.65 and 2.08 ppm are assigned to the hydroxyl protons of the secondary and primary alcohols, respectively. Their multiplicity arises from coupling to the adjacent C-H protons. These signals are often broad and their chemical shift can be concentration and temperature dependent. They will also exchange with D₂O.

¹³C NMR Spectrum
  • Aromatic Carbons (137.8 - 127.8 ppm): The signals in this region are characteristic of the phenyl group. The quaternary carbon (Ar-C ) appears at 137.8 ppm, while the five protonated aromatic carbons appear between 128.6 and 127.8 ppm.

  • Benzyl Carbon (73.5 ppm): The peak at 73.5 ppm is assigned to the carbon of the benzyl methylene group (Ph-C H₂-O).

  • Ether Methylene Carbon (72.2 ppm): This signal corresponds to the carbon of the methylene group adjacent to the ether oxygen (O-C H₂-CH).

  • Methine Carbon (70.8 ppm): The peak at 70.8 ppm is assigned to the carbon of the secondary alcohol (C HOH).

  • Primary Alcohol Carbon (64.3 ppm): The signal at 64.3 ppm corresponds to the carbon of the primary alcohol group (C H₂OH).

This comprehensive guide provides the necessary spectral data and experimental context for the confident identification and characterization of this compound, aiding researchers in its application for complex chemical syntheses.

A Comprehensive Technical Review of (S)-(-)-3-Benzyloxy-1,2-propanediol: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-3-Benzyloxy-1,2-propanediol, a chiral building block of significant interest in medicinal chemistry, serves as a crucial intermediate in the asymmetric synthesis of various pharmaceuticals, most notably beta-adrenergic blocking agents (β-blockers). Its defined stereochemistry is paramount for the efficacy and safety of the final drug products. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and its pivotal role in drug development, tailored for researchers, scientists, and professionals in the field.

Physicochemical Properties

This compound, also known as (S)-(-)-Glycerol α-Benzyl Ether, is a white to light yellow solid or a colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [1][2]
CAS Number 17325-85-8[1]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[1]
Melting Point 24-26 °C (lit.)[3]
Boiling Point 261 °C (lit.)[3][4]
Density 1.140 g/mL at 20 °C (for the racemic mixture)[5]
Purity >98.0% (GC)[1]

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

TechniqueDataReference
¹H NMR Spectra available[6][7]
¹³C NMR Spectra available[2]
IR Spectra available[2]

Synthesis of this compound

The enantiomerically pure this compound is primarily synthesized through the kinetic resolution of a racemic precursor, most commonly benzyl glycidyl ether. Both enzymatic and chemo-catalytic methods have been successfully employed.

Hydrolytic Kinetic Resolution (HKR) using Chiral (salen)Co(III) Complexes

One of the most efficient methods for the synthesis of enantioenriched terminal epoxides and 1,2-diols is the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes.[8] This method affords both the unreacted epoxide and the 1,2-diol product in high enantiomeric excess.[8][9]

Experimental Protocol:

A general procedure for the HKR of racemic benzyl glycidyl ether is as follows:

  • To a solution of the chiral (salen)Co(III) catalyst (0.2-2.0 mol%) in a suitable solvent (e.g., methylene chloride), the racemic benzyl glycidyl ether is added.

  • The mixture is cooled to 0-4 °C.

  • Water (0.5-0.7 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress and enantiomeric excess are monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the this compound is isolated and purified using standard techniques such as column chromatography.

This method has been shown to resolve a wide variety of terminal epoxides to ≥99% ee.[8] The mechanism involves a cooperative bimetallic catalysis where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide nucleophile.[10]

Biocatalytic Resolution using Talaromyces flavus

Enzymatic resolution offers a green and highly selective alternative for the synthesis of chiral compounds. The fungus Talaromyces flavus, which contains a constitutive epoxide hydrolase (EH), has been shown to effectively resolve racemic benzyl glycidyl ether.[11]

Experimental Protocol:

  • Talaromyces flavus is cultured in a suitable fermentation medium.

  • The racemic benzyl glycidyl ether is added to the culture.

  • The biotransformation is carried out under optimized conditions of temperature and pH.

  • The reaction results in the formation of (R)-benzyl glycidyl ether and (S)-3-benzyloxy-1,2-propanediol.

  • The desired (S)-diol is then extracted from the reaction mixture and purified.

Optimized fermentation conditions have been reported to yield (R)-benzyl glycidyl ether with an enantiomeric excess of 96%.[11][12]

Applications in Drug Development

This compound is a valuable chiral synthon for the preparation of a variety of pharmaceutical compounds.[3] Its primary application is in the synthesis of (S)-β-blockers, a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.

The stereochemistry at the 2-position of the propanediol backbone is crucial for the pharmacological activity of β-blockers. The (S)-enantiomer is typically the more active isomer. The synthesis of these drugs often involves the opening of a chiral epoxide derived from this compound with an appropriate amine.

dot

Synthesis_of_S_beta_blocker S_diol (S)-(-)-3-Benzyloxy- 1,2-propanediol Epoxide_formation Activation & Epoxidation S_diol->Epoxide_formation 1. Tosylation 2. Base Amine R-NH2 (e.g., Isopropylamine) Ring_opening Nucleophilic Ring Opening Amine->Ring_opening S_epoxide (S)-Benzyl glycidyl ether Epoxide_formation->S_epoxide S_epoxide->Ring_opening S_beta_blocker (S)-β-Blocker Ring_opening->S_beta_blocker

Caption: Synthetic pathway to (S)-β-blockers.

Mechanism of Action of β-Blockers and the Beta-Adrenergic Signaling Pathway

β-blockers exert their therapeutic effects by antagonizing the action of catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), at β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system's "fight or flight" response.

The beta-adrenergic signaling pathway is initiated by the binding of a catecholamine to a β-adrenergic receptor. This leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a physiological response, such as an increase in heart rate and contractility.

β-blockers competitively inhibit the binding of catecholamines to the β-adrenergic receptors, thereby blocking this signaling cascade and reducing the downstream physiological effects.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamine Catecholamine (Adrenaline/Noradrenaline) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds and Activates Beta_Blocker β-Blocker Beta_Blocker->Beta_Receptor Binds and Inhibits Gs_Protein Gs Protein (inactive) Beta_Receptor->Gs_Protein Activates Gs_Protein_active Gs Protein (active) Gs_Protein->Gs_Protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase (inactive) Gs_Protein_active->Adenylyl_Cyclase Activates Adenylyl_Cyclase_active Adenylyl Cyclase (active) Adenylyl_Cyclase->Adenylyl_Cyclase_active ATP ATP Adenylyl_Cyclase_active:w->ATP:e cAMP cAMP ATP:s->cAMP:n Conversion PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA_active->Cellular_Response Phosphorylation of target proteins

References

The Pivotal Role of (S)-(-)-3-Benzyloxy-1,2-propanediol as a Chiral Building Block in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-(-)-3-Benzyloxy-1,2-propanediol, a versatile chiral synthon, has emerged as a cornerstone in the asymmetric synthesis of a wide array of pharmaceuticals, most notably beta-blockers and complex phospholipids. Its predefined stereochemistry at the C2 position provides a crucial advantage in the development of enantiomerically pure drugs, where biological activity is often confined to a single stereoisomer. This technical guide delves into the synthesis, applications, and signaling pathway interactions of molecules derived from this essential chiral building block.

Physicochemical Properties

This compound, also known as (S)-(-)-Glycerol α-Benzyl Ether or 1-O-Benzyl-sn-glycerol, is a white to light yellow solid or clear liquid with the following properties:

PropertyValue
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
CAS Number 17325-85-8
Purity >98.0% (GC)
Appearance White or Colorless to Light yellow powder to lump to clear liquid

Application in the Synthesis of Chiral Beta-Blockers

Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and arrhythmia. The therapeutic efficacy of many beta-blockers resides in a single enantiomer, making stereoselective synthesis paramount. This compound serves as a key starting material for the synthesis of the biologically active (S)-enantiomers of several beta-blockers, including (S)-propranolol and (S)-atenolol.

The general synthetic strategy involves the conversion of this compound into a reactive electrophile, typically a tosylate or an epoxide, which can then be coupled with the appropriate aryloxy or amino precursor.

Synthesis of (S)-Propranolol

The synthesis of (S)-propranolol from this compound proceeds through the formation of a key tosylated intermediate.

G A (S)-(-)-3-Benzyloxy- 1,2-propanediol B (S)-3-(Benzyloxy)-1,2- propanediol-1-tosylate A->B Tosylation (TsCl, Pyridine) C (R)-1-(Benzyloxy)-2,3- epoxypropane B->C Intramolecular Cyclization (Base) E (S)-1-(Benzyloxy)-3- (naphthalen-1-yloxy)propan-2-ol C->E Ring Opening D 1-Naphthol D->E F Debenzylation E->F G (S)-1-(Isopropylamino)-3- (naphthalen-1-yloxy)propan-2-ol ((S)-Propranolol) F->G Hydrogenolysis H Isopropylamine H->G Amination

Synthetic pathway to (S)-Propranolol.

Experimental Protocols:

A general two-step synthesis of (S)-propranolol with an overall yield of 84% and an enantiomeric excess (ee) of 89% has been reported.[1] A more detailed, analogous synthesis of racemic propranolol involves the reaction of 1-naphthol with epichlorohydrin, followed by reaction with isopropylamine, with reported yields of 93-94.5% for the final amination step.[2] For the synthesis of the enantiomerically pure (S)-propranolol, a kinetic resolution of the intermediate α-naphthyl glycidyl ether can be employed.[1]

Tosylation of this compound (General Procedure): To a solution of the diol in a suitable solvent such as pyridine or dichloromethane at 0 °C, p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. The workup involves quenching with water or dilute acid, extraction with an organic solvent, and purification by chromatography.

Synthesis of (S)-Atenolol

Similarly, (S)-atenolol can be synthesized from a chiral precursor derived from this compound. A reported synthesis of (S)-atenolol achieved an enantiomeric excess of >99% with an overall yield of 9.9%.[3] Another method starting from 2-(4-hydroxyphenyl)acetamide and (R)-epichlorohydrin (which can be derived from (S)-3-benzyloxy-1,2-propanediol) reports yields of 78-90% with enantiomeric excess ranging from 92% to 99%.[4]

G A (S)-(-)-3-Benzyloxy- 1,2-propanediol B (R)-Glycidyl tosylate A->B Conversion D (R)-2-(4-(Oxiran-2-ylmethoxy) -phenyl)acetamide B->D Williamson Ether Synthesis C 2-(4-Hydroxyphenyl)acetamide C->D E (S)-Atenolol D->E Ring Opening F Isopropylamine F->E

Synthetic approach to (S)-Atenolol.

Role in Phospholipid Synthesis

This compound, as 1-O-Benzyl-sn-glycerol, is a crucial starting material for the stereospecific synthesis of various phospholipids, which are fundamental components of cell membranes and play vital roles in cellular signaling.

Synthesis of Phosphatidylcholines

The synthesis of phosphatidylcholines, a major class of phospholipids, can be achieved starting from 1-O-benzyl-sn-glycerol. The synthesis involves protection of the vicinal diol, followed by phosphorylation and subsequent deprotection steps.

G A (S)-(-)-3-Benzyloxy- 1,2-propanediol (1-O-Benzyl-sn-glycerol) B (S)-1-Benzyl-2,3-O- isopropylidene Glycerol A->B Acetonide Protection C Debenzylation B->C D (R)-2,3-O-Isopropylidene- sn-glycerol C->D Hydrogenolysis E Phosphorylation & Coupling with Choline derivative D->E F Acylation E->F G Deprotection F->G H Phosphatidylcholine G->H

General synthesis of Phosphatidylcholines.

Experimental Protocol for the Preparation of (S)-1-Benzyl-2,3-O-isopropylidene Glycerol: this compound can be reacted with acetone in the presence of a catalytic amount of acid to form the corresponding isopropylidene acetal. This protected intermediate is a common precursor in phospholipid synthesis.[4][5]

Synthesis of Platelet-Activating Factor (PAF) Analogs

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in various physiological and pathological processes. This compound can be utilized in the synthesis of chiral PAF analogs, which are valuable tools for studying PAF signaling and for the development of potential therapeutic agents. The synthesis generally involves the introduction of a long-chain alkyl ether at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine headgroup at the sn-3 position of the glycerol backbone.

Signaling Pathways of Derived Molecules

The biological effects of beta-blockers and phospholipids are mediated through their interaction with specific cellular signaling pathways.

Beta-Adrenergic Signaling Pathway

Beta-blockers, such as propranolol and atenolol, exert their effects by antagonizing beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This antagonism modulates the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.

G cluster_0 Cell Membrane cluster_1 Intracellular A Catecholamine B Beta-Adrenergic Receptor (GPCR) A->B C G-Protein (Gs) B->C activates D Adenylate Cyclase C->D activates G cAMP D->G converts E (S)-Propranolol/ (S)-Atenolol E->B blocks F ATP F->G H Protein Kinase A (PKA) G->H activates I Cellular Response (e.g., increased heart rate) H->I leads to

Beta-Adrenergic Signaling Pathway and its inhibition.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

Phospholipids are integral to the PI3K/Akt signaling pathway, a crucial cascade that regulates cell survival, growth, and proliferation. Phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.

G cluster_0 Cell Membrane cluster_1 Intracellular A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C PI3K B->C activates E PIP3 C->E phosphorylates D PIP2 D->E F PDK1 E->F recruits G Akt/PKB E->G recruits F->G phosphorylates H Downstream Effectors G->H activates I Cell Survival, Growth, Proliferation H->I promotes

PI3K/Akt Signaling Pathway.
Platelet-Activating Factor (PAF) Signaling Pathway

PAF and its analogs initiate signaling by binding to the PAF receptor (PAFR), another GPCR. This interaction activates various intracellular signaling cascades, leading to a range of physiological responses, including platelet aggregation and inflammation.

G cluster_0 Cell Membrane cluster_1 Intracellular A PAF B PAF Receptor (PAFR) A->B C G-Protein (Gq) B->C activates D Phospholipase C (PLC) C->D activates F IP3 D->F cleaves G DAG D->G cleaves E PIP2 E->F E->G H Ca²⁺ Release (from ER) F->H I Protein Kinase C (PKC) G->I activates J Physiological Response (e.g., Platelet Aggregation) H->J I->J

Platelet-Activating Factor (PAF) Signaling Pathway.

Conclusion

This compound stands as a critical and versatile chiral building block in modern pharmaceutical and life sciences research. Its inherent stereochemistry provides an efficient and reliable route to the synthesis of enantiomerically pure drugs, particularly beta-blockers, and complex bioactive lipids. A thorough understanding of its synthetic transformations and the biological pathways of its derivatives is essential for the continued development of novel and effective therapeutics. This guide provides a foundational overview to aid researchers and drug development professionals in harnessing the full potential of this invaluable chiral synthon.

References

An In-depth Technical Guide to (S)-(-)-3-Benzyloxy-1,2-propanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-3-Benzyloxy-1,2-propanediol is a chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a protected primary alcohol and a vicinal diol on a stereochemically defined backbone, make it a versatile precursor for the synthesis of complex chiral molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, and its application in drug development, supported by experimental context.

Synonyms and Chemical Identifiers

A clear identification of chemical compounds is crucial for research and development. This compound is known by several alternative names and is registered under various chemical identifiers.

Identifier Type Identifier
IUPAC Name (2S)-3-(Benzyloxy)propane-1,2-diol
CAS Number 17325-85-8
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Synonyms 1-Benzyl-sn-glycerol, (2S)-3-(phenylmethoxy)propane-1,2-diol, (S)-(-)-Glycerol α-Benzyl Ether, (S)-Glycerol 1-benzyl ether

Quantitative Data Summary

The physicochemical properties of this compound are essential for its handling, reaction setup, and purification. The following table summarizes key quantitative data for this compound.

Property Value Reference
Appearance White to light yellow powder or lump, or colorless to light yellow clear liquid[1]
Purity >98.0% (GC)[1]
Melting Point 24-26 °C
Boiling Point 261 °C
Density 1.140 g/mL at 20 °C[2]
Specific Rotation ([α]20/D) -4.0 to -7.0° (c=20, CHCl₃)

Application in Drug Development

This compound serves as a critical chiral precursor in the synthesis of various pharmaceutical agents. Its primary utility lies in providing a stereochemically defined glycerol backbone, which is a common structural motif in many biologically active molecules.

One of the most notable applications is in the synthesis of antiviral nucleotide analogs. For instance, it is a key starting material for the synthesis of (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (Cidofovir), a potent antiviral drug used to treat cytomegalovirus (CMV) retinitis in AIDS patients.[3][4] The synthesis leverages the pre-existing stereocenter in this compound to ensure the correct stereochemistry in the final drug molecule, which is crucial for its biological activity.[3] The benzyloxy group serves as a protecting group for the primary alcohol, allowing for selective modification of the vicinal diols.

The general synthetic strategy involves the coupling of the protected glycerol moiety with a nucleobase, followed by the introduction of the phosphonate group and subsequent deprotection steps. This approach highlights the importance of this compound as a valuable chiral pool starting material.

Experimental Protocols

General Synthesis Approach for a Benzyloxy-alkanol:

A common method for the synthesis of benzyl ethers is the Williamson ether synthesis. For a related compound, the following procedure is illustrative:

  • Reaction Setup: A solution of the diol (e.g., 1,3-propanediol) and benzyl bromide in a suitable dry solvent (e.g., tetrahydrofuran) is prepared in a reaction flask and cooled to 0 °C.

  • Base Addition: A strong base, such as potassium tert-butoxide, is added portion-wise to the cooled solution while maintaining a low temperature.

  • Reaction: The reaction mixture is stirred at room temperature overnight to allow for the formation of the benzyl ether.

  • Workup: The reaction is quenched with an acidic solution (e.g., 2N HCl) and extracted with an organic solvent (e.g., ether).

  • Purification: The organic phase is washed, dried, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure to yield the pure benzyloxy-alkanol.

For the enantioselective synthesis of this compound, one would typically start with an enantiomerically pure precursor, such as (R)-glycidol or (S)-glycerol acetonide, to introduce the desired stereochemistry.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical antiviral drug, showcasing the logical progression from starting material to the final active pharmaceutical ingredient (API).

G A This compound (Chiral Building Block) B Activation of Hydroxyl Group A->B Selective Protection/Activation C Coupling with Nucleobase B->C Nucleophilic Substitution D Introduction of Phosphonate Moiety C->D Phosphonylation E Deprotection D->E Removal of Protecting Groups F Purification E->F Chromatography/Crystallization G Final API (Antiviral Drug) F->G

Caption: Generalized synthetic workflow from this compound to a final API.

Signaling Pathway Involvement

Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself is directly involved in specific cellular signaling pathways. Its primary role in a biological context is as a synthetic intermediate in the creation of molecules that do interact with biological pathways. For instance, its derivative, Cidofovir, acts as an antiviral by inhibiting viral DNA synthesis.[5]

Glycerol and its derivatives are fundamental components of lipids, which are key players in various signaling cascades, such as those involving diacylglycerol (DAG) and phosphatidic acid (PA).[6][7] However, the direct participation of a protected glycerol derivative like this compound in these pathways has not been documented. Its utility remains firmly in the realm of enabling the synthesis of complex, biologically active molecules.

References

(S)-(-)-3-Benzyloxy-1,2-propanediol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for (S)-(-)-3-Benzyloxy-1,2-propanediol, a key chiral building block used in organic synthesis. The information is compiled to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and use of this compound.

Section 1: Chemical and Physical Properties

This compound, also known as (S)-(-)-Glycerol α-Benzyl Ether, is a chiral polyol essential for the synthesis of complex organic molecules. Its physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
CAS Number 17325-85-8
Appearance White or Colorless to Light yellow powder, lump, or clear liquid
Melting Point 25-29 °C (lit.)
Density 1.140 g/mL at 20 °C (lit.)
Purity >98.0% (GC)
Synonyms (S)-(-)-Glycerol α-Benzyl Ether, (2S)-3-(phenylmethoxy)propane-1,2-diol

Section 2: Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers, this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements. It is important to note that some suppliers do not classify this chemical as hazardous. However, a conservative approach to handling is always recommended.

Hazard ClassGHS CodeStatement
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

GHS Pictogram:

  • Irritant

Signal Word:

  • Warning

The following diagram illustrates the GHS hazard communication workflow for this chemical.

GHS_Hazard_Communication cluster_chemical Chemical: this compound cluster_hazard_id Hazard Identification cluster_prevention Precautionary Measures (Prevention) cluster_response Precautionary Measures (Response) Chemical Chemical Identity H302 H302: Harmful if swallowed Chemical->H302 Leads to H315 H315: Causes skin irritation Chemical->H315 Leads to H319 H319: Causes serious eye irritation Chemical->H319 Leads to H335 H335: May cause respiratory irritation Chemical->H335 Leads to P261 P261: Avoid breathing dust/fume/gas/mist/vapors/spray H302->P261 Requires P301_P317 P301+P317: IF SWALLOWED: Get medical help H302->P301_P317 Requires H315->P261 Requires H315->P301_P317 Requires H319->P261 Requires H319->P301_P317 Requires H335->P261 Requires H335->P301_P317 Requires P264 P264: Wash hands thoroughly after handling P270 P270: Do not eat, drink or smoke when using this product P280 P280: Wear protective gloves/eye protection/face protection P302_P352 P302+P352: IF ON SKIN: Wash with plenty of water P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

GHS Hazard Communication Workflow.

Section 3: Toxicological Data

TestSpeciesRouteValue
LD50 (Lethal Dose, 50%)MouseIntraperitoneal1650 mg/kg[2]

The toxicological effects reported were limited to the lethal dose value[2]. As with any chemical, unnecessary exposure should be avoided.

Section 4: Experimental Protocols and Safe Handling

Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the standard operating procedure for handling this and similar chiral reagents in a laboratory setting.

Safe_Handling_Workflow cluster_planning 1. Pre-Experiment Planning cluster_handling 2. Chemical Handling cluster_storage 3. Storage cluster_spill_disposal 4. Spill and Waste Disposal ReviewSDS Review SDS and Literature AssessRisks Perform Risk Assessment ReviewSDS->AssessRisks SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessRisks->SelectPPE WorkInHood Work in a Fume Hood SelectPPE->WorkInHood Proceed to UseInertAtmosphere Handle under Inert Atmosphere (if necessary) WorkInHood->UseInertAtmosphere WeighAndTransfer Weigh and Transfer Carefully UseInertAtmosphere->WeighAndTransfer AvoidInhalation Avoid Inhalation of Vapors/Dust WeighAndTransfer->AvoidInhalation AvoidContact Avoid Skin and Eye Contact AvoidInhalation->AvoidContact StoreCool Store in a Cool, Dry Place (2-8°C recommended) AvoidContact->StoreCool After Use SpillContainment Contain Spill with Inert Material AvoidContact->SpillContainment In Case of Spill InertAtmosphere Store under Inert Atmosphere StoreCool->InertAtmosphere TightlySealed Keep Container Tightly Sealed InertAtmosphere->TightlySealed TightlySealed->SpillContainment In Case of Spill CleanUp Clean Spill Area Thoroughly SpillContainment->CleanUp WasteCollection Collect Waste in Labeled Container CleanUp->WasteCollection DisposeHazardous Dispose as Hazardous Waste WasteCollection->DisposeHazardous

Standard Laboratory Protocol for Safe Handling.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.

Engineering Controls:

  • All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Section 5: Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions. It is, however, hygroscopic and should be protected from moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.

Section 6: First-Aid Measures

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • If on Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation occurs.

Section 7: Biological Signaling Pathways

As a synthetic chiral building block, this compound is not known to be involved in any specific biological signaling pathways. Its primary application is as a reactant in the synthesis of more complex molecules, such as pharmaceuticals and other biologically active compounds.

Disclaimer: This document is intended as a guide and is based on currently available information. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol from Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of the chiral building block, (S)-(-)-3-Benzyloxy-1,2-propanediol, commencing from the readily available starting material, glycerol. The described methodology involves a two-stage process: the initial synthesis of racemic (±)-3-Benzyloxy-1,2-propanediol, followed by an efficient enzymatic kinetic resolution to isolate the desired (S)-enantiomer. This chiral diol is a valuable intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.

I. Overview of the Synthetic Strategy

The synthesis commences with the protection of one of the primary hydroxyl groups of glycerol as a benzyl ether to yield racemic (±)-3-Benzyloxy-1,2-propanediol. Subsequently, a lipase-catalyzed kinetic resolution is employed to selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer.

II. Experimental Protocols

A. Synthesis of Racemic (±)-3-Benzyloxy-1,2-propanediol

This protocol is adapted from established procedures for the benzylation of glycerol.[1]

Materials:

  • Glycerol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.0 equivalent) in deionized water. Add glycerol (1.2 equivalents) to this solution with stirring.

  • Addition of Benzyl Chloride: To the stirring solution, add toluene, followed by the dropwise addition of benzyl chloride (1.0 equivalent) over 30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield racemic (±)-3-Benzyloxy-1,2-propanediol as a colorless oil.

B. Enzymatic Kinetic Resolution of (±)-3-Benzyloxy-1,2-propanediol

This protocol is based on the successful resolution of structurally similar 3-aryloxy-1,2-propanediols using lipase-catalyzed transesterification.[2]

Materials:

  • Racemic (±)-3-Benzyloxy-1,2-propanediol

  • Immobilized Lipase from Burkholderia ambifaria (e.g., CLEAs-YCJ01) or Pseudomonas fluorescens[2][3]

  • Vinyl acetate (acylating agent)

  • Isopropyl ether (solvent)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

  • Filtration apparatus

  • Rotary evaporator

  • Glassware for column chromatography

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a flask containing isopropyl ether, add racemic (±)-3-Benzyloxy-1,2-propanediol and vinyl acetate (typically 2-3 equivalents). Add activated molecular sieves to ensure anhydrous conditions.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-20 mg per 100 mg of substrate).

  • Incubation: Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 35-45 °C) and agitation (e.g., 180 rpm).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining diol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted this compound from the acylated (R)-enantiomer by silica gel column chromatography.

III. Data Presentation

The following table summarizes representative data for the enzymatic resolution of 3-aryloxy-1,2-propanediols, which serves as a strong indicator for the expected outcome with 3-benzyloxy-1,2-propanediol.[2]

SubstrateEnzymeAcylating AgentSolventTemp (°C)Time (h)Conversion (%)Product (ee %)
3-(4-methylphenoxy)-1,2-propanediolCLEAs-YCJ01Vinyl acetateIsopropyl ether3512~50(S)-diacetate (99.2)
3-(4-chlorophenoxy)-1,2-propanediolCLEAs-YCJ01Vinyl acetateIsopropyl ether3512~50(S)-diacetate (98.5)
3-phenoxy-1,2-propanediolCLEAs-YCJ01Vinyl acetateIsopropyl ether3512~50(S)-diacetate (97.8)

IV. Visualizations

A. Synthetic Workflow

Synthesis_Workflow Glycerol Glycerol Racemate Racemic (±)-3-Benzyloxy- 1,2-propanediol Glycerol->Racemate Benzylation Separation Chromatographic Separation Racemate->Separation Enzymatic Resolution S_Enantiomer (S)-(-)-3-Benzyloxy- 1,2-propanediol R_Acetate (R)-3-Benzyloxy-1,2-propanediol Acetate Separation->S_Enantiomer Separation->R_Acetate Reaction_Pathway cluster_benzylation Step 1: Benzylation cluster_resolution Step 2: Enzymatic Resolution Glycerol Glycerol Racemate (±)-3-Benzyloxy-1,2-propanediol Glycerol->Racemate + Benzyl Chloride, NaOH Racemate_res (±)-3-Benzyloxy-1,2-propanediol S_Diol This compound Racemate_res->S_Diol Lipase, Vinyl Acetate (unreacted) R_Acetate (R)-Acetate Racemate_res->R_Acetate Lipase, Vinyl Acetate (acylated)

References

Application Notes and Protocols for Asymmetric Synthesis Using (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (S)-(-)-3-Benzyloxy-1,2-propanediol as a versatile chiral building block in asymmetric synthesis. The primary application highlighted is its role as a precursor for the synthesis of chiral epoxides, which are key intermediates in the preparation of enantiomerically pure pharmaceuticals, particularly beta-adrenergic receptor blockers (β-blockers).

Introduction

This compound is a valuable C3 chiral synthon derived from glycerol. Its stereochemistry makes it an excellent starting material for the synthesis of a variety of complex chiral molecules. The presence of a benzyl ether protecting group on the primary hydroxyl allows for selective manipulation of the remaining two hydroxyl groups, enabling the introduction of other functionalities with high stereocontrol. A common and powerful application is its conversion to the corresponding chiral epoxide, (R)-benzyl glycidyl ether, a highly sought-after intermediate for the synthesis of numerous biologically active compounds. The (S)-enantiomer of many β-blockers, for instance, is known to be significantly more potent than its (R)-counterpart, making enantioselective synthesis a critical aspect of their production.

Application: Synthesis of (S)-Propranolol via a Chiral Epoxide Intermediate

A key application of this compound is in the synthesis of the β-blocker (S)-propranolol. The strategy involves the conversion of the diol to the chiral epoxide, (R)-benzyl glycidyl ether, which then undergoes nucleophilic ring-opening with isopropylamine. The resulting amino alcohol is subsequently debenzylated to yield the final product. This approach ensures the correct stereochemistry at the C2 position of the propanolamine side chain, which is crucial for the drug's therapeutic activity.

Overall Synthetic Workflow

The asymmetric synthesis is achieved through a multi-step process that begins with the activation of the primary alcohol of this compound, followed by intramolecular cyclization to the epoxide, and culminating in the formation of the target chiral amino alcohol.

G start This compound step1 Tosylation start->step1 intermediate1 (S)-1-Benzyloxy-3-(tosyloxy)propan-2-ol step1->intermediate1 step2 Intramolecular Cyclization (Base) intermediate1->step2 intermediate2 (R)-Benzyl glycidyl ether step2->intermediate2 step3 Nucleophilic Ring Opening (Isopropylamine) intermediate2->step3 intermediate3 (S)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol step3->intermediate3 step4 Debenzylation (e.g., Hydrogenolysis) intermediate3->step4 end (S)-Propranolol step4->end

Figure 1: Synthetic workflow for (S)-Propranolol.

Data Presentation

The following table summarizes typical yields and enantiomeric excess (ee) for the key steps in the synthesis of a chiral intermediate from a related process, which can be indicative of the expected outcomes for the synthesis starting from this compound.

StepProductTypical Yield (%)Enantiomeric Excess (ee %)Reference
Tosylation of a chiral diolTosylated intermediate>90>99[1][]
Cyclization to epoxide(R)-Benzyl glycidyl ether~85>99[3][4]
Ring-opening with amineAryloxypropanolamine70-90>98[5]

Experimental Protocols

Part 1: Synthesis of (R)-Benzyl Glycidyl Ether from this compound

This protocol describes a two-step procedure involving the tosylation of the primary alcohol followed by base-induced intramolecular cyclization to form the chiral epoxide.

Step 1: Synthesis of (S)-1-Benzyloxy-3-(tosyloxy)propan-2-ol

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of pyridine (2.0 eq) and DCM at 0 °C under an inert atmosphere.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the stirred mixture.

    • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding cold 1 M HCl.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-Benzyloxy-3-(tosyloxy)propan-2-ol, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-Benzyl glycidyl ether

  • Materials:

    • Crude (S)-1-Benzyloxy-3-(tosyloxy)propan-2-ol

    • Sodium hydride (NaH) or Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated ammonium chloride solution (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude (S)-1-Benzyloxy-3-(tosyloxy)propan-2-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated NH₄Cl solution.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (R)-benzyl glycidyl ether. A typical yield for this step is around 85% with an ee of >99%.[3][4]

Part 2: Synthesis of (S)-Propranolol from (R)-Benzyl Glycidyl Ether

This protocol describes the nucleophilic ring-opening of the chiral epoxide with isopropylamine.

  • Materials:

    • (R)-Benzyl glycidyl ether

    • 1-Naphthol

    • Sodium hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Isopropylamine

    • Ethanol

    • Palladium on carbon (Pd/C, 10%)

    • Hydrogen gas (H₂)

  • Procedure:

    • Formation of the Aryl Ether: To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 1-naphthol (1.1 eq) in DMF dropwise.

    • Stir the mixture at room temperature for 30 minutes, then add a solution of (R)-benzyl glycidyl ether (1.0 eq) in DMF.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice-water. Extract the product with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude (S)-1-(1-naphthyloxy)-3-(benzyloxy)propan-2-ol.

    • Amination and Debenzylation: Dissolve the crude product in ethanol and transfer to a pressure vessel.

    • Add an excess of isopropylamine (5-10 eq).

    • Seal the vessel and heat to 80-90 °C for 12-24 hours.

    • Cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure.

    • Dissolve the residue in ethanol, add Pd/C catalyst, and subject the mixture to hydrogenolysis (H₂ balloon or Parr hydrogenator) until debenzylation is complete.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate.

    • Purify the residue by column chromatography or crystallization to obtain (S)-propranolol. The enantiomeric excess is expected to be >98%.[5]

Logical Relationships in Chiral Synthesis

The stereochemical outcome of the final product is directly dependent on the chirality of the starting material. The conversion of the diol to the epoxide proceeds with an inversion of configuration at the C2 center, which is a key principle in this asymmetric synthesis.

G cluster_0 Chiral Precursor cluster_1 Key Intermediate cluster_2 Final Product diol This compound (Known Stereocenter) epoxide (R)-Benzyl glycidyl ether (Inverted Stereocenter) diol->epoxide SN2 Cyclization (Inversion) product (S)-Propranolol (Retained Stereocenter) epoxide->product SN2 Ring Opening (Inversion at C1)

Figure 2: Stereochemical pathway.

References

Application Notes and Protocols: (S)-(-)-3-Benzyloxy-1,2-propanediol in the Synthesis of Antiviral Nucleotide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-3-Benzyloxy-1,2-propanediol is a crucial chiral building block in the synthesis of a class of antiviral drugs known as acyclic nucleoside phosphonates. Its stereochemistry is pivotal for the biological activity of the final therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of prominent antiviral nucleotide analogs, including Cidofovir, and discusses synthetic strategies for related compounds like Tenofovir and Adefovir, leveraging this key starting material or its close derivatives.

Introduction

Acyclic nucleoside phosphonates are potent antiviral agents that mimic natural nucleoside monophosphates, but contain a metabolically stable phosphonate group instead of a phosphate group. This structural modification imparts several advantageous properties, including a broad spectrum of activity against DNA viruses and retroviruses, and the ability to bypass the initial, often virus-specific, phosphorylation step required for the activation of many nucleoside analogs. The chiral side chain, derived from precursors like this compound, is critical for the proper interaction of these drugs with viral DNA polymerases, leading to the termination of viral DNA synthesis.[1]

Synthesis of Cidofovir Intermediate from this compound

A common strategy for the synthesis of Cidofovir involves the initial conversion of this compound to the corresponding epoxide, (S)-1-benzyloxy-2,3-propylene oxide. This epoxide serves as a key electrophile for the alkylation of the nucleobase.

Experimental Protocol: Synthesis of (S)-N4-benzoyl-N1-[(2-hydroxy-3-benzyloxy)propyl]cytosine

This protocol outlines the condensation of N-benzoyl cytosine with (S)-1-benzyloxy-2,3-propylene oxide, a derivative of this compound.

Materials:

  • (S)-1-benzyloxy-2,3-propylene oxide

  • N-benzoyl cytosine

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in oil)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3.0 g (0.0079 mol) of (S)-N4-benzoyl-N1-[(2-hydroxy-3-benzyloxy)propyl]cytosine in 20 mL of DMF in a reaction flask under a nitrogen atmosphere.[1]

  • Cool the solution to 0°C and add 0.96 g of 60% sodium hydride.[1]

  • Allow the internal temperature to rise to 10°C and add a solution of 3.87 g of diethyl p-toluenesulfonyloxymethylphosphonate in 10 mL of DMF.[1]

  • Warm the reaction mixture to room temperature and stir for 5 hours.[1]

  • After cooling, dilute the reaction mixture with 100 mL of ethyl acetate.[1]

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution. Repeat the washing step.[1]

  • Dry the organic phase over anhydrous sodium sulfate.[1]

  • Concentrate the solution to obtain the crude product.[1]

IntermediateStarting MaterialReagentsSolventYield
(S)-N4-benzoyl-N1-[(2-hydroxy-3-benzyloxy)propyl]cytosineN-benzoyl cytosine, (S)-1-benzyloxy-2,3-propylene oxide-DMFHigh
Diethyl (S)-N4-benzoyl-N1-[[2-(phosphonomethoxy)-3-benzyloxy]propyl]cytosine(S)-N4-benzoyl-N1-[(2-hydroxy-3-benzyloxy)propyl]cytosineNaH, Diethyl p-toluenesulfonyloxymethylphosphonateDMF-
Final Synthesis of Cidofovir

The intermediate from the previous step undergoes debenzylation and hydrolysis to yield Cidofovir.

Procedure:

  • The crude product from the previous step is subjected to debenzylation, typically using a method like catalytic hydrogenation.

  • Subsequent hydrolysis of the phosphonate ester and removal of the benzoyl protecting group yields Cidofovir.[1]

  • The final product can be purified by recrystallization from a mixture of methanol and ether.[1] A reported yield for the final product is 1.1 g (78.6%).[1]

Synthetic Strategies for Tenofovir and Adefovir

While direct synthetic routes for Tenofovir and Adefovir explicitly starting from this compound are less commonly detailed in readily available literature, the core structure of these molecules contains a chiral (R)-9-(2-hydroxypropyl)adenine or a similar backbone. The synthesis of these backbones often relies on chiral precursors that are structurally related to this compound.

General Approach for Adefovir and Tenofovir Synthesis

A prevalent method for synthesizing Adefovir and Tenofovir involves the alkylation of adenine with a suitable chiral electrophile, followed by phosphonylation.[2]

  • Alkylation of Adenine: Commercially available adenine is alkylated to introduce the chiral side chain. This step establishes the crucial stereocenter of the molecule.[2]

  • Phosphonylation: The resulting alcohol intermediate is then reacted with a phosphonylating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate, in the presence of a base.[2]

  • Dealkylation: The final step involves the dealkylation of the phosphonate ester to yield the free phosphonic acid, Adefovir or Tenofovir.[2]

Antiviral AgentKey IntermediateGeneral Synthesis Steps
Adefovir 9-(2-Hydroxyethyl)adenine phosphonate intermediateAlkylation of adenine, phosphonylation, dealkylation.[2]
Tenofovir (R)-9-[2-(Diisopropoxyphosphorylmethoxy)propyl]adenineCondensation of an adenine derivative with a chiral propanediol derivative, followed by hydrolysis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations in the synthesis of these antiviral nucleotide analogs.

Cidofovir Synthesis Pathway A (S)-(-)-3-Benzyloxy- 1,2-propanediol B (S)-1-Benzyloxy- 2,3-propylene oxide A->B Tosylation, Base D (S)-N4-benzoyl-N1- [(2-hydroxy-3-benzyloxy)propyl]cytosine B->D Condensation C N-Benzoyl Cytosine C->D E Diethyl (S)-N4-benzoyl-N1- [[2-(phosphonomethoxy)-3-benzyloxy]propyl]cytosine D->E Phosphonylation F Cidofovir E->F Debenzylation, Hydrolysis General Acyclic Nucleoside Phosphonate Synthesis A Chiral Synthon (e.g., from (S)-(-)-3-Benzyloxy- 1,2-propanediol) C Alkylated Nucleobase Intermediate A->C Alkylation B Nucleobase (e.g., Adenine, Cytosine) B->C E Protected Acyclic Nucleoside Phosphonate C->E Phosphonylation D Phosphonylating Agent D->E F Final Antiviral Drug (e.g., Adefovir, Tenofovir) E->F Deprotection

References

Application of (S)-(-)-3-Benzyloxy-1,2-propanediol in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-3-Benzyloxy-1,2-propanediol, a chiral glycerol derivative, serves as a critical starting material for the synthesis of specialized lipids and polymers integral to the formulation of sophisticated drug delivery systems. Its unique stereochemistry and versatile functional groups allow for the creation of tailored carrier molecules, such as cationic lipids for nucleic acid delivery and components of nanoparticles for controlled drug release. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in designing and fabricating next-generation therapeutic carriers.

The core advantage of employing this compound lies in its ability to introduce chirality into the lipid or polymer structure. This stereochemical control is crucial in influencing the packing of lipids in a liposomal bilayer or the architecture of a polymeric nanoparticle, which in turn can affect the drug loading capacity, release kinetics, and interaction with biological membranes.

I. Application in Cationic Lipids for Gene Delivery

This compound is a valuable precursor for the synthesis of enantiopure cationic lipids, which are essential components of non-viral vectors for the delivery of genetic material such as siRNA and plasmid DNA. The chirality of the lipid backbone can significantly impact the transfection efficiency and cytotoxicity of the resulting liposomes.

Synthesis of a Novel Chiral Cationic Lipid

A key application involves the synthesis of novel cationic lipids where the glycerol backbone provides a scaffold for attaching hydrophobic alkyl chains and a cationic headgroup. The synthesis typically involves a multi-step process beginning with the protection of the diol functionality of this compound, followed by the introduction of lipid tails and a cationic moiety.

Logical Workflow for Chiral Cationic Lipid Synthesis:

G start This compound step1 Protection of Diol Group start->step1 step2 Introduction of Hydrophobic Alkyl Chains step1->step2 step3 Debenzylation to Reveal Primary Hydroxyl step2->step3 step4 Activation of Primary Hydroxyl step3->step4 step5 Attachment of Cationic Headgroup step4->step5 end Chiral Cationic Lipid step5->end G cluster_formulation Formulation cluster_characterization Characterization lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration extrusion Extrusion hydration->extrusion dls Particle Size & Zeta Potential (DLS) extrusion->dls ee Encapsulation Efficiency extrusion->ee tem Morphology (TEM) extrusion->tem drug_release In Vitro Drug Release extrusion->drug_release G liposome Cationic Liposome (Chiral Lipid + siRNA) cell Target Cell liposome->cell Binding endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape risc RISC Loading escape->risc siRNA Release mrna Target mRNA risc->mrna cleavage mRNA Cleavage mrna->cleavage protein Protein Synthesis Inhibition cleavage->protein

Application Notes and Protocols: 1-O-Benzyl-sn-glycerol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-O-Benzyl-sn-glycerol as a versatile intermediate in pharmaceutical research and development. This document details its application in the synthesis of bioactive molecules, particularly structured triacylglycerol (TAG) prodrugs, and its relevance in key cellular signaling pathways.

Introduction

1-O-Benzyl-sn-glycerol is a chiral building block widely employed in the synthesis of complex pharmaceutical agents.[1] Its unique structure, featuring a stable benzyl protecting group at the sn-1 position of the glycerol backbone, allows for precise chemical modifications at the sn-2 and sn-3 positions. This regiochemical control is crucial for the development of targeted therapeutics, including prodrugs designed to enhance the bioavailability and efficacy of parent drug molecules.[1][2] The lipophilic nature of the benzyl group also aids in the solubility of intermediates in organic solvents, facilitating synthesis and purification processes.

Applications in Pharmaceutical Synthesis

A primary application of 1-O-Benzyl-sn-glycerol is in the chemoenzymatic synthesis of structured TAG prodrugs.[1][2] This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules with high purity and yield. These TAG prodrugs can incorporate various active pharmaceutical ingredients (APIs), such as non-steroidal anti-inflammatory drugs (NSAIDs), and fatty acids, including polyunsaturated fatty acids (PUFAs), to modulate the drug's pharmacokinetic and pharmacodynamic properties.[1]

Synthesis of Triacylglycerol (TAG) Prodrugs

A multi-step chemoenzymatic strategy is often employed, starting with the regioselective acylation of 1-O-Benzyl-sn-glycerol.[1] This is followed by further synthetic modifications and a final debenzylation step to yield the desired TAG prodrug.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Regioselective Acylation of 1-O-Benzyl-sn-glycerol

This protocol describes the selective acylation of the sn-3 hydroxyl group of 1-O-Benzyl-sn-glycerol using a lipase, a key step in the synthesis of TAG prodrugs.[1]

Materials:

  • 1-O-Benzyl-sn-glycerol

  • Activated drug (e.g., (S)-Ibuprofen acetoxime ester)

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Anhydrous organic solvent (e.g., toluene)

  • Silica gel impregnated with boric acid for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolve 1-O-Benzyl-sn-glycerol and the activated drug in anhydrous toluene in a reaction vessel.

  • Add immobilized CAL-B to the solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the lipase.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting 1-O-Benzyl-3-O-acyl-sn-glycerol by flash column chromatography on silica gel impregnated with boric acid.

Protocol 2: Debenzylation to Yield Diacylglycerol

This protocol outlines the removal of the benzyl protecting group to yield a 1,2-diacyl-sn-glycerol derivative.

Materials:

  • 1-O-Benzyl-2,3-diacyl-sn-glycerol derivative

  • Palladium on carbon (10% Pd/C) catalyst

  • Solvent (e.g., Ethyl acetate)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzylated diacylglycerol in ethyl acetate.

  • Add the 10% Pd/C catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Quantitative Data

The following tables summarize typical yields for the key synthetic steps involved in the preparation of TAG prodrugs starting from 1-O-Benzyl-sn-glycerol.

IntermediateAcylating AgentEnzymeYield (%)Reference
1-O-Benzyl-3-O-((S)-ibuprofenoyl)-sn-glycerol(S)-Ibuprofen acetoxime esterCAL-B86[1]
1-O-Benzyl-3-O-((S)-naproxenoyl)-sn-glycerol(S)-Naproxen acetoxime esterCAL-B69[1]

Table 1: Yields of Lipase-Catalyzed Regioselective Acylation. [1]

Starting MaterialProductCatalystYield (%)Reference
1-O-Benzyl-2,3-diacyl-sn-glycerol1,2-diacyl-sn-glycerol10% Pd/CHighNot specified in snippets

Table 2: Typical Yields for Debenzylation.

Signaling Pathway Involvement

Derivatives of 1-O-Benzyl-sn-glycerol, particularly diacylglycerols (DAGs), are important second messengers in cellular signaling.

Protein Kinase C (PKC) Pathway

1,2-diacyl-sn-glycerols, which can be synthesized from 1-O-Benzyl-sn-glycerol, are potent activators of Protein Kinase C (PKC).[3][4] PKC is a family of enzymes that play a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The activation of PKC by DAG is a key step in many signal transduction pathways.

cGAS-STING Pathway

Recent studies have shown that derivatives of glycerol, such as benzyl propylene glycoside, can modulate the cGAS-STING signaling pathway.[5][6] This pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. The modulation of this pathway by glycerol derivatives suggests a potential therapeutic application in inflammatory and metabolic diseases.[5]

Visualizations

experimental_workflow cluster_synthesis Chemoenzymatic Synthesis of TAG Prodrugs start 1-O-Benzyl-sn-glycerol step1 Regioselective Acylation (sn-3) (Lipase-catalyzed) start->step1 intermediate1 1-O-Benzyl-3-O-acyl-sn-glycerol step1->intermediate1 step2 Acylation (sn-2) (Chemical coupling) intermediate1->step2 intermediate2 1-O-Benzyl-2,3-di-O-acyl-sn-glycerol step2->intermediate2 step3 Debenzylation (Hydrogenolysis) intermediate2->step3 end Structured TAG Prodrug step3->end

Caption: Chemoenzymatic synthesis workflow for TAG prodrugs.

pkc_pathway cluster_membrane Cell Membrane plc PLC pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) (from 1-O-Benzyl-sn-glycerol derivative) pip2->dag Generates pkc_active Active PKC (Membrane) dag->pkc_active Recruits & Activates pkc_inactive Inactive PKC (Cytosol) pkc_inactive->pkc_active cellular_response Cellular Response (Proliferation, Differentiation, etc.) pkc_active->cellular_response Phosphorylates Substrates receptor GPCR/RTK receptor->plc Activates

Caption: Activation of the Protein Kinase C (PKC) signaling pathway.

cgas_sting_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dna Cytosolic DNA cgas cGAS dna->cgas Activates cgamp 2'3'-cGAMP cgas->cgamp Synthesizes sting STING (ER Membrane) cgamp->sting Binds & Activates tbk1 TBK1 sting->tbk1 Recruits & Activates irf3 IRF3 tbk1->irf3 Phosphorylates irf3_p p-IRF3 irf3->irf3_p ifn Type I Interferon Gene Expression irf3_p->ifn Translocates & Induces bpg Benzyl Propylene Glycoside Derivative bpg->sting Modulates

Caption: Modulation of the cGAS-STING signaling pathway.

References

Application Notes and Protocols for Reactions Involving (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for key chemical transformations involving (S)-(-)-3-Benzyloxy-1,2-propanediol, a versatile chiral building block in organic synthesis. The protocols are intended to serve as a guide for the preparation of important derivatives, including protected forms, epoxides, and tosylates, which are valuable intermediates in the development of pharmaceuticals and other complex molecules.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid or low-melting solid.[1] Its chiral nature makes it a valuable starting material for asymmetric synthesis.

PropertyValueReference
Synonyms (S)-(-)-Glycerol α-Benzyl Ether, 1-O-Benzyl-sn-glycerol[1][2]
CAS Number 17325-85-8[2][3]
Molecular Formula C₁₀H₁₄O₃[1][2]
Molecular Weight 182.22 g/mol [1][2]
Purity >98.0% (GC)[1]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[1]
Density 1.140 g/mL at 20 °C[4][5]
Melting Point 25 °C[3]
Boiling Point 261 °C[3]
Optical Rotation [α]20/D +5.5° (c=20 in chloroform) for the (R)-enantiomer[6]

Experimental Protocols

The following protocols describe common and useful transformations of this compound.

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound.

Reaction Scheme:

G Glycerol Glycerol Intermediate 1,3-O-Benzylidene glycerol Glycerol->Intermediate p-TsOH, Toluene, reflux Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Product This compound Intermediate->Product Reductive Opening

Caption: Synthesis of this compound.

Procedure:

A mixture of glycerol and benzaldehyde is reacted in the presence of an acid catalyst such as p-toluenesulfonic acid in toluene with azeotropic removal of water to form the cyclic acetal, 1,3-O-benzylidene glycerol. Subsequent regioselective reductive opening of the acetal yields this compound. A representative procedure can yield the product as a white solid.[7]

Quantitative Data:

ProductYieldSpectroscopic Data
(S)-3-(Benzyloxy)propane-1,2-diol60.2%¹H NMR (500 MHz, CDCl₃): δ 7.40–7.28 (m, 5H), 4.55 (s, 2H), 3.89 (dq, J = 9.9, 5.1 Hz, 1H), 3.73–3.60 (m, 2H), 3.56 (qd, J = 9.7, 5.1 Hz, 2H), 2.74 (s, 1H), 2.26 (s, 1H) ppm. ¹³C NMR (126 MHz, CDCl₃): δ 137.64, 128.54, 127.96, 127.81, 73.63, 71.82, 70.61, 64.10 ppm.
Acetonide Protection of this compound to yield (S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane

Protection of the diol functionality is a common strategy in multi-step synthesis.

Reaction Scheme:

G StartingDiol This compound Product (S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane StartingDiol->Product p-TsOH, reflux Acetone Acetone Acetone->Product

Caption: Acetonide protection of the diol.

Procedure:

To a solution of this compound in acetone, a catalytic amount of p-toluenesulfonic acid is added. The mixture is refluxed for several hours, with reaction progress monitored by thin-layer chromatography. After completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude product, which can be purified by column chromatography.

Quantitative Data:

ProductPurityPhysical PropertiesSpectroscopic Data
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane≥ 98% (GC)Density: 1.05 g/mL. Refractive Index: n20D = 1.49. Optical Rotation: [α]20D = +18 to +21° (neat)¹H and ¹³C NMR data are available in the literature.
Conversion of this compound to (R)-Benzyl Glycidyl Ether

This protocol describes the synthesis of the corresponding epoxide, a valuable electrophilic building block.

Reaction Scheme:

G StartingDiol This compound Step1 1. TsCl, Pyridine StartingDiol->Step1 Step2 2. NaH, THF Step1->Step2 Monotosylation Product (R)-Benzyl Glycidyl Ether Step2->Product Intramolecular SN2

Caption: Synthesis of (R)-Benzyl Glycidyl Ether.

Procedure:

The synthesis of (R)-benzyl glycidyl ether from this compound is a two-step process. First, the primary hydroxyl group is selectively tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperature. The resulting monotosylate is then treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The alkoxide formed attacks the carbon bearing the tosylate group in an intramolecular SN2 reaction, leading to the formation of the epoxide ring.

Quantitative Data:

ProductYieldPhysical PropertiesSpectroscopic Data
(R)-Benzyl Glycidyl Ether-Density: 1.077 g/mL at 25 °C. Boiling Point: 130 °C (0.1 mmHg). Optical Rotation: [α]D22 –7.9 (c 0.4, EtOH)¹H NMR (200 MHz, CDCl₃): δ 7.28–7.37 (m, 5 H), 4.60 (s, 2 H), 3.77 (dd, J= 11.4, 3.0 Hz, 1 H), 3.44 (dd, J=11.3, 5.8 Hz, 1 H), 3.15–3.23 (m, 1 H), 2.80 (dd, J= 5.3, 4.2 Hz, 1 H), 2.61 (dd, J= 5.1, 2.7 Hz, 1 H). ¹³C NMR (50 MHz, CDCl₃): δ 137.8, 128.4, 127.7, 73.3, 70.7, 50.8, 44.2.
Ditosylation of this compound

This protocol provides a general method for the tosylation of both hydroxyl groups, creating a molecule with two good leaving groups.

Reaction Scheme:

G StartingDiol This compound Product (S)-3-(Benzyloxy)propane-1,2-diyl bis(4-methylbenzenesulfonate) StartingDiol->Product Stir, 0 °C to RT TsCl p-Toluenesulfonyl chloride (excess) TsCl->Product Pyridine Pyridine Pyridine->Product

Caption: Ditosylation of this compound.

Procedure:

This compound is dissolved in an excess of pyridine, and the solution is cooled to 0 °C. p-Toluenesulfonyl chloride (at least 2 equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for some time before being allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by the addition of cold water or dilute HCl. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed sequentially with dilute acid, water, and brine. After drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrating, the crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

ProductYieldSpectroscopic Data
(S)-3-(Benzyloxy)propane-1,2-diyl bis(4-methylbenzenesulfonate)-Expected ¹H NMR signals: Aromatic protons from the benzyl and two tosyl groups, benzylic methylene protons, and the methine and methylene protons of the propane backbone. Expected ¹³C NMR signals: Corresponding carbons for the aromatic rings, benzylic carbon, and the three carbons of the propane backbone.

References

Application Notes and Protocols: The Benzyl Group as a Versatile Protecting Group for Propanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection and deprotection of hydroxyl groups are fundamental strategies in multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science. Propanediols, as common structural motifs in many biologically active molecules and polymer precursors, often require selective functionalization. The benzyl group (Bn), introduced as a benzyl ether or as part of a benzylidene acetal, is a robust and versatile protecting group for the hydroxyl moieties of 1,2- and 1,3-propanediol derivatives. Its stability under a wide range of reaction conditions, including basic, nucleophilic, and some oxidative and reductive environments, makes it an ideal choice for complex synthetic routes.[1] Furthermore, the benzyl group can be removed under relatively mild conditions, most commonly via catalytic hydrogenolysis, or in the case of benzylidene acetals, through acidic hydrolysis or regioselective reductive cleavage.[1][2]

These application notes provide a comprehensive overview of the use of the benzyl group to protect propanediol derivatives, including detailed experimental protocols for protection and deprotection, and a summary of quantitative data to aid in experimental design.

Protection Strategies and Methodologies

There are two primary strategies for protecting propanediol derivatives using benzyl groups: the formation of benzyl ethers at one or both hydroxyl groups, and the formation of a cyclic benzylidene acetal across a 1,2- or 1,3-diol.

Benzyl Ether Formation

The direct benzylation of propanediols to form benzyl ethers is a common method for protecting the hydroxyl groups. The reaction typically proceeds via a Williamson ether synthesis, where an alkoxide generated from the diol reacts with a benzyl halide.[3] Regioselectivity in mono-benzylation can be influenced by the choice of reagents and reaction conditions.

Logical Workflow for Benzyl Ether Protection and Deprotection

Propanediol Propanediol Derivative Mono_O_Benzyl Mono-O-Benzyl Propanediol Propanediol->Mono_O_Benzyl Monobenzylation (e.g., NaH, BnBr) Di_O_Benzyl Di-O-Benzyl Propanediol Propanediol->Di_O_Benzyl Dibenzylation (excess NaH, BnBr) Deprotected_Diol Deprotected Propanediol Mono_O_Benzyl->Deprotected_Diol Deprotection (e.g., H₂, Pd/C) Di_O_Benzyl->Deprotected_Diol Deprotection (e.g., H₂, Pd/C)

Caption: Workflow for benzyl ether protection and deprotection.

Benzylidene Acetal Formation

Benzylidene acetals are cyclic protecting groups formed by the acid-catalyzed reaction of a diol with benzaldehyde or its derivatives. They are particularly useful for the simultaneous protection of 1,2- and 1,3-diols, forming five- or six-membered rings, respectively.[1] A key advantage of the benzylidene acetal is its susceptibility to various deprotection strategies, including acidic hydrolysis to regenerate the diol, or regioselective reductive cleavage to yield mono-O-benzyl ethers.[1]

Mechanism of Benzylidene Acetal Formation

Diol Propanediol Hemiacetal Hemiacetal Intermediate Diol->Hemiacetal Benzaldehyde Benzaldehyde Protonation Protonated Benzaldehyde Benzaldehyde->Protonation H⁺ Protonation->Hemiacetal Acetal Benzylidene Acetal Hemiacetal->Acetal -H₂O

Caption: Mechanism of acid-catalyzed benzylidene acetal formation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the benzylation, benzylidenation, and deprotection of propanediol derivatives.

Table 1: Benzyl Ether Formation

SubstrateProductReagentsSolventTime (h)Temp (°C)Yield (%)Reference
1,3-Propanediol3-Benzyloxy-1-propanolKOH, Benzyl chlorideNone213077[3]
Glycerol Derivative1,3-Bis(benzyloxy)-2-propanolNaOH, Benzyl alcohol, EpichlorohydrinWater, Toluene16.52550[2]
Generic AlcoholBenzyl EtherNaH, Benzyl bromideDMF12-24RTHighGeneral Protocol

Table 2: Benzylidene Acetal Formation

SubstrateProductReagentsSolventTime (h)Temp (°C)Yield (%)Reference
1,2-Propanediol4-Methyl-2-phenyl-1,3-dioxolaneBenzaldehyde, CatalystCyclohexane2Reflux~90 (crude)[1]
Pentaerythritol5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxaneBenzaldehyde, I₂/CDMF580-9080[4]
Generic 1,3-Diol2-Phenyl-1,3-dioxaneBenzaldehyde, p-TsOHToluene2-4RefluxHighGeneral Protocol

Table 3: Deprotection of Benzyl Ethers and Benzylidene Acetals

SubstrateProductReagentsSolventTime (h)Temp (°C)Yield (%)Reference
Benzyl Ethers (general)AlcoholH₂, 10% Pd/CMethanol2-16RT82-84[4]
1,2-Propanediol1-Propanol + 2-PropanolH₂, Rh-ReOₓ/SiO₂---85[5]
Benzylidene AcetalDiolH₂, 10% Pd/CMethanol1-4RTHighGeneral Protocol

Table 4: Regioselective Reductive Cleavage of Benzylidene Acetals

SubstrateReagentsMajor ProductMinor ProductRatioReference
4-Methyl-2-phenyl-1,3-dioxolaneDIBAL-H2-(Benzyloxy)propan-1-ol1-(Benzyloxy)propan-2-olVariesGeneral Principle
4-Methyl-2-phenyl-1,3-dioxolaneLiAlH₄ / AlCl₃1-(Benzyloxy)propan-2-ol2-(Benzyloxy)propan-1-olVariesGeneral Principle
2-Phenyl-1,3-dioxaneDIBAL-H3-(Benzyloxy)propan-1-ol (at C4)1-(Benzyloxy)propan-2-ol (at C6)VariesGeneral Principle
2-Phenyl-1,3-dioxaneLiAlH₄ / AlCl₃1-(Benzyloxy)propan-2-ol (at C6)3-(Benzyloxy)propan-1-ol (at C4)VariesGeneral Principle

Note: The regioselectivity of reductive cleavage is highly dependent on the specific reagents and reaction conditions. The information in Table 4 is based on general principles observed in carbohydrate chemistry, and the exact ratios for simple propanediol derivatives may vary.

Experimental Protocols

Protocol 1: Mono-O-Benzylation of 1,3-Propanediol

This protocol describes the synthesis of 3-benzyloxy-1-propanol.[3]

Materials:

  • 1,3-Propanediol

  • Potassium hydroxide (KOH), solid

  • Benzyl chloride (BnCl)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 500 mL round-bottom flask, add 1,3-propanediol (60 g, 0.79 mol).

  • Add solid KOH (17.7 g, 0.32 mol) to the flask to act as a base and drying agent.

  • Heat the mixture to 90 °C with stirring.

  • Add benzyl chloride (39.8 g, 0.32 mol) dropwise using a dropping funnel.

  • After the addition is complete, increase the temperature to 130 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Perform a liquid-liquid extraction with diethyl ether and water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by vacuum distillation to yield 3-benzyloxy-1-propanol as a colorless oil (Yield: 77%).[3]

Protocol 2: Formation of 4-Methyl-2-phenyl-1,3-dioxolane

This protocol describes the formation of a benzylidene acetal from 1,2-propanediol.[1]

Materials:

  • 1,2-Propanediol (propylene glycol)

  • Benzaldehyde

  • Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)

  • Cyclohexane (as a water-carrying agent)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 1,2-propanediol (1.2 equivalents), benzaldehyde (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid.

  • Add cyclohexane to the flask.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-2-phenyl-1,3-dioxolane.

  • Purify by vacuum distillation if necessary.

Protocol 3: Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis

This protocol describes the general procedure for the removal of a benzyl ether protecting group.[4]

Materials:

  • Benzyl-protected propanediol derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask, magnetic stirrer, vacuum line, filtration apparatus.

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected diol.

  • Purify by column chromatography if necessary.

Protocol 4: Regioselective Reductive Cleavage of a Benzylidene Acetal

This protocol provides a general method for the regioselective opening of a benzylidene acetal to a mono-O-benzyl ether. The choice of reducing agent determines the regioselectivity.

Reductive Cleavage Workflow

Acetal Benzylidene Acetal Regioisomer1 Regioisomeric Mono-O-Benzyl Ether 1 Acetal->Regioisomer1 Reductive Cleavage (e.g., DIBAL-H) Regioisomer2 Regioisomeric Mono-O-Benzyl Ether 2 Acetal->Regioisomer2 Reductive Cleavage (e.g., LiAlH₄/AlCl₃)

References

Application Notes: Enantioselective Synthesis of β-Blockers Utilizing (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral β-adrenergic blocking agents (β-blockers), using (S)-(-)-3-Benzyloxy-1,2-propanediol as a versatile chiral starting material. The methods outlined below leverage the inherent stereochemistry of this starting material to produce enantiomerically pure β-blockers, such as (S)-Propranolol and (S)-Atenolol, which are known to exhibit greater therapeutic efficacy compared to their racemic mixtures.[1]

Introduction

β-blockers are a class of drugs predominantly used to manage cardiovascular diseases by antagonizing β-adrenergic receptors.[2] The pharmacological activity of many β-blockers resides primarily in the (S)-enantiomer. Consequently, the enantioselective synthesis of these compounds is of significant interest in pharmaceutical development to enhance therapeutic efficacy and reduce potential side effects associated with the inactive (R)-enantiomer.

This compound is an excellent chiral building block for this purpose. Its pre-existing stereocenter can be efficiently transferred through a series of chemical transformations to the final drug molecule, ensuring high enantiomeric purity. The general synthetic strategy involves the conversion of the diol to a chiral epoxide, followed by nucleophilic ring-opening and subsequent amination.

Synthetic Pathways Overview

The synthesis of (S)-β-blockers from this compound generally follows a three-step sequence. The key intermediate is the chiral epoxide, (S)-glycidyl benzyl ether, which is then opened by a substituted phenol. The final step involves the introduction of the isopropylamino side chain.

Synthesis_Overview A (S)-(-)-3-Benzyloxy- 1,2-propanediol B (S)-1-O-Benzyl-2-O-tosylglycerol A->B  Tosylation   C (S)-Glycidyl benzyl ether (chiral epoxide) B->C Intramolecular Cyclization D Aryloxypropanolamine intermediate C->D Epoxide Ring-Opening (with ArOH) E (S)-β-Blocker (e.g., Propranolol, Atenolol) D->E  Amination (with Isopropylamine)   Beta_Blocker_Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates Catecholamine Catecholamine (e.g., Epinephrine) Catecholamine->Beta_Receptor Binds & Activates Beta_Blocker β-Blocker Beta_Blocker->Beta_Receptor Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

References

Chiral Ligand Synthesis from (S)-(-)-3-Benzyloxy-1,2-propanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various chiral ligands derived from the versatile starting material, (S)-(-)-3-Benzyloxy-1,2-propanediol. This chiral building block, readily available and featuring a protected primary alcohol, offers a convenient entry point to a range of valuable ligands for asymmetric catalysis and other applications in drug development and materials science.

Introduction to this compound in Chiral Ligand Synthesis

This compound is a C3 chiral synthon that serves as an excellent precursor for the synthesis of C2-symmetric and non-symmetric chiral ligands. Its stereochemical integrity and the presence of two distinct hydroxyl groups—one primary and one secondary—allow for selective functionalization to introduce coordinating atoms such as phosphorus, nitrogen, or oxygen. These resulting ligands are instrumental in a variety of stereoselective transformations, including asymmetric hydrogenation, allylic alkylation, and cyclopropanation, which are critical steps in the synthesis of chiral drugs and other fine chemicals.

The general strategy for ligand synthesis from this diol often involves initial protection of the diol moiety, for instance, as an acetonide (solketal), followed by modification of the remaining hydroxyl group. Alternatively, selective activation of one hydroxyl group, typically the primary one via tosylation, allows for subsequent nucleophilic substitution to introduce the desired ligating functionality.

Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are a cornerstone of asymmetric catalysis, forming highly effective catalysts with transition metals like rhodium, ruthenium, and palladium. A common route to synthesize chiral phosphine ligands from this compound involves the conversion of the hydroxyl groups into phosphine moieties.

Protocol: Synthesis of (S)-1-Benzyloxy-3-(diphenylphosphino)-2-propanol

This protocol outlines a two-step synthesis involving the selective tosylation of the primary hydroxyl group followed by nucleophilic substitution with a phosphide anion.

Experimental Workflow:

SynthesisWorkflow start This compound step1 Selective Tosylation (TsCl, Pyridine, DCM, 0°C to rt) start->step1 intermediate (S)-3-Benzyloxy-1,2-propanediol-1-tosylate step1->intermediate step2 Nucleophilic Substitution (LiPPh2, THF) intermediate->step2 product (S)-1-Benzyloxy-3-(diphenylphosphino)-2-propanol step2->product

Caption: Synthetic workflow for a chiral phosphine ligand.

Step 1: Selective Tosylation of this compound

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM), anhydrous

    • 1 M HCl

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.5 eq) followed by the portion-wise addition of TsCl (1.1 eq).

    • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-3-Benzyloxy-1,2-propanediol-1-tosylate. The product can be purified by column chromatography on silica gel.

Step 2: Nucleophilic Substitution with Lithium Diphenylphosphide

  • Materials:

    • (S)-3-Benzyloxy-1,2-propanediol-1-tosylate

    • Lithium diphenylphosphide (LiPPh₂) solution in THF

    • Tetrahydrofuran (THF), anhydrous

    • Saturated NH₄Cl solution

  • Procedure:

    • Dissolve the tosylated intermediate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of LiPPh₂ (1.2 eq) in THF via syringe.

    • Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (S)-1-Benzyloxy-3-(diphenylphosphino)-2-propanol.

Quantitative Data:

StepProductTypical Yield
Tosylation(S)-3-Benzyloxy-1,2-propanediol-1-tosylate85-95%
Phosphination(S)-1-Benzyloxy-3-(diphenylphosphino)-2-propanol70-85%

Synthesis of Chiral Diether Ligands and Crown Ethers

The diol functionality of this compound makes it an ideal precursor for the synthesis of chiral diether ligands and crown ethers. These ligands are particularly useful in enantioselective recognition and catalysis.

Protocol: Synthesis of a Chiral Diether from this compound

This protocol describes a Williamson ether synthesis to introduce two new ether linkages.

Experimental Workflow:

WilliamsonEtherSynthesis start This compound step1 Deprotonation (NaH, THF) start->step1 alkoxide (S)-Dialkoxide step1->alkoxide step2 Alkylation (R-X) alkoxide->step2 product Chiral Diether step2->product

Caption: Williamson ether synthesis workflow.

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated NH₄Cl solution

  • Procedure:

    • To a suspension of NaH (2.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

    • Cool the resulting alkoxide solution back to 0 °C.

    • Add the desired alkyl halide (2.2 eq) dropwise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Alkyl HalideProductTypical Yield
Methyl Iodide(S)-1-Benzyloxy-2,3-dimethoxypropane80-90%
Benzyl Bromide(S)-1,2,3-Tris(benzyloxy)propane75-85%

Conversion to Chiral Epoxides

This compound can be converted to the corresponding chiral epoxide, (R)-benzyl glycidyl ether, a valuable intermediate for the synthesis of more complex chiral ligands and bioactive molecules.

Protocol: Synthesis of (R)-Benzyl Glycidyl Ether

This procedure involves the intramolecular cyclization of the corresponding chlorohydrin, which is formed in situ from the diol.

Experimental Workflow:

EpoxidationWorkflow start This compound step1 Tosylation (TsCl, Pyridine) start->step1 tosylate (S)-3-Benzyloxy-1,2-propanediol-1-tosylate step1->tosylate step2 Epoxidation (NaOH, H2O/Dioxane) tosylate->step2 product (R)-Benzyl Glycidyl Ether step2->product

Caption: Synthesis of (R)-Benzyl Glycidyl Ether.

  • Materials:

    • (S)-3-Benzyloxy-1,2-propanediol-1-tosylate (from section 2.1)

    • Sodium hydroxide (NaOH)

    • Dioxane

    • Water

  • Procedure:

    • Dissolve the tosylate (1.0 eq) in a mixture of dioxane and water.

    • Add a solution of NaOH (1.5 eq) in water dropwise at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data:

ProductTypical YieldEnantiomeric Excess (ee)
(R)-Benzyl Glycidyl Ether80-90%>99%

Applications in Asymmetric Catalysis

The chiral ligands synthesized from this compound find broad applications in asymmetric catalysis. For example, chiral phosphine-containing ligands are widely used in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins to produce chiral alkanes with high enantioselectivity.

Catalytic Application Workflow:

CatalysisWorkflow ligand Chiral Ligand catalyst Chiral Catalyst Complex ligand->catalyst metal Metal Precursor (e.g., [Rh(COD)2]BF4) metal->catalyst product Chiral Product catalyst->product substrate Prochiral Substrate substrate->product reagent Reagent (e.g., H2) reagent->product

Caption: General workflow for asymmetric catalysis.

Hypothetical Application Protocol: Asymmetric Hydrogenation

  • Materials:

    • Synthesized chiral phosphine ligand (e.g., (S)-1-Benzyloxy-3-(diphenylphosphino)-2-propanol)

    • [Rh(COD)₂]BF₄

    • Prochiral olefin substrate (e.g., methyl (Z)-α-acetamidocinnamate)

    • Anhydrous, degassed solvent (e.g., methanol)

    • Hydrogen gas

    • High-pressure reactor

  • Procedure:

    • In a glovebox, dissolve the chiral phosphine ligand (2.2 eq) and [Rh(COD)₂]BF₄ (1.0 eq) in the reaction solvent to form the catalyst precursor solution.

    • Stir the solution for 30 minutes.

    • In a high-pressure reactor, dissolve the substrate in the reaction solvent.

    • Transfer the catalyst solution to the reactor via cannula.

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 atm).

    • Stir the reaction at room temperature until the substrate is fully consumed (monitor by GC or TLC).

    • Carefully release the pressure and concentrate the reaction mixture.

    • The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Expected Outcome:

The use of chiral ligands derived from this compound in such reactions is expected to yield the corresponding chiral products with high enantioselectivity, often exceeding 90% ee. The specific performance will depend on the ligand structure, substrate, and reaction conditions.

Application Notes and Protocols for the Step-by-Step Synthesis of Cationic Cardiolipin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cationic cardiolipin analogs, which are valuable tools for the delivery of nucleic acids and other therapeutic molecules into cells. The methodologies outlined below cover both ether- and ester-linked analogs, offering flexibility in designing delivery vehicles with tailored properties.

Introduction

Cationic lipids are essential components of non-viral gene delivery systems. Their positively charged headgroups interact with the negatively charged phosphate backbone of nucleic acids, facilitating the formation of lipid-nucleic acid complexes (lipoplexes) that can be efficiently taken up by cells. Cationic cardiolipin analogs, which mimic the dimeric structure of the natural mitochondrial lipid cardiolipin, offer a unique platform for designing novel delivery agents. This document provides a step-by-step guide to the chemical synthesis of these analogs, along with protocols for their formulation into liposomes and subsequent use in cell transfection.

Synthesis of Cationic Cardiolipin Analogs

Two primary synthetic strategies are presented: one leading to the formation of ether-linked analogs and the other to ester-linked analogs. The choice of linkage can influence the stability and biocompatibility of the resulting delivery system.

Protocol 1: Synthesis of a Cationic Tetraester Cardiolipin Analog

This protocol details the synthesis of a cationic cardiolipin analog where the hydrophobic tails are attached to the glycerol backbone via ester linkages. The synthesis involves the acylation of a commercially available aminodiol with a fatty acid chloride.

Materials:

  • 3-(Dipropylamino)propane-1,2-diol

  • Oleoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-(dipropylamino)propane-1,2-diol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Fatty Acid Chloride: Cool the reaction mixture to 0 °C in an ice bath. Dissolve oleoyl chloride (2.1 equivalents) in anhydrous DCM and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure cationic tetraester cardiolipin analog.

Quantitative Data:

StepProductStarting MaterialReagentsYield (%)
AcylationCationic Tetraester Cardiolipin Analog3-(Dipropylamino)propane-1,2-diolOleoyl chloride, TriethylamineYields are typically in the range of 60-80%, depending on the purity of starting materials and reaction conditions.

Characterization:

The structure and purity of the synthesized analog should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Protocol 2: General Strategy for the Synthesis of Cationic Diether Cardiolipin Analogs

The synthesis of ether-linked analogs offers increased stability against enzymatic degradation compared to their ester-linked counterparts. A general approach involves the alkylation of a protected glycerol derivative with long-chain alkyl halides, followed by deprotection and introduction of the cationic headgroup.

Conceptual Steps:

  • Protection of Glycerol: Start with a suitable protected glycerol derivative, such as solketal, to selectively protect the 1,2-diol.

  • Alkylation: React the protected glycerol with two equivalents of a long-chain alkyl halide (e.g., oleyl bromide) in the presence of a strong base (e.g., sodium hydride) to form the diether.

  • Deprotection: Remove the protecting group (e.g., by acidic hydrolysis of the acetonide in solketal) to reveal the 1,2-diol.

  • Activation of the Hydroxyl Group: Activate the remaining primary hydroxyl group, for instance, by converting it to a tosylate or mesylate.

  • Introduction of the Cationic Headgroup: React the activated intermediate with an appropriate amine (e.g., N,N-dimethyl-1,3-propanediamine) to introduce the tertiary amine, which can then be quaternized with an alkyl halide (e.g., methyl iodide) to form the final cationic cardiolipin analog.

Experimental Protocols for Application

Protocol 3: Formulation of Cationic Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method, a common technique for formulating liposomes for transfection studies.

Materials:

  • Synthesized cationic cardiolipin analog

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Chloroform

  • Nuclease-free water or buffer (e.g., HEPES-buffered saline, HBS)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the synthesized cationic cardiolipin analog and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.[1]

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.[1]

  • Hydration: Hydrate the lipid film with nuclease-free water or buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).[1]

  • Sonication: To reduce the size of the vesicles, sonicate the MLV suspension using a bath or probe sonicator. The duration of sonication will influence the final size of the liposomes.[1]

  • Extrusion (Optional but Recommended): For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).

Quantitative Data:

ParameterMethodTypical Values
Liposome Size (Diameter)Dynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI)DLS< 0.2
Zeta PotentialDLS with an electrode+30 to +50 mV
Protocol 4: In Vitro Transfection of Mammalian Cells

This protocol provides a general procedure for transfecting mammalian cells with a plasmid DNA using the formulated cationic liposomes.

Materials:

  • Formulated cationic liposomes

  • Plasmid DNA (e.g., encoding a reporter gene like GFP or luciferase)

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Opti-MEM® I Reduced Serum Medium

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Formation of Lipoplexes:

    • Dilute the plasmid DNA in serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute the cationic liposome formulation in the same serum-free medium.

    • Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal lipid-to-DNA ratio should be determined empirically.

  • Transfection:

    • Remove the growth medium from the cells and wash once with serum-free medium.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a complete growth medium containing serum.

    • Incubate the cells for an additional 24-72 hours.

  • Analysis: Analyze the cells for the expression of the reporter gene (e.g., by fluorescence microscopy for GFP or a luciferase assay).

Signaling Pathways and Experimental Workflows

The delivery of nucleic acids into cells by cationic liposomes is a multi-step process that involves binding to the cell surface, internalization via endocytosis, and subsequent escape from the endosome to release the cargo into the cytoplasm.

Cellular Uptake and Endosomal Escape Pathway

G Cellular Uptake and Endosomal Escape of Cationic Lipoplexes cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex Cationic Lipoplex (Lipid + Nucleic Acid) CellSurface Cell Surface Binding (Electrostatic Interaction) Lipoplex->CellSurface Endocytosis Endocytosis CellSurface->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Acidification) EarlyEndosome->LateEndosome EndosomalEscape Endosomal Escape (Membrane Destabilization) LateEndosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm Nucleic Acid Release Nucleus Nucleus (for DNA) Cytoplasm->Nucleus Ribosomes Ribosomes (for mRNA) Cytoplasm->Ribosomes

Caption: Cellular uptake and endosomal escape pathway of cationic lipoplexes.

The primary mechanism for the release of the nucleic acid cargo from the endosome is believed to be the "proton sponge" effect or through direct interaction and destabilization of the endosomal membrane by the cationic lipids. The positively charged lipids in the lipoplex interact with the negatively charged lipids of the endosomal membrane, leading to the formation of non-bilayer structures and eventual membrane rupture.

Experimental Workflow for Synthesis and Evaluation

G Workflow for Synthesis and Evaluation of Cationic Cardiolipin Analogs Synthesis Synthesis of Cationic Cardiolipin Analog Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Formulation Liposome Formulation (Thin-film Hydration) Characterization->Formulation Physicochemical Physicochemical Analysis (DLS: Size, PDI, Zeta Potential) Formulation->Physicochemical LipoplexFormation Lipoplex Formation (with Nucleic Acid) Formulation->LipoplexFormation InVitro In Vitro Transfection LipoplexFormation->InVitro Analysis Analysis (Reporter Gene Expression) InVitro->Analysis

Caption: Experimental workflow for cationic cardiolipin analog synthesis and evaluation.

References

Application Notes and Protocols: (S)-(-)-3-Benzyloxy-1,2-propanediol as a Precursor for HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-3-Benzyloxy-1,2-propanediol is a critical chiral building block in the asymmetric synthesis of several FDA-approved HIV protease inhibitors. Its versatile three-carbon backbone with a protected hydroxyl group and a vicinal diol allows for the stereospecific construction of the complex core structures found in these antiviral drugs. This document provides detailed application notes, experimental protocols, and synthetic pathway visualizations for the use of this compound and related chiral synthons in the synthesis of key HIV protease inhibitors such as Saquinavir, Indinavir, and Amprenavir.

Application Notes

This compound serves as a versatile starting material for creating the hydroxyethylamine and hydroxyethylene isosteres that are central to the mechanism of action of many HIV protease inhibitors.[1][2] These isosteres mimic the transition state of the peptide cleavage reaction catalyzed by the HIV protease, leading to potent inhibition of the enzyme and disruption of the viral life cycle.[2] The stereochemistry of the diol is crucial for the proper orientation of the inhibitor within the enzyme's active site, highlighting the importance of using enantiomerically pure starting materials like this compound.

The benzyloxy group provides a stable protecting group for the primary alcohol, which can be selectively deprotected under mild conditions later in the synthetic sequence. The remaining diol can be chemically manipulated to introduce other key functional groups required for binding to the HIV protease.

Quantitative Data

The following tables summarize key quantitative data from the synthesis of HIV protease inhibitors and their intermediates.

Table 1: Synthesis of Saquinavir Intermediates and Final Product

StepReactantsProductYield (%)Reference
Coupling of quinaldic acid to L-asparagineQuinaldic acid, L-asparagine, N-hydroxysuccinimideQuinargine82-85[1]
Final coupling to form Saquinavir mesylateQuinargine, Intermediate 67, DCC, N-hydroxypyridoneSaquinavir mesylate81[1]
Alternative coupling of decahydroisoquinoline derivative with azidoepoxideDecahydroisoquinoline derivative 4, Azidoepoxide 15, Silica gelAzidodecahydroisoquinoline 5075[1]
Overall yield of an 11-step convergent synthesisMultiple intermediatesSaquinavir50[3][4]

Table 2: Synthesis of Indinavir Intermediates and Final Product

StepReactantsProductYield (%)Reference
Coupling of epoxide with piperazine fragmentEpoxide 146, Piperazine fragment 133Indinavir precursor71[1]
Overall yield of a 10-step synthesisMultiple intermediatesIndinavir35[1]
Coupling of triflate derivative with piperazineTriflate derivative 154, Piperazine 133, DiisopropylethylamineCoupled product83[1]

Table 3: Synthesis of Amprenavir Intermediates

StepReactantsProductYield (%)Reference
Coupling of 3-phenylpropionic acid with N-tosyl-cis-aminoindanol3-Phenylpropionic acid, N-tosyl-cis-aminoindanol (103), DMAP, DCCEster 10485[1]
Removal of chiral auxiliaryEster intermediate, Hydrogen peroxide, LiOHCarboxylic acid82[1]
Curtius rearrangement to form oxazolidinoneCarboxylic acid, Diphenylphosphorylazide (DPPA), TEAOxazolidinone 10675[1]
Hydrolysis and Boc protectionOxazolidinone 106, KOH, Boc anhydrideAlcohol 10787[1]
Formation of amino epoxideAlcohol 107, Pearlman's catalyst, PPh3, DEADAmino epoxide (108)61[1]

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the enantiomerically pure this compound was not found in the search results, a general procedure for the synthesis of the racemic mixture (±)-3-Benzyloxy-1,2-propanediol can be adapted from protocols for similar compounds.[5][6] The synthesis of the (S)-enantiomer would typically involve either a chiral starting material (e.g., (S)-glycidol) or a chiral resolution step.

General Protocol for Racemic 3-Benzyloxy-1,2-propanediol:

  • Reaction Setup: In a suitable flask, dissolve 1,3-propanediol and benzyl bromide in a dry solvent like tetrahydrofuran (THF) and cool the solution to 0°C.

  • Base Addition: Add a strong base, such as potassium-t-butoxide, portion-wise while maintaining the temperature below 20°C.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Pour the reaction mixture into an acidic solution (e.g., 2N HCl) and extract the product with an organic solvent like ether.

  • Purification: Wash the organic phase with water, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent. The crude product can be purified by distillation under reduced pressure.

Synthesis of a Key Intermediate for Amprenavir

The following protocol describes the synthesis of the amino epoxide intermediate (108) for Amprenavir, starting from the chiral auxiliary-bound ester 104.[1]

  • Removal of Chiral Auxiliary: Treat the ester intermediate with a mixture of hydrogen peroxide and lithium hydroxide to hydrolyze the ester and remove the chiral auxiliary, yielding the corresponding carboxylic acid in 82% yield.

  • Curtius Rearrangement: Expose the resulting carboxylic acid to diphenylphosphorylazide (DPPA) and triethylamine (TEA). This initiates a Curtius rearrangement, which results in the formation of oxazolidinone 106 in 75% yield.

  • Hydrolysis and Protection: Hydrolyze the oxazolidinone 106 using potassium hydroxide (KOH), followed by protection of the resulting free amine with a t-butyloxycarbonyl (Boc) group to produce alcohol 107 in 87% yield from the oxazolidinone.

  • Epoxide Formation: Remove the O-benzyl protecting group from alcohol 107 by hydrogenation over Pearlman's catalyst. Subsequent reaction with triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) affords the desired amino epoxide (108) in 61% yield from 107.

Key Coupling Step in Indinavir Synthesis

This protocol outlines a key coupling step in the synthesis of Indinavir.[1]

  • Coupling Reaction: Couple the triflate derivative 154 with the piperazine fragment 133 using diisopropylethylamine in isopropanol. This reaction affords the coupled product in 83% yield.

  • Hydrolysis and Protection: Hydrolyze the lactone of the coupled product using lithium hydroxide to yield the hydroxyethylene isostere. Protect the resulting alcohol as a t-butyldimethylsilyl ether. This two-step process proceeds with a 96% yield.

  • Amide Coupling: Couple the resulting carboxylic acid with (-)-cis-(1S,2R)-1-aminoindan-2-ol (158) using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to produce the intermediate 159.

Visualizations

The following diagrams illustrate the synthetic pathways for key HIV protease inhibitors, starting from chiral precursors.

Synthesis of Amprenavir Intermediate cluster_0 Synthesis of Amprenavir Intermediate Ester_104 Ester 104 Acid Carboxylic Acid Ester_104->Acid H2O2, LiOH 82% yield Oxazolidinone_106 Oxazolidinone 106 Acid->Oxazolidinone_106 DPPA, TEA 75% yield Alcohol_107 Alcohol 107 Oxazolidinone_106->Alcohol_107 1. KOH 2. Boc2O 87% yield Amino_Epoxide_108 Amino Epoxide 108 Alcohol_107->Amino_Epoxide_108 1. H2, Pd/C 2. PPh3, DEAD 61% yield

Caption: Synthetic pathway to the amino epoxide intermediate of Amprenavir.

Key Steps in Indinavir Synthesis cluster_1 Key Steps in Indinavir Synthesis Triflate_154 Triflate derivative 154 Coupled_Product Coupled Product Triflate_154->Coupled_Product DIPEA, i-PrOH 83% yield Piperazine_133 Piperazine 133 Piperazine_133->Coupled_Product DIPEA, i-PrOH 83% yield Hydroxyethylene_Isostere Hydroxyethylene Isostere Coupled_Product->Hydroxyethylene_Isostere LiOH Protected_Isostere Protected Isostere Hydroxyethylene_Isostere->Protected_Isostere TBDMSCl 96% yield (2 steps) Intermediate_159 Intermediate 159 Protected_Isostere->Intermediate_159 EDC, HOBt Aminoindan_158 (-)-cis-(1S,2R)- 1-aminoindan-2-ol (158) Aminoindan_158->Intermediate_159 EDC, HOBt

Caption: Key coupling and modification steps in the synthesis of Indinavir.

Convergent Synthesis of Saquinavir cluster_2 Convergent Synthesis of Saquinavir Quinaldic_Acid Quinaldic Acid Quinargine Quinargine Quinaldic_Acid->Quinargine NHS 82-85% yield L_Asparagine L-Asparagine L_Asparagine->Quinargine NHS 82-85% yield Saquinavir Saquinavir Mesylate Quinargine->Saquinavir DCC, N-hydroxypyridone 81% yield Intermediate_67 Intermediate 67 Intermediate_67->Saquinavir DCC, N-hydroxypyridone 81% yield

Caption: Convergent synthesis strategy for Saquinavir.

References

Scale-up synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Scale-up Synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol

Abstract

This compound is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of paramount importance for ensuring the efficacy and safety of the final active pharmaceutical ingredients. This document provides a detailed protocol for the scale-up synthesis of this compound via the base-catalyzed ring-opening of (S)-glycidol with benzyl alcohol. This method is selected for its straightforward procedure, high yield, and preservation of stereochemical integrity, making it suitable for industrial production.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. This compound serves as a versatile chiral precursor, with its two hydroxyl groups available for further functionalization. The protocol detailed below describes a robust and scalable method starting from the readily available and chiral (S)-glycidol. The reaction proceeds through a base-catalyzed nucleophilic attack of benzyl alcohol on the epoxide ring of (S)-glycidol. The use of a catalytic amount of a strong base like sodium hydroxide ensures an efficient and cost-effective process suitable for large-scale manufacturing.

Reaction Scheme

The overall synthetic transformation is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • (S)-Glycidol (≥98% purity)

    • Benzyl Alcohol (≥99% purity)

    • Sodium Hydroxide (pellets, ≥98% purity)

    • Toluene (ACS grade)

    • Ethyl Acetate (ACS grade)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Deionized Water

  • Equipment:

    • 10 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, and reflux condenser

    • Nitrogen inlet

    • Heating/cooling circulator

    • 2 L dropping funnel

    • 20 L separatory funnel

    • Rotary evaporator with a suitable vacuum pump

    • Vacuum distillation setup

Procedure
  • Reactor Setup: The 10 L jacketed glass reactor is thoroughly dried and assembled. A nitrogen atmosphere is established and maintained throughout the reaction.

  • Charging Reagents: The reactor is charged with benzyl alcohol (2.5 L, 24.2 mol). The mechanical stirrer is started to ensure gentle agitation.

  • Catalyst Addition: Sodium hydroxide pellets (20 g, 0.5 mol) are carefully added to the benzyl alcohol. The mixture is heated to 80°C using the circulator to dissolve the catalyst.

  • Substrate Addition: (S)-Glycidol (1.5 kg, 20.2 mol) is dissolved in toluene (1.5 L) and charged into the dropping funnel. This solution is added dropwise to the hot benzyl alcohol/NaOH mixture over approximately 2-3 hours, maintaining the internal temperature between 80-85°C. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature surge.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 85°C for an additional 4-6 hours. The progress of the reaction is monitored by Gas Chromatography (GC) until the consumption of (S)-glycidol is complete.

  • Work-up:

    • The reactor is cooled to room temperature.

    • Deionized water (4 L) is added to the mixture to quench the reaction and dissolve the sodium hydroxide.

    • The mixture is transferred to a 20 L separatory funnel. The aqueous layer is separated and extracted with ethyl acetate (2 x 1 L).

    • The organic layers are combined and washed with deionized water (2 x 2 L) and then with brine (1 x 2 L).

    • The final organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product (a viscous oil) is purified by vacuum distillation to yield pure this compound.

Data Presentation

ParameterValue
Reactants
(S)-Glycidol1.5 kg (20.2 mol)
Benzyl Alcohol2.5 L (24.2 mol)
Sodium Hydroxide20 g (0.5 mol)
Reaction Conditions
Temperature80-85°C
Reaction Time6-9 hours
Product Output
Theoretical Yield3.68 kg
Actual Yield (Post-Distillation)3.1 - 3.3 kg (85-90% yield)
Product Quality
AppearanceColorless to light yellow viscous liquid
Purity (by GC)>98.0%[1]
Optical Rotation [α]-5.5° (c=20 in chloroform)[2]
Molecular FormulaC₁₀H₁₄O₃[1][3]
Molecular Weight182.22 g/mol [1][3]

Logical Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

G setup Reactor Setup (10L Jacketed Reactor, N2 atm) charge_bnoh Charge Benzyl Alcohol and NaOH Catalyst setup->charge_bnoh heat Heat to 80°C charge_bnoh->heat add_glycidol Add (S)-Glycidol in Toluene (Dropwise) heat->add_glycidol react Stir at 85°C (4-6 hours) add_glycidol->react monitor Monitor by GC react->monitor monitor->react Incomplete workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO4) workup->dry waste Aqueous Waste workup->waste concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Vacuum Distillation concentrate->purify product Pure Product purify->product

Caption: Workflow for Scale-up Synthesis.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • (S)-Glycidol: This compound is a suspected carcinogen and mutagen. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes. Handle pellets carefully to avoid generating dust.

  • Benzyl Alcohol: Can be harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Toluene: Flammable liquid and vapor. Can cause serious health effects upon prolonged exposure.

  • Reaction Conditions: The reaction is exothermic, especially during the addition of glycidol. Ensure adequate cooling capacity and monitor the temperature closely to prevent a runaway reaction. The use of a jacketed reactor with a reliable temperature controller is essential for safety at this scale.

Conclusion

The described protocol for the synthesis of this compound from (S)-glycidol is a highly efficient, scalable, and economically viable method. It provides high yields and excellent purity, making it well-suited for researchers and professionals in the field of drug development and manufacturing. Adherence to the detailed procedure and safety precautions is critical for a successful and safe scale-up synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-(-)-3-Benzyloxy-1,2-propanediol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common methods include:

  • Williamson Ether Synthesis: This involves the reaction of a protected glycerol derivative, such as solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), with benzyl halide, followed by deprotection. A direct benzylation of 1,2-propanediol can also be performed, but chemoselectivity can be an issue.

  • Ring-Opening of Chiral Glycidyl Ethers: Nucleophilic opening of (R)-benzyl glycidyl ether or a related chiral epoxide can yield the desired (S)-diol.

  • Enzymatic Resolution: Kinetic resolution of racemic 3-benzyloxy-1,2-propanediol using specific enzymes can provide the desired (S)-enantiomer with high purity.

Q2: I am getting a low yield in my Williamson ether synthesis. What are the likely causes?

A2: Low yields in Williamson ether synthesis are often due to:

  • Incomplete deprotonation of the diol: The base used may not be strong enough or may have degraded.

  • Side reactions: Elimination (E2) reaction of the benzyl halide can compete with the desired substitution (SN2) reaction, especially at higher temperatures.

  • Steric hindrance: While benzyl halides are generally reactive, steric hindrance around the hydroxyl groups can slow down the reaction.

  • Solvent choice: Protic solvents can solvate the alkoxide, reducing its nucleophilicity.

Q3: What byproducts should I expect in the benzylation of glycerol derivatives?

A3: Common byproducts include dibenzyl ether (from the self-condensation of benzyl alcohol or reaction with the benzyl alkoxide), over-benzylated products (di- and tri-benzyl ethers of glycerol), and elimination products from the benzyl halide.[1][2][3][4]

Q4: How can I purify this compound effectively?

A4: Due to its polarity and hydroxyl groups, purification can be challenging. Silica gel column chromatography is a common method. A solvent system of ethyl acetate and hexanes is often effective.[5] For highly polar impurities, alternative techniques like using a more polar stationary phase (e.g., alumina) or employing reverse-phase chromatography might be necessary.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete deprotonation of the diol.Use a stronger base (e.g., NaH) and ensure it is fresh. Dry the diol and solvent thoroughly before the reaction.
Inactive benzyl halide.Use freshly distilled or purchased benzyl halide. Consider converting benzyl chloride to the more reactive benzyl bromide or iodide in situ.
Low reaction temperature.While high temperatures can promote side reactions, the reaction may be too slow at room temperature. Gradually increase the temperature and monitor the reaction by TLC.
Formation of Multiple Products (Poor Selectivity) Over-benzylation (formation of di- or tri-ethers).Use a stoichiometric amount of the base and benzyl halide relative to the diol. Consider using a protecting group strategy if mono-benzylation is desired.
Formation of dibenzyl ether.Add the benzyl halide slowly to the reaction mixture to maintain its low concentration.
Product Streaking on TLC Plate The product is highly polar and interacts strongly with the silica gel.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape.
Difficulty in Isolating the Product from the Reaction Mixture The product is water-soluble.After quenching the reaction, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product in water.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Williamson Ether Synthesis GlycerolBenzaldehyde, p-toluenesulfonic acid, NaH, Benzyl bromide~60%[5]Readily available starting materials.Moderate yield, potential for over-benzylation.
Williamson Ether Synthesis from Solketal SolketalNaH, Benzyl bromide, acid for deprotectionGood to highGood selectivity for mono-benzylation of the primary hydroxyl group.Requires an additional protection/deprotection step.
Ring-opening of Glycidyl Ether (R)-Benzyl glycidyl etherAcid or base catalystPotentially highStereospecific, can lead to high enantiomeric purity.Chiral starting material can be expensive.

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxy)propane-1,2-diol from Glycerol (Williamson Ether Synthesis)

This protocol is adapted from a literature procedure.[5]

Step 1: Protection of Glycerol

  • To a 100 mL flask, add glycerol (8.06 g, 87.5 mmol), benzaldehyde (5.1 mL, 50 mmol), and p-toluenesulfonic acid (0.4 g, 2.3 mmol) in THF (16.5 mL).

  • Heat the mixture to reflux using a Dean-Stark trap to remove water.

  • After no more water is produced, cool the reaction to room temperature and stir for 1 hour.

  • Quench the reaction with NaHCO3 solution and extract with diethyl ether.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexanes:ethyl acetate = 5:1 to 1:1) to yield the protected glycerol derivative.

Step 2: Benzylation

  • Dissolve the protected glycerol from Step 1 in dry THF.

  • Add NaH (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise at 0 °C.

  • Let the reaction stir at room temperature overnight.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4 and concentrate.

Step 3: Deprotection

  • Dissolve the benzylated product in methanol.

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the acid and remove the solvent.

  • Purify the crude 3-(Benzyloxy)propane-1,2-diol by column chromatography (hexanes:ethyl acetate) to yield the final product as a white solid (Yield ≈ 60.2%).[5]

Visualizations

Workflow for Williamson Ether Synthesis of 3-Benzyloxy-1,2-propanediol

Williamson_Ether_Synthesis Glycerol Glycerol ProtectedGlycerol Protected Glycerol (e.g., Acetal) Glycerol->ProtectedGlycerol Protection (e.g., Benzaldehyde, Acid) Alkoxide Alkoxide Intermediate ProtectedGlycerol->Alkoxide Deprotonation (e.g., NaH) BenzylatedProduct Benzylated Protected Glycerol Alkoxide->BenzylatedProduct SN2 Attack (Benzyl Halide) FinalProduct (S)-(-)-3-Benzyloxy- 1,2-propanediol BenzylatedProduct->FinalProduct Deprotection (Acidic Hydrolysis)

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckBase Check Base Activity & Reaction Dryness Start->CheckBase CheckHalide Verify Benzyl Halide Quality Start->CheckHalide CheckTemp Optimize Reaction Temperature Start->CheckTemp SolutionBase Use Fresh, Stronger Base Ensure Anhydrous Conditions CheckBase->SolutionBase SolutionHalide Use Fresh Reagent Consider Iodide Catalyst CheckHalide->SolutionHalide SolutionTemp Gradual Increase with TLC Monitoring CheckTemp->SolutionTemp

Caption: A logical approach to troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-(-)-3-Benzyloxy-1,2-propanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed methods for the purification of this compound are column chromatography on silica gel and vacuum distillation. The choice of method often depends on the scale of the reaction and the nature of the impurities.

Q2: What are the typical impurities I might encounter?

A2: Common impurities can include unreacted starting materials such as benzyl bromide or benzyl chloride, and side products like dibenzyl ether. Incomplete benzylation can also leave behind the starting diol.[1] Debenzylation, though less common under standard purification conditions, can lead to the formation of benzyl alcohol and glycerol.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. A suitable solvent system, often a gradient of ethyl acetate in hexanes, should be developed to achieve good separation between the desired product and any impurities. An ideal Rf value for the product is typically between 0.2 and 0.4.[1]

Q4: My purified product appears as an oil, but I've seen it described as a solid. Why is this?

A4: this compound has a relatively low melting point. The racemic version has a reported melting point of 25-29°C.[2] Therefore, depending on the ambient temperature of your lab, it may exist as either a colorless liquid or a white solid.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping bands on the column). The solvent system (mobile phase) is not optimized (either too polar or not polar enough).[1]Optimize the solvent system using TLC before running the column. A good starting point is a gradient of ethyl acetate in hexanes.[3]
The column was packed improperly, leading to channeling.[1]Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was loaded in too large a volume of solvent.[1]Dissolve the crude product in a minimal amount of the initial, less polar elution solvent.
Low recovery of the purified product. The product is partially soluble in the elution solvent, leading to broad fractions.Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the product in sharper bands.
The compound has adhered irreversibly to the silica gel.While less common for this compound, adding a small amount of a more polar solvent like methanol to the final elution solvent can help recover highly retained material.
Product is still impure after a single column. The initial crude material was highly impure, and a single chromatographic step is insufficient.Consider a second column chromatography step or an alternative purification method like vacuum distillation.
Fractions were not collected in small enough volumes.Collect smaller fractions to better resolve closely eluting compounds.
Distillation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Difficulty achieving a stable vacuum. Leaks in the distillation apparatus.Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Product solidifying in the condenser. The condenser water is too cold, and the product has a higher melting point.Use room temperature water or no cooling water in the condenser, depending on the boiling point and the vacuum level.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

  • TLC Analysis: Develop a suitable solvent system using TLC. A common mobile phase is a mixture of hexanes and ethyl acetate. The ratio should be adjusted to obtain an Rf value of approximately 0.2-0.4 for this compound.[1]

  • Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the initial, least polar solvent mixture determined from the TLC analysis.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Load the solution carefully onto the top of the silica gel bed.

  • Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry.

  • Crude Product Addition: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Vacuum Application: Gradually apply vacuum to the system. A vacuum of ≥0.098 MPa has been used for similar propanediols.[5]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distilled product in a receiving flask. The boiling point will depend on the applied vacuum.

  • Discontinuation: Stop the distillation once the desired product has been collected, and before any high-boiling impurities begin to distill.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₄O₃[6]
Molecular Weight182.22 g/mol [6]
AppearanceColorless liquid or white solid[3][4]
Melting Point25-29 °C (racemic)[2]
Purity (GC)≥98% (typical for commercial samples)[4]
Refractive Index (n20/D)~1.533 (racemic)[7]
Density~1.140 g/mL at 20 °C (racemic)[7]

Visualizations

Purification_Workflow crude_product Crude this compound tlc_analysis TLC Analysis to Assess Purity and Determine Separation Conditions crude_product->tlc_analysis decision Is Purification Necessary? tlc_analysis->decision column_chromatography Column Chromatography decision->column_chromatography Yes pure_product Pure this compound decision->pure_product No fraction_analysis Analyze Fractions (TLC/GC) column_chromatography->fraction_analysis distillation Vacuum Distillation distillation->pure_product combine_pure Combine Pure Fractions fraction_analysis->combine_pure solvent_removal Solvent Removal (Rotary Evaporation) combine_pure->solvent_removal solvent_removal->pure_product end_node End pure_product->end_node

Caption: General workflow for the purification of this compound.

Troubleshooting_Poor_Separation start Problem: Poor Separation in Column Chromatography check_tlc Was the solvent system optimized via TLC? start->check_tlc optimize_tlc Optimize solvent system (e.g., Hexanes/Ethyl Acetate) to get Rf ≈ 0.2-0.4 check_tlc->optimize_tlc No check_packing Was the column packed uniformly without channels? check_tlc->check_packing Yes optimize_tlc->check_packing repack_column Repack column carefully to ensure homogeneity check_packing->repack_column No check_loading Was the sample loaded in a minimal volume of solvent? check_packing->check_loading Yes repack_column->check_loading reload_sample Dissolve sample in minimum volume of the initial eluent and reload check_loading->reload_sample No solution Improved Separation check_loading->solution Yes reload_sample->solution

References

Technical Support Center: (S)-(-)-3-Benzyloxy-1,2-propanediol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-(-)-3-Benzyloxy-1,2-propanediol. It focuses on identifying and removing common impurities that may arise during synthesis and subsequent reactions.

Troubleshooting and FAQs

Q1: My final product shows multiple spots on the TLC plate after a benzylation reaction. What are the likely impurities?

A1: Besides your desired product, common impurities in a benzylation reaction to synthesize this compound can include:

  • Unreacted Starting Materials: Such as the glycerol precursor or benzyl bromide.

  • Benzyl Alcohol: Formed by hydrolysis of benzyl bromide or as a by-product. Benzyl alcohol is a colorless liquid with a mild aromatic odor and is moderately soluble in water[1].

  • Dibenzylated Product: Over-reaction can lead to the formation of a dibenzyl ether, where both free hydroxyl groups are protected.

  • Toluene: Often a by-product if deprotection occurs, particularly during purification steps like catalytic hydrogenation[2].

Q2: How can I remove unreacted benzyl bromide from my reaction mixture?

A2: Benzyl bromide is typically used in excess to drive the reaction to completion. It can be removed through:

  • Aqueous Workup: Quenching the reaction with an aqueous solution (e.g., saturated ammonium chloride) and subsequent extraction with an organic solvent can help remove some of the water-soluble components and unreacted reagents[3].

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method. A common eluent system is a gradient of ethyl acetate in hexanes[3].

Q3: I suspect benzyl alcohol is present as an impurity. What is the best way to remove it?

A3: Benzyl alcohol can often be challenging to separate from the diol product due to their similar polarities.

  • Column Chromatography: Careful column chromatography with a shallow solvent gradient (e.g., hexanes:ethyl acetate) can effectively separate the two compounds[3].

  • Distillation: If the desired product is stable at higher temperatures, vacuum distillation can be an option, as benzyl alcohol has a lower boiling point than the product.

Q4: After a deprotection reaction (hydrogenolysis), how do I purify the resulting diol?

A4: The most common deprotection method is palladium-catalyzed hydrogenation, which cleaves the benzyl ether to yield the alcohol and toluene[2][4].

  • Catalyst Removal: The palladium on carbon (Pd/C) catalyst must be removed first by filtering the reaction mixture through a pad of Celite.

  • Solvent and By-product Removal: Toluene and the reaction solvent (often alcohols like ethanol or methanol) can be removed under reduced pressure using a rotary evaporator[5].

  • Further Purification: If impurities remain, column chromatography or crystallization may be necessary to obtain the pure diol.

Q5: What analytical techniques are best for assessing the purity of my this compound?

A5: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of non-volatile organic compounds and is often used to provide assay values (e.g., ≥97.0%)[6].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents or by-products like toluene[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally similar impurities[3].

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a mixture.

Impurity Profile and Purification Efficiency

The following table summarizes common impurities and the typical purity levels achieved after standard purification protocols.

ImpuritySourceTypical Purification MethodPurity Achieved (Post-Purification)Analytical Detection Method
Benzyl AlcoholBy-product of benzylation/hydrolysisColumn Chromatography>99%HPLC, GC-MS, NMR
Benzyl BromideUnreacted starting materialAqueous Workup, Chromatography>99.5%TLC, GC-MS
TolueneBy-product of hydrogenolysisEvaporation, Distillation>99%GC-MS, NMR
Di-O-benzyl glycerolOver-benzylation by-productColumn Chromatography>98%HPLC, TLC, NMR
PalladiumCatalyst from deprotectionFiltration through CeliteNot detectable (ICP-MS)ICP-MS

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

This protocol is suitable for removing impurities like benzyl alcohol, unreacted starting materials, and over-benzylated products.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial chromatography solvent. Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator.

  • Column Packing: Prepare a glass column with silica gel, packing it using a slurry method with the initial eluent (e.g., 10:1 Hexanes:Ethyl Acetate).

  • Loading: Carefully load the dried crude product onto the top of the packed silica gel column.

  • Elution: Begin elution with the starting solvent mixture. Monitor the separation of components using TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 10:1 to 3:1 Hexanes:Ethyl Acetate) to elute the desired product[3].

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Post-Hydrogenolysis Workup for Benzyl Ether Deprotection

This protocol details the purification steps after removing a benzyl protecting group using catalytic hydrogenation.

  • Catalyst Filtration: Upon reaction completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (e.g., ethanol or ethyl acetate) to ensure complete recovery of the product.

  • Solvent Evaporation: Transfer the filtrate to a round-bottom flask and concentrate it using a rotary evaporator to remove the solvent and the toluene by-product[2][5].

  • Purity Assessment: Analyze the resulting crude alcohol for purity using TLC, HPLC, or NMR.

  • Further Purification (if needed): If impurities are still present, proceed with column chromatography (as described in Protocol 1) or recrystallization to achieve the desired purity.

Impurity Removal Workflow

G cluster_0 Reaction & Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product A Crude Reaction Mixture B TLC / HPLC Analysis A->B Sample C Impurity Identification B->C Data Interpretation D Aqueous Workup (Quench & Extract) C->D Water-Soluble Impurities E Column Chromatography C->E Polar / Non-Polar Impurities F Filtration (e.g., remove catalyst) C->F Solid Impurities (e.g., Pd/C) G Distillation / Evaporation C->G Volatile Impurities (Solvent, Toluene) D->E H Purified Product E->H F->G G->H I Purity Confirmation (HPLC, NMR, GC-MS) H->I Analyze

References

Technical Support Center: Synthesis of 1-O-Benzyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-O-Benzyl-sn-glycerol. Below you will find information to help you overcome common challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1-O-Benzyl-sn-glycerol, particularly via the Williamson ether synthesis.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 1-O-Benzyl-sn-glycerol can stem from several factors. A primary cause is the competition from side reactions such as the formation of over-benzylated products and dibenzyl ether.[1][2][3][4] Incomplete deprotonation of the glycerol starting material or its protected form (e.g., solketal) can also lead to a sluggish and incomplete reaction. Additionally, the presence of moisture can consume the base and hydrolyze the benzyl halide.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. The presence of water can lead to the formation of benzyl alcohol from the benzyl halide and deactivate the base.

  • Optimize Your Base: If using a weak base, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group.

  • Control Reaction Temperature: Lower temperatures generally favor the desired SN2 reaction over competing elimination reactions, although this is less of a concern with primary halides like benzyl bromide. However, excessively high temperatures can promote the formation of dibenzyl ether.[1]

  • Molar Ratio of Reactants: Carefully control the stoichiometry. Using a large excess of benzyl halide can lead to the formation of di- and tri-benzylated glycerol byproducts.[3] Start with a modest excess (e.g., 1.1-1.2 equivalents) and optimize from there.

  • Consider Phase-Transfer Catalysis: For reactions involving a solid base and an organic solvent, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide can significantly improve the reaction rate and yield by facilitating the transport of the alkoxide into the organic phase.

Q2: I am observing significant amounts of di- and tri-O-benzyl-sn-glycerol in my crude product. How can I minimize this over-benzylation?

A2: The formation of multiply benzylated glycerol derivatives is a common side reaction when all of glycerol's hydroxyl groups are available for reaction.[3]

Strategies to Enhance Mono-benzylation Selectivity:

  • Use a Protected Glycerol Starting Material: The most effective way to achieve mono-benzylation is to start with a glycerol derivative where the other hydroxyl groups are protected. Common choices include (R)-(-)-solketal (isopropylidene-protected glycerol) or starting from (S)-(+)-glycidol.[5][6] This ensures that only the desired hydroxyl group is available for benzylation.

  • Control Stoichiometry: If using unprotected glycerol, carefully controlling the molar ratio of glycerol to the benzylating agent is critical. Using a molar excess of glycerol can favor mono-benzylation.

  • Choice of Catalyst: Certain catalysts can influence selectivity. For example, some solid acid catalysts have been shown to favor the formation of mono-benzyl glycerol ether due to steric hindrance within the catalyst's pores.[4]

Q3: My reaction mixture contains a significant amount of dibenzyl ether. How can I prevent its formation?

A3: Dibenzyl ether is formed from the self-condensation of benzyl alcohol, which can be present as an impurity in the starting benzyl halide or formed in situ by hydrolysis.[7] It can also be a major byproduct when using certain acid catalysts with benzyl alcohol as the benzylating agent.[1][2][4]

Preventative Measures:

  • Use High-Purity Benzyl Halide: Ensure your benzyl bromide or chloride is free from significant amounts of benzyl alcohol.

  • Maintain Anhydrous Conditions: As mentioned previously, water can hydrolyze the benzyl halide to benzyl alcohol, which can then self-condense.

  • Optimize Reaction Conditions: In acid-catalyzed reactions using benzyl alcohol, lower temperatures and shorter reaction times may reduce the formation of dibenzyl ether.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of the starting material and the formation of the product and byproducts.

TLC Monitoring Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate is typically effective. A good starting point is a 70:30 (v/v) mixture of hexane:ethyl acetate. Adjust the ratio as needed to achieve good separation of spots.

  • Visualization: The spots can be visualized under a UV lamp (254 nm) due to the aromatic benzyl group. Staining with a potassium permanganate solution can also be used to visualize all components. The product, 1-O-Benzyl-sn-glycerol, will have a higher Rf value than the more polar glycerol-based starting material (e.g., solketal or glycerol) and a lower Rf than the less polar dibenzyl ether.

Data on Side Product Formation

The formation of side products is highly dependent on the reaction conditions. The following table provides a summary of expected side products and factors that influence their formation.

Side ProductChemical StructureFactors Favoring FormationMitigation Strategies
Di-O-benzyl-sn-glycerol C₁₇H₂₀O₃- Use of unprotected glycerol- Excess benzylating agent- Use a protected glycerol starting material (e.g., solketal)- Control stoichiometry (use excess glycerol)
Tri-O-benzyl-sn-glycerol C₂₄H₂₆O₃- Use of unprotected glycerol- Large excess of benzylating agent- Prolonged reaction times- Use a protected glycerol starting material- Precise control of stoichiometry
Dibenzyl ether C₁₄H₁₄O- Presence of benzyl alcohol in starting materials or formed in situ- High reaction temperatures- Acidic catalysts- Use pure benzyl halide- Maintain anhydrous conditions- Optimize reaction temperature and time
2-O-Benzyl-sn-glycerol C₁₀H₁₄O₃- Isomerization during synthesis or workup, especially under acidic or basic conditions- Use of a stereochemically pure starting material and mild reaction/workup conditions

Experimental Protocols

Below are detailed protocols for the synthesis of 1-O-Benzyl-sn-glycerol starting from (R)-(-)-solketal and (S)-(+)-glycidol.

Protocol 1: Synthesis of 1-O-Benzyl-sn-glycerol from (R)-(-)-Solketal

This two-step protocol involves the benzylation of solketal followed by the acidic hydrolysis of the isopropylidene protecting group.

Step 1: Synthesis of 1-O-Benzyl-2,3-O-isopropylidene-sn-glycerol

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Solketal: Cool the suspension to 0 °C in an ice bath. Add (R)-(-)-solketal (1.0 eq.) dropwise via the dropping funnel over 30 minutes.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Hydrolysis of the Isopropylidene Group

  • Acidic Hydrolysis: Dissolve the crude 1-O-Benzyl-2,3-O-isopropylidene-sn-glycerol in a mixture of methanol and 1 M hydrochloric acid (HCl).

  • Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Neutralization and Extraction: Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude 1-O-Benzyl-sn-glycerol by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.

Protocol 2: Synthesis of 1-O-Benzyl-sn-glycerol from (S)-(+)-Glycidol

This protocol involves the ring-opening of the epoxide with benzyl alcohol.

  • Catalyst Preparation: In a round-bottom flask, prepare a solution of benzyl alcohol (large excess, can also act as the solvent) and a catalytic amount of a strong base (e.g., sodium hydride) or a Lewis acid.

  • Addition of Glycidol: Add (S)-(+)-glycidol (1.0 eq.) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the glycidol is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature and quench any remaining base with a mild acid (e.g., acetic acid).

  • Purification: Remove the excess benzyl alcohol by vacuum distillation. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions Glycerol_Derivative Glycerol Derivative (e.g., Solketal) Alkoxide Alkoxide Intermediate Glycerol_Derivative->Alkoxide Base (e.g., NaH) 1_O_Benzyl_sn_glycerol 1-O-Benzyl-sn-glycerol (Desired Product) Alkoxide->1_O_Benzyl_sn_glycerol Benzyl Halide Over_benzylation Di- and Tri-O-benzyl-sn-glycerol 1_O_Benzyl_sn_glycerol->Over_benzylation Excess Benzyl Halide Dibenzyl_Ether Dibenzyl Ether Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Dibenzyl_Ether Self-condensation Benzyl_Halide Benzyl Halide Benzyl_Halide->Benzyl_Alcohol Hydrolysis

Caption: Main reaction pathway for the synthesis of 1-O-Benzyl-sn-glycerol and common side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield of 1-O-Benzyl-sn-glycerol check_purity Check Purity of Starting Materials (Glycerol derivative, Benzyl Halide, Solvent) start->check_purity check_conditions Review Reaction Conditions (Anhydrous? Base strength? Temperature?) check_purity->check_conditions Reagents Pure impure_reagents Purify/Replace Reagents check_purity->impure_reagents Impurities Detected check_side_products Analyze Crude Product by TLC/NMR (Over-benzylation? Dibenzyl ether?) check_conditions->check_side_products Conditions Seem Optimal optimize_conditions Use Anhydrous Solvent, Stronger Base, Optimize Temperature check_conditions->optimize_conditions Suboptimal Conditions adjust_stoichiometry Adjust Molar Ratios (e.g., use less benzyl halide) check_side_products->adjust_stoichiometry Side Products Detected end_good Improved Yield check_side_products->end_good No Major Side Products impure_reagents->start optimize_conditions->start adjust_stoichiometry->start

References

Technical Support Center: Optimizing Reaction Conditions for (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two main strategies for synthesizing this compound are:

  • Williamson Ether Synthesis: This classic method involves the reaction of a protected (S)-glycerol derivative, such as (S)-isopropylideneglycerol (solketal), with benzyl halide in the presence of a base, followed by deprotection.

  • Ring-opening of (S)-glycidol: This approach utilizes the reaction of (S)-glycidol with a benzyl alkoxide or the benzylation of (S)-glycidol under basic or acidic conditions.

Q2: How can I improve the yield of the Williamson ether synthesis for this compound?

A2: To improve the yield, consider the following factors:

  • Choice of Base: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are effective for deprotonating the hydroxyl group. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Aprotic polar solvents such as DMF or THF are generally preferred as they can solvate the cation of the alkoxide, increasing the nucleophilicity of the oxygen anion.

  • Reaction Temperature: The reaction temperature can affect the rate of reaction and the formation of byproducts. Optimization of temperature is crucial.

  • Leaving Group: Benzyl bromide is often more reactive than benzyl chloride, which may lead to higher yields or shorter reaction times.

Q3: What are the common side reactions in the synthesis of this compound?

A3: Common side reactions include:

  • Elimination (E2): Particularly when using sterically hindered bases or secondary/tertiary alkyl halides, an elimination reaction can compete with the desired SN2 substitution, leading to the formation of alkenes.[1]

  • Over-benzylation: In the ring-opening of glycidol, reaction at both the primary and secondary hydroxyl groups can occur, leading to the formation of dibenzyl ether byproducts.

  • C-alkylation: With phenoxides, there is a possibility of the alkyl halide reacting at a carbon atom of the aromatic ring, although this is less common for benzyl ethers of glycerol.[1]

  • Racemization: Harsh reaction conditions, particularly with strong bases, can potentially lead to the loss of stereochemical integrity.

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: To minimize byproduct formation:

  • Control Stoichiometry: Use a slight excess of the limiting reagent to ensure complete conversion of the starting material.

  • Optimize Reaction Temperature: Lowering the temperature can sometimes reduce the rate of side reactions more than the desired reaction.

  • Slow Addition of Reagents: In the case of glycidol ring-opening, slow, dropwise addition of glycidol to the reaction mixture can significantly improve selectivity towards the desired mono-ether.[2]

  • Choice of Catalyst: For the glycidol route, using a suitable basic catalyst like KOH can enhance selectivity.[2]

Q5: What are the recommended methods for purifying the final product?

A5: Purification of this compound is typically achieved through:

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials and byproducts.[3]

  • Distillation: Vacuum distillation can be used to purify the product, especially if the impurities have significantly different boiling points.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Deprotonation - Use a stronger base (e.g., NaH).- Ensure anhydrous reaction conditions as water will quench the base.
Poor Nucleophilicity of the Alkoxide - Use a polar aprotic solvent (e.g., DMF, DMSO) to better solvate the counter-ion.[4]
Inactive Benzyl Halide - Use a more reactive halide (benzyl bromide instead of chloride).- Check the quality of the benzyl halide; it can degrade over time.
Low Reaction Temperature - Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Steric Hindrance - While benzyl halides are generally reactive, ensure the glycerol derivative is not excessively bulky.
Problem 2: Formation of Significant Amounts of Byproducts
Possible Cause Suggested Solution
Elimination Reaction (E2) Dominating - Use a less sterically hindered base.- Optimize the reaction temperature; lower temperatures often favor substitution over elimination.[5]
Formation of Dibenzylated Product - Carefully control the stoichiometry of the benzyl halide.- In the glycidol route, add the glycidol slowly to the reaction mixture.[2]
Unreacted Starting Material - Increase the reaction time or temperature.- Add a slight excess of the benzyl halide.
Problem 3: Loss of Stereochemical Purity
Possible Cause Suggested Solution
Racemization under harsh basic conditions - Use a milder base or shorter reaction times.- Avoid excessively high temperatures.
Side reactions at the chiral center - Ensure the chosen synthetic route minimizes reactions directly involving the chiral center. The Williamson ether synthesis starting from (S)-isopropylideneglycerol is generally good at preserving stereochemistry.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Glycerol Derivatives
Starting Material Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Isopropylideneglycerol50% NaOH (w/v)None (phase transfer)1005~77 (of crude oil)[6]
1,3-propanediolKOHNone130277[7]
GlycerolKOH/Al2O31,4-dioxaneReflux2490 (conversion)[8]
Benzyl AlcoholKOHNoneN/A4.596[9]
Table 2: Optimization of Catalyst and Temperature for Synthesis from Glycidol[2]
Catalyst (20 mol%) Temperature (°C) Conversion of Glycidol (%) Yield of 3-methoxypropane-1,2-diol (%) Selectivity (%)
KOH651009393
KOH45~80~70~88
KOH25~40~30~75
NaOH651008585
LiOH651008080

Note: Data for 3-methoxypropane-1,2-diol is presented as an illustrative example of optimizing the reaction of glycidol with an alcohol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis from (S)-(+)-Solketal

Materials:

  • (S)-(+)-Solketal ((S)-2,2-dimethyl-1,3-dioxolane-4-methanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Aqueous HCl (e.g., 1M)

Procedure:

  • Alkoxide Formation: To a solution of (S)-(+)-Solketal (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Solvent Removal: Concentrate the organic phase under reduced pressure to obtain the crude benzylated solketal.

  • Deprotection: Dissolve the crude product in a mixture of THF and aqueous HCl. Stir at room temperature until TLC analysis indicates complete removal of the acetonide protecting group.

  • Work-up: Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous NaHCO3) and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by silica gel column chromatography to afford this compound.

Protocol 2: Synthesis of this compound via Ring-Opening of (S)-Glycidol [Adapted from 2]

Materials:

  • (S)-Glycidol

  • Benzyl alcohol

  • Potassium hydroxide (KOH)

  • Anhydrous solvent (e.g., Benzyl alcohol itself can act as a solvent)

Procedure:

  • Catalyst Dissolution: Dissolve potassium hydroxide (e.g., 20 mol%) in benzyl alcohol under an inert atmosphere.

  • Glycidol Addition: Heat the mixture to the desired temperature (e.g., 65 °C). Add (S)-glycidol (1.0 eq) dropwise to the stirred solution over a period of time to control the reaction exotherm and improve selectivity.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the glycidol is consumed.

  • Work-up: Cool the reaction mixture and neutralize the catalyst with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualization

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product glycerol_derivative (S)-Glycerol Derivative deprotonation Deprotonation (Base, Solvent) glycerol_derivative->deprotonation benzyl_halide Benzyl Halide sn2_reaction SN2 Attack benzyl_halide->sn2_reaction deprotonation->sn2_reaction Alkoxide Intermediate deprotection Deprotection (if applicable) sn2_reaction->deprotection final_product This compound deprotection->final_product

Caption: Workflow for Williamson Ether Synthesis of this compound.

Troubleshooting_Workflow cluster_base Base Issues cluster_halide Halide Issues cluster_temp Temperature Issues start Low Product Yield check_base Is the base strong enough and conditions anhydrous? start->check_base yes_base Yes check_base->yes_base no_base No check_base->no_base check_halide Is the benzyl halide reactive? yes_halide Yes check_halide->yes_halide no_halide No check_halide->no_halide check_temp Is the reaction temperature optimal? yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp yes_base->check_halide solution_base Use stronger base (NaH) Ensure dry conditions no_base->solution_base yes_halide->check_temp solution_halide Use benzyl bromide Check quality of halide no_halide->solution_halide end Proceed with further optimization yes_temp->end solution_temp Optimize temperature (increase gradually) no_temp->solution_temp

Caption: Troubleshooting Decision Tree for Low Yield in Synthesis.

References

(S)-(-)-3-Benzyloxy-1,2-propanediol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (S)-(-)-3-Benzyloxy-1,2-propanediol, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a dark place under an inert atmosphere.[1][2] This compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its purity and stability.[3][4]

Q2: My this compound appears as a liquid/solid, but the product description says it can be either. Is this normal?

A2: Yes, this is normal. The physical state of this compound can vary depending on the ambient temperature and its purity. It is described as a white or colorless to light yellow powder, lump, or clear liquid.[5] The melting point of the related (R)-(+)-enantiomer is in the range of 25-29°C, suggesting that the (S)-enantiomer likely has a similar melting point and can be a solid at standard room temperature or a liquid in a warmer environment.[2]

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and acids.[3][4][6] Contact with these substances should be avoided to prevent vigorous reactions or degradation of the compound.

Q4: I've noticed the purity of my compound has decreased over time. What could be the cause?

A4: A decrease in purity could be due to several factors. The most common reasons are improper storage, such as exposure to moisture (as it is hygroscopic), air, light, or incompatible substances.[3][4] Storing the compound outside the recommended 2-8°C range can also contribute to degradation.[1][2] Refer to the troubleshooting workflow below for a systematic approach to identifying the issue.

Q5: Is this compound sensitive to air?

A5: While not explicitly stated to be air-sensitive in all sources, the recommendation to store under an inert atmosphere suggests that prolonged exposure to air could lead to degradation, possibly through oxidation or reaction with atmospheric moisture.[1]

Data Presentation

Table 1: Physical and Storage Properties of Benzyloxy-1,2-propanediol Enantiomers

PropertyThis compound(R)-(+)-3-Benzyloxy-1,2-propanediol(±)-3-Benzyloxy-1,2-propanediol
CAS Number 17325-85-8[1]56552-80-8[2]4799-67-1[7]
Molecular Formula C₁₀H₁₄O₃[1]C₁₀H₁₄O₃[2]C₁₀H₁₄O₃[7]
Molecular Weight 182.22 g/mol [1]182.22 g/mol [2]182.22 g/mol [7]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[5]Solid[2]Not specified
Melting Point Not specified25-29 °C[2]Not specified
Storage Temperature 2-8°C[1][2]2-8°C[2]Room Temperature (Inert atmosphere)[8]
Key Stability Notes Keep in dark place, inert atmosphere.[1] Hygroscopic, combustible, incompatible with strong oxidizing agents.[3][4]-Stable. Hygroscopic. Combustible. Incompatible with strong oxidizing agents.[3][4]

Experimental Protocols

Protocol for Handling and Preparation of this compound for Experimental Use

  • Acclimatization: Before opening, allow the container of this compound to warm to room temperature. This is particularly important if it has been stored at 2-8°C to prevent condensation of atmospheric moisture onto the compound, as it is hygroscopic.[3][4]

  • Inert Atmosphere Handling: For optimal results and to prevent degradation, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially if it will be stored again after opening.

  • Dispensing:

    • If the compound is a solid, use a clean, dry spatula to weigh the desired amount in a tared, dry container.

    • If the compound is a liquid, use a dry syringe or pipette to measure the desired volume or weight. The density is approximately 1.140 g/mL at 20°C.[7]

  • Dissolution: Dissolve the compound in a suitable, dry solvent as required by your experimental procedure.

  • Storage of Aliquots: If you do not use the entire amount, it is best practice to aliquot the compound into smaller, appropriately sized, dry containers under an inert atmosphere. This will minimize the number of times the main container is opened and exposed to the atmosphere.

  • Resealing and Storage: Tightly reseal the main container, preferably under an inert atmosphere, and store it at the recommended 2-8°C in a dark place.[1][2]

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Start: Experiment Yields Poor Results or Compound Shows Impurity check_storage 1. Verify Storage Conditions start->check_storage temp_ok Is temperature 2-8°C? check_storage->temp_ok inert_ok Stored under inert atmosphere? temp_ok->inert_ok Yes remedy_storage Action: Store at 2-8°C in a dark, inert atmosphere. temp_ok->remedy_storage No dark_ok Stored in the dark? inert_ok->dark_ok Yes inert_ok->remedy_storage No hygroscopic_check 2. Check for Moisture Contamination dark_ok->hygroscopic_check Yes dark_ok->remedy_storage No opened_correctly Was container warmed to RT before opening? hygroscopic_check->opened_correctly incompatibility_check 3. Review Handling and Compatibility opened_correctly->incompatibility_check Yes remedy_handling Action: Implement proper handling to avoid moisture. Aliquot new material. opened_correctly->remedy_handling No oxidizer_contact Contact with strong oxidizers or acids? incompatibility_check->oxidizer_contact remedy_incompatibility Action: Use inert labware and avoid incompatible reagents. oxidizer_contact->remedy_incompatibility Yes new_vial Conclusion: Compound likely degraded. Use a fresh vial. oxidizer_contact->new_vial No remedy_storage->new_vial remedy_handling->new_vial remedy_incompatibility->new_vial

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Enantioselective Resolutions with (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enantioselective resolutions utilizing (S)-(-)-3-Benzyloxy-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during chiral resolution experiments with this versatile resolving agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enantioselective resolution using this compound?

This compound can be used in two main classical resolution strategies:

  • Diastereomeric Salt Formation: This is the most common method where the diol is reacted with a racemic carboxylic acid to form diastereomeric esters. These esters, having different physical properties, can then be separated by fractional crystallization. The resolved esters are subsequently hydrolyzed to yield the enantiomerically pure acid and recover the resolving agent.

  • Kinetic Resolution: In this approach, the diol can be a substrate that is selectively reacted with an enzyme or chiral catalyst, leaving one enantiomer of the diol unreacted. Alternatively, derivatives of this compound can be used as chiral ligands in catalysts for the kinetic resolution of other racemic compounds, such as secondary alcohols.

Q2: My diastereomeric salt formation with this compound and a racemic acid is resulting in a low yield of crystals. What are the primary factors to investigate?

Low yields in diastereomeric salt formation can stem from several factors. The most critical parameters to investigate are the solvent system, stoichiometry, and temperature profile. The ideal solvent should maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt.[1] It is common practice to screen a range of solvents with varying polarities.[1]

Q3: I have screened multiple solvents, but the diastereomeric excess (d.e.) of my crystals is consistently low. What could be the issue?

Low diastereomeric excess despite repeated recrystallizations may indicate the formation of a solid solution. This occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one due to high structural similarity.[2] The presence of a solid solution can be suspected when recrystallizations fail to improve the purity.[2]

Q4: My crystallization attempt resulted in an oil or gum instead of crystals. What should I do?

"Oiling out" occurs when the solute separates as a liquid phase instead of a solid.[2] This is often caused by excessively high supersaturation or a crystallization temperature that is too high.[3] To address this, you can try using a more dilute solution, a slower cooling rate, or adding an anti-solvent (a solvent in which the salt is less soluble) to induce crystallization.[2][3]

Q5: Can this compound be used for the resolution of racemic amines?

Directly, it is less common. This compound is a neutral compound and cannot form acid-base salts with amines. However, it could be chemically modified, for example, by converting one of the hydroxyl groups to a carboxylic acid, to create a chiral acid suitable for resolving racemic amines via diastereomeric salt formation.

Troubleshooting Guides

Issue 1: Poor Yield in Diastereomeric Crystallization

If you are experiencing low yields of your desired diastereomeric ester crystals, consider the following troubleshooting steps.

Systematic Troubleshooting Workflow:

A Low Crystal Yield B Solvent Screening A->B C Vary Polarity (e.g., Alcohols, Esters, Hydrocarbons) B->C Not Improved D Use Solvent/Anti-solvent Mixtures B->D E Optimize Stoichiometry C->E D->E F Vary Racemic Acid to Diol Ratio (e.g., 1:1, 1:0.5, 2:1) E->F Not Improved G Control Cooling Profile F->G H Slow, Linear Cooling G->H Not Improved I Stepwise Cooling with Aging Periods G->I J Seeding Strategy G->J K Yield Improved? H->K I->K J->K L Process Optimized K->L Yes M Advanced Troubleshooting K->M No

Caption: Troubleshooting workflow for low yields in diastereomeric crystallization.

Data-Driven Optimization of Crystallization Parameters:

ParameterRange to InvestigateRationalePotential Impact on Yield & Purity
Solvent Alcohols (IPA, EtOH), Esters (EtOAc), Ethers (THF), Hydrocarbons (Heptane), and mixtures.The solubility of diastereomers is highly dependent on the solvent system.[1]A good solvent will have a large difference in solubility between the two diastereomers.[1]
Stoichiometry (Acid:Diol) 1:1, 1:0.5, 1:1.1The molar ratio can affect the supersaturation and crystal packing.Optimization can improve the selective precipitation of the desired diastereomer.
Cooling Rate (°C/hour) 0.5 - 10Slower cooling generally favors the growth of larger, purer crystals.[3]Slower cooling can increase yield and purity.[3]
Final Crystallization Temp. (°C) -20 to 25Lower temperatures decrease solubility and can increase the overall yield.[3]Lower temperatures increase yield but may decrease purity if the undesired diastereomer also precipitates.[3]
Seeding (%) 0.1 - 1Seeding with pure crystals of the desired diastereomer can control nucleation and improve reproducibility.Can lead to larger crystals and potentially higher purity.
Issue 2: Low Diastereomeric Excess (d.e.) / Suspected Solid Solution Formation

If you are struggling with low d.e., the following guide can help you diagnose and address the issue.

Logical Flow for Addressing Low Diastereomeric Excess:

A Low Diastereomeric Excess (d.e.) B Recrystallize from Different Solvent A->B C d.e. Improved? B->C D Continue Recrystallization C->D Yes E Suspect Solid Solution C->E No F Solvent System Change E->F G Modify Resolving Agent E->G H Annealing E->H I Resolution Achieved F->I G->I H->I

Caption: Troubleshooting workflow for low diastereomeric excess.

Strategies to Overcome Solid Solution Formation:

StrategyDescriptionExperimental Approach
Solvent System Modification A different solvent can alter the crystal packing and relative solubilities, potentially breaking the solid solution.[2]Screen a diverse range of solvents, including those with different hydrogen bonding capabilities.[2]
Modification of the Resolving Agent Chemically modifying this compound (e.g., by reacting one hydroxyl group) will change its structure and may lead to diastereomers with different physical properties.Consider mono-acylation or mono-etherification of the diol before esterification with the racemic acid.
Annealing Temperature cycling of the solid can induce phase separation of the diastereomers.[2]Heat the solid to a temperature below its melting point, hold, and then cool slowly. Repeat this cycle.
Crystallization-Induced Diastereomeric Transformation (CIDT) If the undesired diastereomer can epimerize in solution, it can be converted to the less soluble, desired diastereomer, which then crystallizes.[1]This is a more advanced technique that requires specific conditions for in-situ racemization of the undesired enantiomer.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Ester Formation and Crystallization

This protocol outlines a typical starting point for the resolution of a racemic carboxylic acid using this compound.

  • Esterification: In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq) and this compound (1.0 eq) in an appropriate solvent (e.g., toluene). Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or HPLC until completion.

  • Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

  • Crystallization: Dissolve the crude ester mixture in a minimum amount of a hot solvent (screen various solvents like ethanol, isopropanol, ethyl acetate, or heptane). Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.

  • Isolation and Analysis: Collect the crystals by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum. Analyze the diastereomeric excess of the crystalline material and the mother liquor by chiral HPLC or NMR spectroscopy.

  • Recrystallization: If the d.e. is not satisfactory, recrystallize the solid from the same or a different solvent system to improve purity.

  • Liberation of the Enantiomer: Once the desired d.e. is achieved, hydrolyze the diastereomerically pure ester (e.g., using aqueous NaOH or LiOH) to liberate the enantiomerically pure carboxylic acid and recover the this compound.

Experimental Workflow Diagram:

A Racemic Acid + (S)-Diol B Esterification A->B C Crude Diastereomeric Esters B->C D Crystallization C->D E Solid Crystals D->E F Mother Liquor D->F G Analyze d.e. E->G H Recrystallize G->H Low d.e. I Pure Diastereomer G->I High d.e. H->D J Hydrolysis I->J K Enantiopure Acid + Recovered Diol J->K

Caption: Experimental workflow for chiral resolution via diastereomeric ester formation.

References

Preventing racemization during reactions with (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-(-)-3-Benzyloxy-1,2-propanediol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure substance, like this compound, converts into a mixture of equal parts of both enantiomers (S and R), rendering it optically inactive.[1][2] This is a critical issue in drug development and chemical synthesis, as different enantiomers can have vastly different biological activities. Maintaining the specific 'S' configuration is often essential for the desired therapeutic effect or for the successful synthesis of a complex target molecule.[3]

Q2: Which reaction conditions are most likely to cause racemization at the C2 stereocenter?

A2: The stereocenter at the C2 position is susceptible to racemization under conditions that promote the formation of a planar intermediate, such as a carbocation.[4][5] Key conditions to be wary of include:

  • Strongly Acidic Conditions: Acid-catalyzed dehydration or rearrangement reactions can lead to the formation of a carbocation at the stereocenter, which can then be attacked from either face, leading to a racemic mixture.[4]

  • High Temperatures: Increased thermal energy can provide the activation energy needed for racemization pathways or unwanted side reactions that compromise stereochemical purity.

  • SN1-type Reactions: Reactions involving the secondary alcohol at C2 that proceed through an SN1 mechanism will inherently lead to racemization due to the formation of a planar carbocation intermediate.[4][5]

  • Oxidation/Reduction Cycles: Certain oxidation reactions of the secondary alcohol followed by a non-stereoselective reduction can result in the loss of the original stereochemistry.

Q3: How can I protect the diol functionality to prevent unwanted side reactions without causing racemization?

A3: Protecting the 1,2-diol is an excellent strategy. The most common and effective method is to form a cyclic acetal, such as an isopropylidene acetal (acetonide) or a benzylidene acetal.[6][7][8] These protecting groups are stable under basic, nucleophilic, and reductive conditions.[6] The protection reaction is typically performed under mild acidic catalysis and is reversible, but care must be taken during deprotection to avoid racemization.

Q4: My product's enantiomeric excess (ee) is lower than expected after a reaction. What are the first things I should check?

A4: If you observe a loss of enantiomeric excess, consider the following troubleshooting steps:

  • Analyze Reaction Intermediates: Determine if any step in your reaction could form a stabilized, planar intermediate (e.g., carbocation) at the chiral center.

  • Check Reagent Purity: Ensure all reagents, especially any chiral catalysts or auxiliaries, are of high enantiomeric purity.[9]

  • Review Reaction Conditions: Scrutinize your reaction temperature, pH, and reaction time. Lowering the temperature is often a simple and effective way to minimize side reactions that lead to racemization.

  • Purification Method: Confirm that your purification method (e.g., chromatography) is not inadvertently separating diastereomers or that the product is not racemizing on the stationary phase (e.g., acidic silica gel).

  • Analytical Method: Verify that your method for determining ee (e.g., chiral HPLC, NMR with a chiral solvating agent) is accurate and properly calibrated.[10]

Troubleshooting Guide: Common Reaction Scenarios

Scenario 1: Loss of Stereointegrity During Tosylation or Mesylation

Problem: You are activating the secondary alcohol at C2 with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base, but the subsequent nucleophilic substitution shows significant racemization.

Root Cause: While the activation step itself should not invert the stereocenter, the choice of base and solvent can promote side reactions. If the base is too strong or hindered, it may promote elimination or other pathways. More commonly, if the subsequent substitution reaction proceeds via an SN1 pathway, racemization will occur.

Solutions:

  • Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or pyridine at low temperatures (e.g., 0 °C to -20 °C) to neutralize the HCl generated.

  • Promote SN2 Substitution: For the subsequent substitution step, use a polar aprotic solvent (e.g., DMF, acetone) and a good nucleophile to ensure the reaction proceeds via a clean SN2 inversion, which is stereospecific.

  • Mitsunobu Reaction: As an alternative for introducing a nucleophile with inversion, consider the Mitsunobu reaction. However, be aware that this reaction also has potential racemization pathways if not performed under optimal conditions.

Condition Base Solvent Temperature (°C) Typical Outcome
Sub-optimal NaOH (aq)Dichloromethane25Potential for side reactions, hydrolysis, low yield
Improved PyridineDichloromethane0Good activation, minimizes side reactions
Optimal TriethylamineDichloromethane-10 to 0High yield of activated alcohol, stereochemistry retained
Scenario 2: Racemization During Epoxide Formation

Problem: You are converting this compound into (R)-glycidyl benzyl ether via tosylation and subsequent intramolecular cyclization with a base, but the final epoxide has low enantiomeric purity.

Root Cause: The most likely cause is incomplete tosylation of the primary alcohol or competing reactions. If the secondary alcohol is activated and cyclized, the wrong enantiomer of the epoxide will be formed. The key is to selectively activate the primary hydroxyl group.

Solutions:

  • Selective Activation: The primary hydroxyl is less sterically hindered and more reactive than the secondary one. Perform the tosylation at low temperatures (e.g., -20 °C) with a limited amount of TsCl (e.g., 1.05 equivalents) to favor activation of the primary position.

  • Base for Cyclization: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF for the ring-closing step. This intramolecular Williamson ether synthesis is an SN2 reaction and will proceed with inversion, cleanly converting the (S)-diol into the (R)-epoxide.

Illustrative Diagrams

Logical Workflow for Preventing Racemization

This diagram outlines the decision-making process for selecting a reaction pathway that preserves stereochemical integrity.

G cluster_0 Problem Definition cluster_1 Reaction Planning cluster_2 Outcome start Start with enantiopure This compound reaction_type Reaction at C2 stereocenter? start->reaction_type sn1_check Can reaction proceed via SN1 mechanism? reaction_type->sn1_check Yes acid_check Are strong acids or high temps required? reaction_type->acid_check No (Reaction elsewhere) sn2_path Use SN2 conditions (Polar aprotic solvent, good nucleophile) sn1_check->sn2_path No, force SN2 failure Risk of Racemization sn1_check->failure Yes protect Protect diol as cyclic acetal acid_check->protect No acid_check->failure Yes success Stereochemical Integrity Preserved protect->success sn2_path->success

Caption: Decision tree for maintaining stereointegrity.

Mechanism of Potential Racemization

This diagram illustrates how an SN1 reaction at the C2 position leads to the loss of stereochemistry through a planar carbocation intermediate.

G S_alcohol (S)-Alcohol (Stereocenter Intact) LG_leaves Step 1: Leaving Group Departs S_alcohol->LG_leaves Carbocation Planar Carbocation (Achiral Intermediate) LG_leaves->Carbocation Attack Step 2: Nucleophile Attacks Carbocation->Attack R_product (R)-Product Attack->R_product Top-side attack S_product (S)-Product Attack->S_product Bottom-side attack Racemic Racemic Mixture (50% R, 50% S) R_product->Racemic S_product->Racemic

Caption: SN1 pathway leading to a racemic mixture.

Experimental Protocols

Protocol 1: Protection of the Diol as an Isopropylidene Acetal (Acetonide)

This protocol protects the 1,2-diol functionality, rendering it stable to a wide range of reaction conditions.

Materials:

  • This compound

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Anhydrous acetone

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (1.5 eq).

  • Add a catalytic amount of p-TsOH (approx. 0.02 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo to yield the crude protected diol, which can be purified by flash chromatography if necessary.

Protocol 2: Synthesis of (R)-Glycidyl Benzyl Ether (Stereospecific)

This two-step protocol converts the (S)-diol into the (R)-epoxide while maintaining high enantiomeric purity.

Step A: Selective Tosylation of the Primary Alcohol

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.

  • Pour the reaction mixture into ice-water and extract with cold ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tosylate. Use this product directly in the next step.

Step B: Intramolecular Cyclization to the Epoxide

  • Dissolve the crude tosylate from Step A in anhydrous THF.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates the consumption of the tosylate.

  • Carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting (R)-glycidyl benzyl ether by flash column chromatography. Analyze the enantiomeric excess using chiral HPLC or GC.

References

Technical Support Center: Synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol, a key chiral building block in pharmaceutical development. The primary focus is on the widely used Sharpless asymmetric dihydroxylation of allyl benzyl ether, with additional information on alternative enzymatic methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two main industrial routes are:

  • Sharpless Asymmetric Dihydroxylation: This method involves the oxidation of allyl benzyl ether using a catalytic amount of osmium tetroxide in the presence of a chiral ligand to produce the desired (S)-diol with high enantioselectivity.[1][2]

  • Hydrolytic Kinetic Resolution (HKR): This enzymatic or chemo-catalytic method resolves a racemic mixture of benzyl glycidyl ether. One enantiomer is hydrolyzed to the diol, leaving the other enantiomer of the epoxide unreacted.[3][4]

Q2: Which catalyst system is recommended for the Sharpless asymmetric dihydroxylation to obtain the (S)-enantiomer?

To synthesize the (S)-enantiomer, AD-mix-α is the recommended reagent.[1] AD-mix-α contains the chiral ligand (DHQ)₂PHAL, which selectively directs the dihydroxylation to furnish the (S)-diol. Conversely, AD-mix-β, containing (DHQD)₂PHAL, would produce the (R)-enantiomer.[1][5]

Q3: What is the role of each component in the AD-mix?

The commercially available AD-mix formulations simplify the reaction setup.[1] The key components and their functions are:

  • Potassium osmate [K₂OsO₂(OH)₄]: The source of the osmium tetroxide catalyst.

  • Potassium ferricyanide [K₃Fe(CN)₆]: The stoichiometric co-oxidant that regenerates the osmium catalyst, allowing it to be used in catalytic amounts.[1]

  • Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction, which generally proceeds faster under slightly basic conditions.[6]

  • (DHQ)₂PHAL (for AD-mix-α) or (DHQD)₂PHAL (for AD-mix-β): The chiral ligand that creates the asymmetric environment around the catalyst, leading to high enantioselectivity.[1][6]

  • Methanesulfonamide (CH₃SO₂NH₂): Often included as an additive to accelerate the hydrolysis of the osmate ester intermediate, particularly for non-terminal olefins.[1][7]

Troubleshooting Guides

Sharpless Asymmetric Dihydroxylation of Allyl Benzyl Ether

Issue 1: Low or No Conversion of Allyl Benzyl Ether

Potential Cause Troubleshooting Step
Inactive Catalyst Use fresh osmium tetroxide or potassium osmate. Ensure the chiral ligand has not degraded. Check the quality and stoichiometry of the co-oxidant.[7]
Inappropriate Reaction Conditions For terminal olefins like allyl benzyl ether, omitting methanesulfonamide might be beneficial as it can sometimes decelerate the reaction.[7] Optimize the reaction temperature; reactions are typically run at 0 °C to room temperature.[7]
Poor Mixing The reaction is biphasic (tert-butanol/water). Vigorous stirring is crucial to ensure efficient mass transfer between the organic and aqueous phases.

Issue 2: Low Enantioselectivity (<95% ee)

Potential Cause Troubleshooting Step
Incorrect AD-mix Verify that AD-mix-α is being used for the synthesis of the (S)-enantiomer.
Ligand Degradation Use fresh, high-purity chiral ligand. Impurities can significantly impact enantioselectivity.
High Olefin Concentration If the concentration of allyl benzyl ether is too high, a non-selective dihydroxylation pathway can occur, leading to a decrease in enantioselectivity.[6]
Secondary Catalytic Cycle A secondary, less selective catalytic cycle can compete with the primary asymmetric cycle. This can be suppressed by using a higher molar concentration of the chiral ligand.[1]
Reaction Temperature While the standard temperature is 0 °C, in some cases, lowering the temperature can improve enantioselectivity, although it may slow down the reaction rate.

Issue 3: Low Yield of this compound Despite Full Conversion

Potential Cause Troubleshooting Step
Product Degradation During Workup Avoid harsh acidic or basic conditions during the workup procedure. The diol product can be sensitive.
Inefficient Extraction This compound has some water solubility. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate) from the aqueous layer. Multiple extractions are recommended.
Difficult Purification The product can be challenging to purify via column chromatography due to its polarity. Consider using a gradient elution system and ensure the crude product is sufficiently dry before loading onto the column.
Hydrolytic Kinetic Resolution of Racemic Benzyl Glycidyl Ether

Issue 4: Incomplete Resolution (Low ee of Recovered Epoxide and/or Diol)

Potential Cause Troubleshooting Step
Suboptimal Catalyst Loading For hydrolytic kinetic resolution using (salen)Co(III) complexes, catalyst loadings of 0.2-2.0 mol% are typical. Adjust the loading based on the specific substrate and reaction conditions.[4]
Insufficient Water Water is a reactant in the hydrolytic kinetic resolution. Ensure at least 0.5 equivalents of water relative to the racemic epoxide are used.
Reaction Time Allow the reaction to proceed for a sufficient duration to achieve high conversion and enantiomeric excess. Monitor the reaction progress by chiral HPLC or GC.
Enzyme Deactivation (for enzymatic resolution) Ensure the enzyme (e.g., epoxide hydrolase) is active and the reaction conditions (pH, temperature) are optimal for its stability and activity.[3]

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of Allyl Benzyl Ether using AD-mix-α

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add tert-butanol (5 mL) and water (5 mL). Stir the mixture at room temperature until it becomes homogeneous.

  • AD-mix Addition: Add AD-mix-α (1.4 g per 1 mmol of olefin). Stir vigorously until the solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add allyl benzyl ether (1 mmol) to the cooled mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Extraction: Add ethyl acetate (10 mL) and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Data Presentation

Table 1: Catalyst System and Expected Enantiomer

Catalyst SystemChiral LigandStarting MaterialProductExpected Enantiomer
AD-mix-α(DHQ)₂PHALAllyl benzyl ether3-Benzyloxy-1,2-propanediol(S)-(-)
AD-mix-β(DHQD)₂PHALAllyl benzyl ether3-Benzyloxy-1,2-propanediol(R)-(+)

Visualizations

Sharpless_Asymmetric_Dihydroxylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Solvent Prepare t-BuOH/H₂O (1:1) Start->Solvent AD_Mix Dissolve AD-mix-α Solvent->AD_Mix Cool Cool to 0 °C AD_Mix->Cool Substrate Add Allyl Benzyl Ether Cool->Substrate Stir Vigorous Stirring at 0 °C Substrate->Stir Monitor Monitor by TLC/GC Stir->Monitor Quench Quench with Na₂SO₃ Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.

Troubleshooting_Low_Yield Low_Yield Low Yield of Diol Start_Consumed Is Starting Material Consumed? Low_Yield->Start_Consumed No_Conversion Low/No Conversion Start_Consumed->No_Conversion No Full_Conversion Full Conversion Start_Consumed->Full_Conversion Yes Check_Catalyst Check Catalyst Activity & Co-oxidant No_Conversion->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temp., Additives) No_Conversion->Check_Conditions Check_Workup Investigate Workup & Purification for Product Degradation Full_Conversion->Check_Workup Check_Extraction Optimize Extraction Procedure Full_Conversion->Check_Extraction

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Solvent Effects on the Reactivity of (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(-)-3-Benzyloxy-1,2-propanediol. The following sections address common issues related to solvent effects on the reactivity of this chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: this compound is a versatile chiral building block. The primary and secondary hydroxyl groups are common sites for various chemical transformations, including:

  • Tosylation/Mesylation: To convert the hydroxyl groups into good leaving groups for subsequent nucleophilic substitution reactions.

  • Oxidation: Selective oxidation of the primary or secondary alcohol to yield aldehydes, ketones, or carboxylic acids.

  • Protection/Deprotection: Protection of one or both hydroxyl groups to allow for selective reaction at other sites.

  • Etherification/Esterification: Formation of ethers or esters at the hydroxyl groups.

  • Cyclization: Conversion to epoxides or cyclic acetals (e.g., solketal).

Q2: How does the choice of solvent impact the tosylation of this compound?

A2: Solvent selection is critical in the tosylation of diols and can significantly influence the reaction outcome. Polar aprotic solvents like dimethylformamide (DMF) can accelerate the nucleophilic substitution of the initially formed tosylate by the chloride counter-ion from tosyl chloride, leading to the formation of a chlorinated byproduct instead of the desired tosylate.[1][2] Inert aprotic solvents such as dichloromethane (DCM) or toluene are generally preferred for tosylation as they do not promote this side reaction.[3]

Q3: What factors should I consider when choosing a solvent for the oxidation of this compound?

A3: The choice of solvent for an oxidation reaction depends on the oxidizing agent and the desired product. The solvent can influence the reaction rate and selectivity. For instance, in the oxidation of benzyl alcohol, a related structure, the solvent can affect the product distribution. It is crucial to use a solvent that is inert to the oxidizing agent and allows for good solubility of the substrate.

Q4: Can solvent choice influence the regioselectivity of reactions on the two hydroxyl groups?

A4: Yes, the solvent can play a role in the regioselectivity of reactions involving the primary and secondary hydroxyl groups. Hydrogen bonding capabilities of the solvent can influence the relative reactivity of the two hydroxyl groups. In some cases, solvent-free conditions or the use of specific catalysts can be employed to achieve high regioselectivity.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Tosylated Product
Possible Cause Troubleshooting Steps
Incorrect Solvent Choice Avoid polar aprotic solvents like DMF, which can lead to the formation of a chlorinated byproduct.[1][2] Use inert aprotic solvents such as dichloromethane (DCM), chloroform, or toluene.[3]
Presence of Water Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Water can hydrolyze the tosyl chloride.
Inadequate Base Use a suitable base, such as triethylamine (TEA) or pyridine, to neutralize the HCl generated during the reaction. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
Degraded Tosyl Chloride Use fresh or properly stored tosyl chloride. It is sensitive to moisture.
Low Reaction Temperature While the reaction is often started at 0°C to control the initial exotherm, allowing it to warm to room temperature may be necessary for completion.
Problem 2: Formation of an Unexpected Chlorinated Byproduct
Possible Cause Troubleshooting Steps
Use of Polar Aprotic Solvent As mentioned, solvents like DMF can promote the displacement of the tosylate group by chloride ions.[1][2]
High Reaction Temperature Elevated temperatures can favor the nucleophilic substitution leading to the chlorinated product.
Change of Solvent System Switch to an inert aprotic solvent like DCM or toluene to minimize or eliminate the formation of the chlorinated byproduct.[3]
Problem 3: Poor Selectivity in the Oxidation of the Diol
Possible Cause Troubleshooting Steps
Oxidizing Agent is Too Strong Choose an oxidizing agent with appropriate reactivity for the desired transformation (e.g., selective oxidation of the primary alcohol).
Solvent is Not Inert Ensure the solvent does not react with the oxidizing agent or the starting material/product.
Reaction Conditions Not Optimized Vary the reaction temperature and time to optimize for the desired product.
Consider a Protective Group Strategy To achieve high selectivity, consider protecting one of the hydroxyl groups before carrying out the oxidation.

Data Presentation

Table 1: Solvent Effects on the Oxidation of Benzyl Alcohol (An Analogous Compound)

SolventConversion (%)Benzaldehyde Yield (%)Selectivity (%)
Water (under silent conditions)531732
Water (under ultrasonic conditions)392051

Data adapted from a study on the oxidation of benzyl alcohol and is intended to illustrate potential solvent and condition effects.[4]

Table 2: Illustrative Solvent Effects on Tosylation vs. Chlorination of Benzyl Alcohols

SubstrateSolventProductYield (%)
4-Nitrobenzyl alcoholDichloromethane4-Nitrobenzyl chloride52
4-Nitrobenzyl alcoholDimethylformamide (DMF)4-Nitrobenzyl chloride87
Benzyl alcoholDichloromethaneBenzyl tosylate53

This data for substituted benzyl alcohols highlights the significant influence of the solvent on the reaction outcome.[1]

Experimental Protocols

General Protocol for Tosylation in an Inert Aprotic Solvent
  • Dissolve this compound (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in dry DCM to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve Diol in DCM cool Cool to 0°C dissolve->cool add_reagents Add TEA and DMAP cool->add_reagents add_tscl Add TsCl Solution add_reagents->add_tscl stir Stir and Warm to RT add_tscl->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Experimental workflow for the tosylation of this compound.

troubleshooting_logic start Low Yield of Tosylate? check_byproduct Chlorinated Byproduct Observed? start->check_byproduct check_sm Starting Material Remaining? check_byproduct->check_sm No change_solvent Switch to Inert Solvent (e.g., DCM) check_byproduct->change_solvent Yes check_reagents Check Reagent Quality (TsCl, Base) check_sm->check_reagents Yes optimize_conditions Increase Reaction Time/Temp check_sm->optimize_conditions No success Improved Yield change_solvent->success check_reagents->success optimize_conditions->success

Caption: Troubleshooting logic for low yield in tosylation reactions.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to HPLC and Alternative Methods for (S)-(-)-3-Benzyloxy-1,2-propanediol Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chiral compounds like (S)-(-)-3-Benzyloxy-1,2-propanediol is a critical step in guaranteeing the safety and efficacy of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this key chiral intermediate, supported by experimental data and detailed protocols.

This compound, a valuable building block in the synthesis of various pharmaceuticals, demands stringent purity control to eliminate unwanted enantiomers and other process-related impurities. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for this purpose, offering robust methods for both chiral and achiral impurity profiling. This guide delves into the specifics of HPLC analysis and contrasts it with Gas Chromatography (GC), another powerful separation technique.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Purity

Chiral HPLC is the premier method for determining the enantiomeric purity of this compound. By employing a chiral stationary phase (CSP), it is possible to resolve the (S)- and (R)-enantiomers, a feat unachievable with standard achiral chromatography.

A particularly effective approach involves the use of polysaccharide-based CSPs, such as cellulose derivatives. Research on similar glycerol derivatives has demonstrated successful enantiomeric separation on a cellulose-modified chiral column, providing a strong basis for a reliable analytical method.

Experimental Protocol: Chiral HPLC Analysis

A recommended starting point for the chiral HPLC analysis of this compound is as follows:

  • Column: Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 10 µm particle size

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol. A typical starting gradient could be 90:10 (v/v).

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 257 nm

  • Temperature: Ambient

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

This method is expected to provide baseline separation of the (S)- and (R)-enantiomers, allowing for accurate quantification of enantiomeric excess.

Impurity Profiling with Achiral HPLC

Beyond enantiomeric purity, it is crucial to identify and quantify other potential impurities. These can stem from the synthetic route or degradation. Common impurities may include:

  • Starting Materials: Benzyl alcohol and (R)- or (S)-solketal.

  • By-products: Dibenzyl ether.

  • Degradation Products: Benzaldehyde (from the oxidation of benzyl alcohol).

For the analysis of these achiral impurities, a reversed-phase HPLC method is generally employed.

Experimental Protocol: Achiral HPLC for Impurity Profiling
  • Column: C18 column (e.g., Zorbax StableBond C18, 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: An isocratic or gradient mixture of water, acetonitrile, and a pH modifier like glacial acetic acid. A starting point could be a mixture of water:acetonitrile:glacial acetic acid (760:240:5, v/v/v)[1].

  • Flow Rate: 1.0 - 2.0 mL/min

  • Detection: UV at 254 nm[1]

  • Temperature: Ambient

This method can effectively separate the main component from its potential process-related impurities and degradation products.

Comparison of Analytical Methods: HPLC vs. GC

While HPLC is a powerful tool, Gas Chromatography (GC) presents a viable alternative, particularly for volatile and thermally stable compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.
Chiral Separation Excellent for chiral separations using a wide variety of chiral stationary phases.Also capable of chiral separations, often with high resolution, using specific chiral capillary columns.
Impurity Profiling Effective for both chiral and achiral impurities.Good for volatile impurities like residual solvents and some by-products.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.
Instrumentation Consists of a high-pressure pump, injector, column, and detector.Consists of a gas supply, injector, oven, column, and detector.
Typical Purity Spec Commercial standards for the racemic mixture often cite ≥97.0% purity by HPLC[2][3].Commercial standards for the (S)-enantiomer often cite >98.0% purity by GC[4].

Logical Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample Sample of This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Dissolution->Chiral_HPLC Achiral_HPLC Achiral HPLC Analysis (Impurity Profile) Dissolution->Achiral_HPLC GC_Analysis GC Analysis (Alternative/Confirmatory) Dissolution->GC_Analysis Data_Processing Data Processing (Peak Integration, Quantification) Chiral_HPLC->Data_Processing Achiral_HPLC->Data_Processing GC_Analysis->Data_Processing Purity_Report Purity Report Generation Data_Processing->Purity_Report Comparison Comparison of Results Data_Processing->Comparison

References

Determining the Enantiomeric Excess of (S)-(-)-3-Benzyloxy-1,2-propanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules like (S)-(-)-3-Benzyloxy-1,2-propanediol is crucial for ensuring stereochemical purity, which directly impacts a compound's pharmacological activity and safety. This guide provides a comparative overview of common analytical techniques for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate method for determining the enantiomeric excess of this compound hinges on several factors, including the required accuracy, sample throughput, available instrumentation, and the necessity for determining the absolute configuration. The following table summarizes the key performance characteristics of the primary analytical techniques.

MethodPrincipleDerivatization RequiredThroughputKey AdvantagesPotential Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).Often not required.Medium to HighHigh resolution and accuracy; well-established technique.[1]Method development can be time-consuming; requires specialized chiral columns.[1]
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.Often required to increase volatility.HighExcellent resolution for volatile compounds.Limited to thermally stable and volatile analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs) Conversion of enantiomers into diastereomers with distinguishable NMR spectra.[2]Yes.Low to MediumProvides structural information; can be used to determine absolute configuration.[3]Lower sensitivity compared to chromatographic methods; may require derivatization.[4][3]
Fluorescence-Based Assays Formation of fluorescent diastereomeric complexes with distinct fluorescence properties.[5]Yes.HighSensitive and robust; suitable for high-throughput screening.[5]Method development can be complex; potential for interference from other fluorescent compounds.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers without derivatization. The choice of the chiral stationary phase (CSP) is critical for achieving separation.

Representative Experimental Protocol:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized to achieve baseline separation. A typical starting point is 90:10 (n-hexane:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Analysis: Inject the sample onto the column. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula:

    • ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Inject Inject Sample Sample->Inject Column Chiral Column Separation Inject->Column Detect UV Detection Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method involves reacting the chiral diol with a chiral derivatizing agent to form diastereomers, which will have distinct signals in the NMR spectrum. Chiral boron agents are particularly effective for diols.[2][6][7]

Representative Experimental Protocol using a Chiral Boron Agent:

  • Chiral Derivatizing Agent (CDA): A chiral boric acid, such as one derived from (R,R)-N-phthalimide-1,2-diphenylethylamine and 2-formylphenyl-boronic acid.[4] Alternatively, a three-component system using 2-formylphenylboronic acid and an enantiopure amine like α-methylbenzylamine can be employed.[8][9][10]

  • Sample Preparation:

    • In an NMR tube, dissolve the this compound sample (e.g., 10 µmol) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl3).[7]

    • Add the chiral derivatizing agent in a slight molar excess (e.g., 1.1 to 1.5 equivalents).[2]

    • Allow the derivatization reaction to proceed to completion. This may be facilitated by gentle heating or sonication for a few minutes.[7]

  • NMR Acquisition:

    • Acquire a high-resolution 1H NMR spectrum.

    • Identify the signals corresponding to the diastereomeric products. These are often well-resolved aromatic or methine protons from the CDA.

  • Data Analysis:

    • Integrate the distinct signals for each diastereomer.

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [ |(Integraldiastereomer 1 - Integraldiastereomer 2)| / (Integraldiastereomer 1 + Integraldiastereomer 2) ] x 100

Workflow for NMR Analysis with CDA

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Mix Mix Diol, CDA, & Solvent in NMR Tube React Derivatization Reaction Mix->React Acquire Acquire 1H NMR Spectrum React->Acquire Identify Identify Diastereomeric Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by NMR with a CDA.

Concluding Remarks

The choice between these methods will depend on the specific requirements of the analysis. For high accuracy and routine analysis where a method has been established, Chiral HPLC is often the preferred choice. NMR spectroscopy with chiral derivatizing agents is invaluable when structural confirmation is needed and for rapid, albeit less sensitive, screening without the need for extensive method development, provided a suitable derivatizing agent is available. For high-throughput screening applications, fluorescence-based assays offer a significant advantage in speed and sample throughput.[5] It is recommended to validate the chosen method with a sample of known enantiomeric composition.

References

A Comparative Guide to Chiral Chromatography Methods for 1-O-Benzyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of 1-O-Benzyl-sn-glycerol is a critical step in various synthetic and analytical procedures. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods, focusing on the performance of different chiral stationary phases (CSPs). Experimental data and detailed protocols are presented to aid in method selection and development.

The enantiomers of 1-O-Benzyl-sn-glycerol, (R)- and (S)-1-O-benzyl-rac-glycerol, are important chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The ability to accurately determine enantiomeric purity is paramount. Chiral HPLC stands as a powerful technique for this purpose, with the choice of the chiral stationary phase being the most critical factor for achieving successful separation.

Comparison of Chiral Stationary Phases for 1-O-Benzyl-sn-glycerol Separation

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a wide range of chiral compounds, including glycerol derivatives. This guide focuses on the comparison of several prominent polysaccharide-based columns for the enantioseparation of 1-O-Benzyl-sn-glycerol and its derivatives.

Chiral Stationary Phase (CSP)Base PolymerDerivativeMobile PhaseFlow Rate (mL/min)AnalytesRetention Time (t R , min)Separation Factor (α)Resolution (R s )Reference
Chiralcel OD CelluloseTris(3,5-dimethylphenylcarbamate)Hexane/2-Propanol (99:1, v/v)0.51-O-benzyl-2,3-di-O-octanoyl-rac-glycerol20.70 (2S), 21.93 (2R)1.06Not Reported[1]
Chiralpak IA AmyloseTris(3,5-dimethylphenylcarbamate) [Immobilized]Hexane/2-Propanol (e.g., 99.5:0.5, v/v)Not SpecifiedMonoacylglycerolsNot SpecifiedNot SpecifiedNot SpecifiedMentioned for related compounds[2]
Chiralpak IC CelluloseTris(3,5-dichlorophenylcarbamate) [Immobilized]Hexane/2-Propanol (e.g., 99.5:0.5, v/v)Not SpecifiedMonoacylglycerolsNot SpecifiedNot SpecifiedNot SpecifiedMentioned for related compounds[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting chiral separation methods. Below are the experimental protocols for the key methods discussed.

Method 1: Separation on Chiralcel OD

This method was successfully applied to the enantiomeric separation of a derivative of 1-O-Benzyl-sn-glycerol.[1]

  • Chromatographic System: Hewlett-Packard 1050 Series pump and variable wavelength detector.[1]

  • Column: Chiralcel OD (250 mm x 4.6 mm, 10 µm particle size).[1]

  • Mobile Phase: Hexane/2-Propanol (99:1, v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Temperature: Ambient.[1]

  • Detection: UV at 257 nm.[1]

  • Sample Concentration: 1% (w/v) in the mobile phase.[1]

Method 2: General Protocol for Polysaccharide-Based CSPs (Chiralpak IA/IC)

This protocol is a general starting point for method development on immobilized polysaccharide CSPs for the separation of glycerolipids, based on methods for related compounds.[2]

  • Chromatographic System: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: Chiralpak IA (amylose-based) or Chiralpak IC (cellulose-based) (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A typical starting condition is a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol. A common starting ratio is 99.5:0.5 (v/v). The ratio can be optimized to improve resolution and retention times.

  • Flow Rate: Typically 0.5 to 1.0 mL/min for analytical columns.

  • Temperature: Ambient, or controlled (e.g., 25°C) for better reproducibility.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~210 nm for compounds without a strong chromophore) or using a mass spectrometer for universal detection.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

Logical Workflow for Chiral Chromatography Method Development

The process of developing a chiral separation method can be systematically approached. The following diagram illustrates a typical workflow.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application cluster_3 Outcome Analyte Racemic 1-O-Benzyl-sn-glycerol CSP_Selection Select Chiral Stationary Phases (e.g., Chiralcel OD, Chiralpak IA, Chiralpak IC) Analyte->CSP_Selection Mobile_Phase_Screening Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) CSP_Selection->Mobile_Phase_Screening Optimization Optimize Mobile Phase Composition (Adjust % modifier) Mobile_Phase_Screening->Optimization Flow_Rate_Temp Optimize Flow Rate and Temperature Optimization->Flow_Rate_Temp Data_Analysis Analyze Data (Calculate α and Rs) Flow_Rate_Temp->Data_Analysis Validation Method Validation (Robustness, Linearity, etc.) Data_Analysis->Validation Application Application to Samples Validation->Application Final_Method Optimized Chiral Separation Method Application->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Concluding Remarks

The selection of the appropriate chiral stationary phase is paramount for the successful enantioseparation of 1-O-Benzyl-sn-glycerol. The cellulose-based Chiralcel OD has been demonstrated to be effective for a derivative of this compound. While direct comparative data is limited, the amylose-based Chiralpak IA and cellulose-based Chiralpak IC represent strong alternative candidates due to their proven efficacy in separating structurally similar monoacylglycerols. Researchers are encouraged to screen a variety of polysaccharide-based CSPs and optimize the mobile phase composition to achieve the desired separation performance for their specific application. The provided experimental protocols and workflow diagram offer a solid foundation for initiating and systematically developing a robust chiral separation method.

References

A Comparative Guide to (S)-(-)- and (R)-(+)-3-Benzyloxy-1,2-propanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(-)-3-Benzyloxy-1,2-propanediol and its mirror-image counterpart, (R)-(+)-3-Benzyloxy-1,2-propanediol, are pivotal chiral building blocks in modern organic synthesis. Their stereochemically defined structures are essential for the construction of complex, biologically active molecules, particularly in the pharmaceutical industry. The distinct spatial arrangement of the hydroxyl groups dictates their interaction with other chiral molecules, making the selection of the correct enantiomer critical for achieving desired therapeutic outcomes. This guide provides an objective comparison of these two enantiomers, supported by physicochemical data and standardized experimental protocols.

Physicochemical Properties: A Tale of Two Enantiomers

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, density), their defining difference lies in their interaction with plane-polarized light. This optical activity is equal in magnitude but opposite in direction.

PropertyThis compound(R)-(+)-3-Benzyloxy-1,2-propanediol
Synonyms (S)-(-)-Glycerol α-Benzyl Ether, 1-O-Benzyl-sn-glycerol[1][2](R)-(+)-Glycerol α-Benzyl Ether, 3-O-Benzyl-sn-glycerol[3][4]
Molecular Formula C₁₀H₁₄O₃[1]C₁₀H₁₄O₃[3]
Molecular Weight 182.22 g/mol [1]182.22 g/mol [3]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[2]Clear liquid at room temperature, solidifies at lower temperatures[3]
Melting Point Not specified, often a liquid or low-melting solid25-29 °C[3][4][5]
Boiling Point Not specified~355 °C at 760 mmHg[3][5]
Density Not specified~1.140 g/mL at 20 °C[3][6][7]
Optical Rotation Negative (-); e.g., -4.0 to -7.0 deg (c=20, CHCl₃)Positive (+); e.g., +5.5° (c=20, CHCl₃)[4]
CAS Number 17325-85-8[1]56552-80-8[3][4]

Synthetic Pathways and Chiral Resolution

Enantiomerically pure 3-Benzyloxy-1,2-propanediol is typically produced via two main strategies: asymmetric synthesis, which creates a specific enantiomer directly, or the resolution of a racemic mixture. The Sharpless asymmetric dihydroxylation of allyl benzyl ether is a prominent example of the former, while enzymatic resolution is a common method for the latter.

G cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution start Allyl Benzyl Ether ad_mix_beta Sharpless Asymmetric Dihydroxylation (AD-mix-β) start->ad_mix_beta ad_mix_alpha Sharpless Asymmetric Dihydroxylation (AD-mix-α) start->ad_mix_alpha s_product This compound ad_mix_beta->s_product r_product (R)-(+)-3-Benzyloxy-1,2-propanediol ad_mix_alpha->r_product racemate Racemic (±)-3-Benzyloxy-1,2-propanediol enzyme Enzymatic Kinetic Resolution (e.g., Epoxide Hydrolase) racemate->enzyme s_product_res This compound enzyme->s_product_res r_unreacted Unreacted (R)-Enantiomer enzyme->r_unreacted G cluster_workflow Chiral HPLC Experimental Workflow prep 1. Sample Preparation (Dissolve in Mobile Phase) inject 2. HPLC Injection (10 µL) prep->inject separate 3. Enantiomeric Separation (Chiral Stationary Phase) inject->separate detect 4. UV Detection (254 nm) separate->detect analyze 5. Data Analysis (Peak Integration & % e.e. Calculation) detect->analyze result Result (Enantiomeric Purity) analyze->result

References

A Comparative Guide to Alternatives for (S)-(-)-3-Benzyloxy-1,2-propanediol in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of molecules, the choice of a chiral building block is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and overall success of a synthetic route. (S)-(-)-3-Benzyloxy-1,2-propanediol is a valuable C3 chiral building block, but a diverse array of alternative strategies exists for the synthesis of chiral 1,2-diols. This guide provides an objective comparison of the performance of prominent alternatives, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

The primary alternatives to using this compound directly include de novo asymmetric synthesis methods such as Sharpless Asymmetric Dihydroxylation, the use of chiral auxiliaries like Evans' oxazolidinones, tapping into nature's "chiral pool" with starting materials like carbohydrates, and leveraging the high selectivity of enzymatic transformations. Each of these methodologies offers distinct advantages and is suited to different substrates and synthetic strategies.

Performance Comparison of Chiral Synthesis Methodologies

The efficacy of a chiral synthesis strategy is primarily assessed by the enantiomeric excess (ee%) or diastereomeric excess (de%), chemical yield, and the breadth of its substrate scope. Below is a comparative summary of key methods for generating chiral 1,2-diols.

Table 1: Sharpless Asymmetric Dihydroxylation of Alkenes

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. The use of pre-packaged reagent mixtures, AD-mix-α and AD-mix-β, which contain the osmium catalyst, a chiral ligand ((DHQ)₂PHAL for α and (DHQD)₂PHAL for β), and a re-oxidant, makes this a widely accessible method.[1][2]

Substrate (Alkene)AD-mixYield (%)ee (%)Reference
trans-Stilbeneβ98>99[3]
1-Deceneβ9797[3]
α-Methylstyreneβ9691[3]
Methyl trans-cinnamateβ9098[2]
Table 2: Asymmetric Aldol Reaction using Evans' Oxazolidinone Auxiliary

Chiral auxiliaries, such as Evans' oxazolidinones, are temporarily incorporated into a molecule to direct a stereoselective transformation. The asymmetric aldol reaction of an N-acylated oxazolidinone with an aldehyde is a reliable method for creating syn-β-hydroxy carbonyl compounds, which can be further transformed into chiral 1,2-diols.[4][5]

N-Acyl OxazolidinoneAldehydeYield (%)de (%)Reference
N-Propionyl-(R)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>95>99 (syn)[4]
N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneBenzaldehyde80-95>99 (syn)[6]
N-Glycinyl-(S)-4-benzyl-2-oxazolidinonep-Nitrobenzaldehyde85 (combined)3:1 (syn:anti)[7]
Table 3: Chiral Pool Synthesis from D-Mannitol

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. D-mannitol, a C6 sugar alcohol, can be converted into valuable chiral building blocks, including precursors to 1,2-diols.[8][9]

Starting MaterialKey TransformationProductOverall Yield (%)Reference
D-MannitolAcetonide protection1,2:5,6-Di-O-isopropylidene-D-mannitol87[10]
1,2:5,6-Di-O-isopropylidene-D-mannitolOxidative cleavage2,3-O-Isopropylidene-D-glyceraldehyde~60 from diacetonide[8]
Table 4: Enzymatic Synthesis of Chiral Diols

Enzymes, such as lipases and oxidoreductases, can catalyze the synthesis of chiral diols with high enantioselectivity under mild reaction conditions.[11][12]

SubstrateEnzyme(s)ProductConcentration (mM)Isomeric Content (%)Reference
ButanalApPDCE469G & BlBDH(S,S)-3,4-Hexanediol38.498[11]
PentanalPfBAL & BlBDHmeso-4,5-Octanediol3572[11]
1,2-Hexanediolβ-Galactosidase (recombinant E. coli)1,2-Hexanediol galactoside~40N/A[12]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic strategies.

Protocol 1: Sharpless Asymmetric Dihydroxylation of trans-Stilbene

This protocol is adapted from the original Sharpless procedure.[3][13]

Materials:

  • trans-Stilbene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • A mixture of tert-butanol and water (1:1, 10 mL per 1 mmol of alkene) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 eq) are added to the solvent mixture and stirred until the two phases are clear.

  • The mixture is cooled to 0 °C in an ice bath.

  • trans-Stilbene (1.0 eq) is added at once, and the reaction mixture is stirred vigorously at 0 °C.

  • The reaction progress is monitored by TLC. Upon completion (typically 6-24 hours), the reaction is quenched by the addition of sodium sulfite (1.5 g per 1 mmol of alkene) and stirred for 1 hour.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with 2 M NaOH, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the chiral diol.

Protocol 2: Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary

This protocol describes a typical Evans' syn-aldol reaction.[4][5]

Materials:

  • (R)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

  • pH 7 phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • N-Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After 30 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the N-propionyl oxazolidinone.

  • Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C, add Bu₂BOTf (1.1 eq) followed by DIPEA (1.2 eq). Stir at -78 °C for 30 minutes, then at 0 °C for 30 minutes. Cool back to -78 °C and add isobutyraldehyde (1.5 eq). Stir at -78 °C for 30 minutes and then at 0 °C for 1-2 hours.

  • Work-up: Quench the reaction at 0 °C with pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract with dichloromethane, wash with saturated aqueous NaHCO₃ and brine, dry, and concentrate. Purify the aldol adduct by chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂) to yield the corresponding chiral β-hydroxy acid, which can be reduced to the 1,3-diol and subsequently manipulated to a 1,2-diol if desired.

Protocol 3: Chiral Pool Synthesis of 2,3-O-Isopropylidene-D-glyceraldehyde from D-Mannitol

This protocol outlines the initial steps in converting D-mannitol to a useful C3 chiral building block.[8][10]

Materials:

  • D-Mannitol

  • Acetone

  • Zinc chloride (anhydrous)

  • Sodium periodate

  • Dichloromethane

  • Sodium bicarbonate

Procedure:

  • Diacetonide Formation: To a suspension of D-mannitol (1.0 eq) in acetone, add anhydrous zinc chloride (catalytic amount). Stir at room temperature until the reaction is complete (monitored by TLC). Neutralize with sodium bicarbonate, filter, and concentrate the filtrate. The crude 1,2:5,6-di-O-isopropylidene-D-mannitol can be purified by recrystallization.

  • Oxidative Cleavage: Dissolve the diacetonide in dichloromethane and cool to 0 °C. Add a saturated aqueous solution of sodium periodate (1.1 eq) dropwise and stir vigorously for 1-2 hours. Separate the organic layer, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the volatile 2,3-O-isopropylidene-D-glyceraldehyde.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow and key stages of the discussed chiral synthesis methodologies.

Sharpless_AD_Workflow Start Prochiral Alkene AD_Mix AD-mix-α or AD-mix-β (OsO₄, Chiral Ligand, Oxidant) t-BuOH/H₂O, 0 °C Start->AD_Mix Quench Quench (Na₂SO₃) AD_Mix->Quench Workup Extraction & Purification Quench->Workup Product Chiral Vicinal Diol Workup->Product

Sharpless Asymmetric Dihydroxylation Workflow

Evans_Auxiliary_Workflow Auxiliary Chiral Oxazolidinone Acylation N-Acylation Auxiliary->Acylation Aldol Asymmetric Aldol Reaction (Bu₂BOTf, DIPEA, Aldehyde) Acylation->Aldol Adduct Diastereomerically Enriched Aldol Adduct Aldol->Adduct Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Adduct->Cleavage Product Chiral β-Hydroxy Acid (Diol Precursor) Cleavage->Product

Evans' Chiral Auxiliary Workflow for Aldol Reaction

Chiral_Pool_Workflow Start D-Mannitol Protection Diol Protection (Acetone, ZnCl₂) Start->Protection Cleavage Oxidative Cleavage (NaIO₄) Protection->Cleavage Building_Block Chiral C3 Aldehyde Cleavage->Building_Block Elaboration Further Synthetic Steps Building_Block->Elaboration Product Target Chiral Molecule Elaboration->Product

Chiral Pool Synthesis Workflow from D-Mannitol

Conclusion

The synthesis of chiral 1,2-diols is a fundamental challenge in asymmetric synthesis, with a variety of powerful methods available to the modern chemist. While this compound remains a valuable and convenient chiral building block, the alternatives presented in this guide offer greater flexibility and control in the de novo construction of complex chiral molecules.

  • Sharpless Asymmetric Dihydroxylation is a highly reliable and predictable method for the direct conversion of alkenes to chiral diols with excellent enantioselectivity.

  • Evans' Chiral Auxiliaries provide a robust strategy for diastereoselective bond formations, enabling the construction of complex stereochemical arrays.

  • Chiral Pool Synthesis offers an economical and practical approach when the target molecule shares structural features with abundant natural products.

  • Enzymatic Methods are increasingly attractive for their high selectivity and environmentally benign reaction conditions.

The optimal choice of methodology will depend on a careful consideration of the specific substrate, the desired stereochemical outcome, the required scale of the synthesis, and the available resources. This guide serves as a starting point for researchers to navigate these choices and design efficient and effective asymmetric syntheses.

References

A Comparative Guide to Chiral Building Blocks for Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. The specific three-dimensional arrangement of a drug molecule, its chirality, is critical to its efficacy and safety, as different enantiomers can exhibit vastly different biological activities. This guide provides an objective comparison of common chiral building blocks and synthetic strategies used to produce key drug molecules, supported by experimental data, to inform the selection of optimal synthetic routes.

Section 1: Comparison of Chiral Starting Materials for Oseltamivir (Tamiflu®) Synthesis

Oseltamivir, an antiviral medication, is a prime example of a drug where the synthesis has been approached from different chiral starting materials. The two most prominent precursors are (-)-shikimic acid, originally sourced from Chinese star anise, and the more readily available (-)-quinic acid.

Table 1: Performance Comparison of Chiral Precursors for Oseltamivir Synthesis

Chiral Building BlockTypical Overall YieldNumber of StepsKey AdvantagesKey Disadvantages
(-)-Shikimic Acid17-22%[1]~10Established industrial route, direct precursor to key intermediates.Historically limited availability and higher cost.[2]
(-)-Quinic Acid~4.4%[2]~12[2]More abundant and less expensive than shikimic acid.Lower overall yield and requires additional synthetic steps (dehydration).[1]

Section 2: Asymmetric Synthesis of Chiral Amines - The Case of (S)-Rivastigmine

Rivastigmine, used to treat dementia associated with Alzheimer's and Parkinson's diseases, contains a key chiral amine moiety. Direct asymmetric reductive amination (DARA) of a prochiral ketone is an efficient method for establishing this stereocenter.

Table 2: Performance of Asymmetric Reductive Amination for (S)-Rivastigmine Synthesis

Ketone PrecursorChiral Catalyst SystemAmine SourceYield of Chiral AmineEnantiomeric Excess (ee)Reference
3-acetylphenyl ethyl(methyl)carbamateIridium-phosphoramidite ligand complexDiphenylmethanamine93%96%[3][4][5]
3'-hydroxyacetophenoneω-Transaminases (biocatalyst)IsopropylamineHigh conversion>99%

The DARA approach provides a highly efficient route to (S)-rivastigmine, achieving a high overall yield and excellent enantioselectivity in just four steps from a simple starting material.[6][4]

Section 3: Chiral Alcohols as Versatile Intermediates

Chiral alcohols are fundamental building blocks in the synthesis of numerous pharmaceuticals. Their synthesis can be achieved through both chemo-catalytic and biocatalytic methods, each with distinct advantages. A common substrate for comparing these methods is the reduction of acetophenone derivatives.

Table 3: Chemo- vs. Biocatalytic Asymmetric Reduction of 3'-Methoxyacetophenone

MethodCatalyst/BiocatalystReducing AgentYieldEnantiomeric Excess (ee)Reference
Chemo-catalysis
Asymmetric Transfer HydrogenationRu-(R,R)-TsDPEN complexIsopropanol>95%up to 69%[7]
Corey-Bakshi-Shibata (CBS) Reduction(S)-Me-CBS-oxazaborolidineBorane (BH₃)High>95%[8][9][10][11]
Biocatalysis
Whole-cell reductionSaccharomyces uvarumGlucose (in situ)>99%>99%[12]
Whole-cell reductionLactobacillus paracaseiGlucose (in situ)95%>99%[13]

Biocatalytic methods often offer the advantage of milder reaction conditions, higher enantioselectivity, and the use of environmentally benign reagents.[12]

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of Acetophenones

This protocol is a generalized procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone derivatives.[7][14]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the ruthenium catalyst precursor (e.g., [RuCl₂(arene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) are dissolved in a suitable solvent like isopropanol.

  • Reaction Setup: The acetophenone substrate is added to the catalyst solution.

  • Hydrogen Source: Isopropanol typically serves as both the solvent and the hydrogen source. A base, such as sodium isopropoxide or potassium hydroxide, is added to initiate the catalytic cycle.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 80°C) for a specified time (e.g., 1-24 hours), monitored by techniques like TLC or GC.

  • Work-up and Purification: Upon completion, the reaction is quenched (e.g., with water or dilute acid). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by flash column chromatography to yield the chiral alcohol.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC.

General Protocol for Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol describes a general procedure for the enantioselective reduction of prochiral ketones.[10][11][15]

  • Catalyst Preparation: To a solution of the CBS catalyst (e.g., (S)-Me-CBS-oxazaborolidine, typically 5-10 mol%) in an anhydrous solvent (e.g., THF) under an inert atmosphere at 0°C, a solution of borane (e.g., BH₃·THF) is added dropwise. The mixture is stirred for 15 minutes.

  • Substrate Addition: The reaction mixture is cooled to a lower temperature (e.g., -78°C), and a solution of the ketone substrate in anhydrous THF is added slowly.

  • Reaction Progress: The reaction is stirred at this temperature for a specified duration (e.g., 1-2 hours) until the starting material is consumed, as monitored by TLC.

  • Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by the addition of 1N HCl.

  • Work-up and Purification: The mixture is warmed to room temperature and stirred for an additional 30 minutes. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude alcohol is purified by flash chromatography.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

Oseltamivir (Tamiflu®) - Neuraminidase Inhibition

Oseltamivir is a neuraminidase inhibitor. Neuraminidase is a crucial enzyme for the influenza virus, as it cleaves sialic acid residues on the host cell surface, allowing the release of newly formed virus particles. By inhibiting neuraminidase, oseltamivir prevents the spread of the virus.[16][17][18]

G cluster_virus_lifecycle Influenza Virus Replication Virus Budding Virus Budding Virus Release Virus Release Virus Budding->Virus Release Neuraminidase Infection of New Cells Infection of New Cells Virus Release->Infection of New Cells Oseltamivir Oseltamivir Neuraminidase Neuraminidase Oseltamivir->Neuraminidase

Caption: Mechanism of action of Oseltamivir via neuraminidase inhibition.

Beta-Blockers - Beta-Adrenergic Receptor Signaling

Beta-blockers are competitive antagonists of beta-adrenergic receptors (β-ARs). In the heart, stimulation of β1-ARs by catecholamines like norepinephrine leads to a signaling cascade that increases heart rate and contractility. Beta-blockers prevent this stimulation.[19][20][21]

G Norepinephrine Norepinephrine Beta1-Adrenergic Receptor Beta1-Adrenergic Receptor Norepinephrine->Beta1-Adrenergic Receptor Activates Beta-Blocker Beta-Blocker Beta-Blocker->Beta1-Adrenergic Receptor Blocks G-protein (Gs) G-protein (Gs) Beta1-Adrenergic Receptor->G-protein (Gs) Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Increased Heart Rate & Contractility Increased Heart Rate & Contractility PKA->Increased Heart Rate & Contractility

Caption: Beta-blocker antagonism of the beta-adrenergic signaling pathway.

Solifenacin - Muscarinic Receptor Antagonism

Solifenacin is a competitive muscarinic receptor antagonist, with a higher affinity for the M3 subtype, which is primarily responsible for bladder contraction. By blocking these receptors, solifenacin reduces the symptoms of an overactive bladder.

G Acetylcholine Acetylcholine M3 Muscarinic Receptor M3 Muscarinic Receptor Acetylcholine->M3 Muscarinic Receptor Activates Solifenacin Solifenacin Solifenacin->M3 Muscarinic Receptor Blocks Bladder Smooth Muscle Contraction Bladder Smooth Muscle Contraction M3 Muscarinic Receptor->Bladder Smooth Muscle Contraction

Caption: Solifenacin's mechanism of action as a muscarinic antagonist.

Experimental Workflow: Chemo- vs. Biocatalytic Synthesis of Chiral Alcohols

The choice between a chemo-catalytic and a biocatalytic approach for synthesizing a chiral alcohol often depends on factors such as desired enantioselectivity, scalability, and environmental considerations.

G cluster_chemo Chemo-catalysis cluster_bio Biocatalysis Prochiral Ketone Prochiral Ketone Asymmetric Reduction (e.g., CBS) Asymmetric Reduction (e.g., CBS) Prochiral Ketone->Asymmetric Reduction (e.g., CBS) Chiral Catalyst, Reductant Chiral Alcohol Chiral Alcohol Asymmetric Reduction (e.g., CBS)->Chiral Alcohol Prochiral Ketone_bio Prochiral Ketone Whole-cell Reduction Whole-cell Reduction Prochiral Ketone_bio->Whole-cell Reduction Microorganism, Carbon Source Chiral Alcohol_bio Chiral Alcohol_bio Whole-cell Reduction->Chiral Alcohol_bio Chiral Alcohol

Caption: Comparative workflow for chemo- and biocatalytic synthesis of chiral alcohols.

References

A Comparative Guide to the Antiviral Activity of Acyclic Nucleoside Phosphonates Derived from (S)-(-)-3-Benzyloxy-1,2-propanediol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of acyclic nucleoside phosphonates, a class of compounds that can be synthesized from chiral precursors like (S)-(-)-3-Benzyloxy-1,2-propanediol. The focus is on (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine ((S)-HPMPA) and its derivatives, which are close structural analogues of compounds originating from the specified starting material. Their antiviral efficacy is compared with established antiviral drugs such as Cidofovir, Ganciclovir, and Acyclovir.

Introduction

Acyclic nucleoside phosphonates are a critical class of antiviral agents characterized by a stable phosphonate group attached to an acyclic nucleoside moiety. This structural feature allows them to bypass the initial viral-dependent phosphorylation step required for the activation of many nucleoside analogues, leading to a broad spectrum of activity against various DNA viruses. The chiral precursor this compound provides a key building block for the stereospecific synthesis of the active (S)-enantiomers of these antiviral compounds, such as (S)-HPMPA. This guide summarizes the quantitative antiviral activity of these compounds and provides detailed experimental protocols for their evaluation.

Data Presentation: Comparative Antiviral Activity

The antiviral activities of (S)-HPMPA and its derivatives are presented below in comparison to commercially available antiviral drugs. The data is primarily presented as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.

CompoundVirusCell LineEC50 (µM)Reference
(S)-HPMPA Human Cytomegalovirus (HCMV)-1.4[1]
Vaccinia Virus (VV)-2.7 - 4.0[1]
Cowpox Virus (CV)-2.7 - 4.0[1]
Varicella-Zoster Virus (VZV)-Most effective inhibitor[2][3]
Adenovirus (types 2, 3, 4)-Greatest inhibitory activity[2][3]
Oleyloxyethyl-(S)-HPMPA Human Cytomegalovirus (HCMV)-0.003[1]
Octadecyloxyethyl-(S)-HPMPA Vaccinia Virus (VV)-0.01 - 0.02[1]
Cowpox Virus (CV)-0.01 - 0.02[1]
Hexadecyloxypropyl-(S)-HPMPA (HDP-(S)-HPMPA) Human Immunodeficiency Virus (HIV-1)-0.0004 - 0.007[4]
Cidofovir ((S)-HPMPC) Human Cytomegalovirus (HCMV)-Most effective inhibitor[2][3]
Ganciclovir Human Cytomegalovirus (HCMV)-(Reference for comparison)
Acyclovir Herpes Simplex Virus-1 (HSV-1)-(Reference for comparison)

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the visible damage (cytopathic effect) caused by viral infection in a cell culture.

Principle: Many viruses cause morphological changes in host cells, such as rounding, detachment, and lysis, collectively known as the cytopathic effect. Antiviral compounds can prevent or reduce this effect by inhibiting viral replication.

Protocol:

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, MDCK) in a 96-well plate and incubate until confluent.

  • Compound Dilution: Prepare serial dilutions of the test compound in a suitable cell culture medium.

  • Infection: Infect the cell monolayer with a viral suspension at a multiplicity of infection (MOI) known to cause significant CPE within 48-72 hours.

  • Treatment: Immediately after infection, add the different concentrations of the test compound to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • CPE Observation: Visually assess the degree of CPE in each well using an inverted microscope.

  • Quantification (Optional): The cell viability can be quantified using assays like the MTT or neutral red uptake assay to determine the EC50 value.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5]

Principle: This method measures the reduction in the number of viral plaques, which are localized areas of cell death in a monolayer, in the presence of an antiviral agent. Each plaque is assumed to arise from a single infectious viral particle.

Protocol:

  • Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.[6][7]

  • Virus Dilution: Prepare serial dilutions of the viral stock.

  • Infection: Infect the cell monolayers with the diluted virus for a defined adsorption period (e.g., 1 hour).[6][7]

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells.[6][7]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet. Viable cells will stain, while the areas of dead cells (plaques) will remain clear.[7]

  • Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mandatory Visualization

Mechanism of Action of Acyclic Nucleoside Phosphonates

The following diagram illustrates the mechanism of action of acyclic nucleoside phosphonates like (S)-HPMPA and Cidofovir.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_virus Viral Replication ANP Acyclic Nucleoside Phosphonate (ANP) ANP_inside ANP ANP->ANP_inside Uptake ANP_MP ANP-Monophosphate ANP_inside->ANP_MP Phosphorylation Cellular_Kinases1 Cellular Kinases ANP_DP ANP-Diphosphate (Active Form) ANP_MP->ANP_DP Phosphorylation Cellular_Kinases2 Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase ANP_DP->Viral_DNA_Polymerase Competitive Inhibitor Inhibition Inhibition ANP_DP->Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition->Viral_DNA_Synthesis

Caption: Intracellular activation and mechanism of action of acyclic nucleoside phosphonates.

Experimental Workflow: Plaque Reduction Assay

The following diagram outlines the key steps in a plaque reduction assay.

Plaque_Reduction_Assay Start Start Cell_Seeding Seed susceptible cells in multi-well plates Start->Cell_Seeding Confluent_Monolayer Incubate to form a confluent monolayer Cell_Seeding->Confluent_Monolayer Virus_Infection Infect cells with diluted virus Confluent_Monolayer->Virus_Infection Compound_Overlay Add semi-solid overlay with test compound dilutions Virus_Infection->Compound_Overlay Incubation Incubate for plaque formation Compound_Overlay->Incubation Fix_and_Stain Fix and stain cells (e.g., with Crystal Violet) Incubation->Fix_and_Stain Plaque_Counting Count plaques and calculate EC50 Fix_and_Stain->Plaque_Counting End End Plaque_Counting->End

Caption: Workflow of a typical plaque reduction assay for antiviral testing.

References

Characterization of (S)-(-)-3-Benzyloxy-1,2-propanediol and its Derivatives: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-3-Benzyloxy-1,2-propanediol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Accurate characterization of this molecule and its derivatives is paramount for ensuring stereochemical purity and overall quality. This guide provides a comparative overview of mass spectrometry and other key analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.

Mass Spectrometry: A Powerful Tool for Structural Elucidation

Mass spectrometry (MS) is a primary technique for determining the molecular weight and structural features of this compound and its derivatives. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for this purpose, often enhanced by derivatization to improve volatility and ionization efficiency.

Electron Ionization (EI) Mass Spectrum of 3-Benzyloxy-1,2-propanediol

The electron ionization (EI) mass spectrum of 3-Benzyloxy-1,2-propanediol provides a characteristic fragmentation pattern that is instrumental in its identification. The major fragments observed are a result of specific bond cleavages within the molecule.

Table 1: Key Fragments in the EI Mass Spectrum of 3-Benzyloxy-1,2-propanediol

m/zProposed FragmentFragmentation Pathway
182[M]+•Molecular Ion
108[C7H8O]+•McLafferty-type rearrangement
91[C7H7]+Tropylium ion, from cleavage of the C-O bond of the benzyl group
77[C6H5]+Phenyl cation, from loss of CH2 from the tropylium ion
73[C3H5O2]+Cleavage of the benzyl group
65[C5H5]+From fragmentation of the tropylium ion
43[C2H3O]+Acylium ion from cleavage of the propanediol backbone

Fragmentation Pathway of 3-Benzyloxy-1,2-propanediol

G M [C10H14O3]+• (m/z 182) This compound F91 [C7H7]+ (m/z 91) Tropylium Ion M->F91 -C3H7O3 F108 [C7H8O]+• (m/z 108) M->F108 -C3H6O2 F73 [C3H5O2]+ (m/z 73) M->F73 -C7H7 F77 [C6H5]+ (m/z 77) F91->F77 -CH2 G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample Derivatize Derivatization (Optional) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret Identify Identify Compound Interpret->Identify G Start Select Chiral Stationary Phase Solvent Choose Mobile Phase (e.g., Hexane/IPA) Start->Solvent Optimize Optimize Mobile Phase Ratio Solvent->Optimize Analyze Analyze Sample Optimize->Analyze ChangeColumn Select Different CSP Optimize->ChangeColumn No resolution Resolution Adequate Resolution? Analyze->Resolution Resolution->Optimize No, adjust ratio End Quantify Enantiomers Resolution->End Yes ChangeColumn->Solvent

A Researcher's Guide to Ligand Exchange-Micellar Electrokinetic Chromatography for Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and analytical chemistry, the separation of enantiomers—mirror-image isomers of a chiral molecule—is of paramount importance due to their often differing pharmacological and toxicological effects. Ligand Exchange-Micellar Electrokinetic Chromatography (LE-MEKC) has emerged as a powerful technique within the realm of capillary electrophoresis (CE) for achieving these challenging separations.

This guide provides an objective comparison of LE-MEKC with alternative enantioseparation methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Principle of LE-MEKC

LE-MEKC is a hybrid technique that combines the principles of ligand exchange and micellar electrokinetic chromatography (MEKC).[1] The separation mechanism relies on the formation of transient, diastereomeric ternary complexes between the analyte enantiomers, a chiral ligand, and a central metal ion.[1] These complexes are then partitioned between an aqueous mobile phase and a pseudo-stationary phase composed of surfactant micelles.[2][3]

The differential stability and partitioning of these diastereomeric complexes lead to different migration times for the enantiomers, enabling their separation. The addition of an anionic surfactant, such as sodium dodecyl sulfate (SDS), above its critical micelle concentration (CMC) is crucial for the separation, creating the micellar phase that interacts with the complexes.[1]

LE_MEKC_Principle Principle of LE-MEKC Enantioseparation cluster_capillary Capillary Lumen (Aqueous Buffer) R_Enantiomer R-Enantiomer S_Enantiomer S-Enantiomer Complex_R Diastereomeric Complex 1 (R) R_Enantiomer->Complex_R Complex_S Diastereomeric Complex 2 (S) S_Enantiomer->Complex_S ChiralLigand Chiral Ligand (e.g., L-Proline) MetalIon Metal Ion (e.g., Cu²⁺) ChiralLigand->Complex_R ChiralLigand->Complex_S MetalIon->Complex_R MetalIon->Complex_S Micelle SDS Micelle (Pseudo-stationary Phase) Complex_R->Micelle Partitioning (Different Affinity) Complex_S->Micelle

Principle of LE-MEKC Enantioseparation

Comparative Analysis with Alternative Techniques

LE-MEKC offers a unique set of advantages, but its performance should be weighed against established methods like High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) and other CE-based techniques like Cyclodextrin-modified MEKC (CD-MEKC).

FeatureLigand Exchange-MEKC (LE-MEKC)Chiral Stationary Phase HPLC (CSP-HPLC)Cyclodextrin-MEKC (CD-MEKC)
Principle Forms transient diastereomeric complexes with a chiral ligand and metal ion, partitioned into micelles.[1]Differential interaction of enantiomers with a solid chiral stationary phase.[4][5]Forms transient diastereomeric inclusion complexes with cyclodextrins in the running buffer.[6][7]
Advantages High efficiency, low sample/reagent consumption, rapid method development, can use simple achiral columns.High loading capacity (good for preparative scale), well-established and robust, wide variety of CSPs available.[8][9]Broad applicability, especially for aromatic compounds; various CD derivatives available.[10]
Disadvantages Lower concentration sensitivity (short optical pathlength), lower loading capacity, potential for metal ion-analyte interactions.Higher cost of chiral columns, larger solvent consumption, longer analysis times, method development can be extensive.Limited by the size and shape of the cyclodextrin cavity, can have lower efficiency than LE-MEKC for some analytes.
Typical Analytes Amino acids, hydroxy acids, peptides, certain pharmaceuticals (e.g., beta-blockers).Broad range of pharmaceuticals, agrochemicals, and natural products.[4][8]Drugs with aromatic groups that fit into the CD cavity (e.g., beta-blockers, barbiturates).[6][8]

Performance Data: Enantioseparation of Beta-Blockers

Beta-blockers are a class of drugs where enantioselectivity is critical. The following table summarizes representative experimental data for the separation of propranolol, a common beta-blocker, using different techniques.

TechniqueAnalyteChiral Selector/PhaseResolution (Rs)Analysis Time (min)Key Experimental ConditionsReference
LE-MEKC Dansyl-PropranololCu(II)-L-Aspartame2.1< 15BGE: 10 mM NH4OAc (pH 7.5), 5 mM Cu(II), 10 mM L-Aspartame, 50 mM SDS. Voltage: 20 kV.N/A
CSP-HPLC PropranololChiralcel OD-H (Polysaccharide)> 2.0~20Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1). Flow Rate: 1.0 mL/min.[4]
CD-MEKC PropranololHeptakis(2,6-di-O-methyl)-β-CD1.8< 25BGE: 25 mM Phosphate buffer (pH 2.5), 15 mM Heptakis-DM-β-CD. Voltage: -25 kV.[6]
CSP-SFC PropranololChiralpak AD-H3.5< 5Mobile Phase: CO2/Methanol (85:15). Flow Rate: 3.0 mL/min.N/A

Note: Data is compiled from typical results in the literature; direct comparison requires identical experimental goals. SFC (Supercritical Fluid Chromatography) is included as another major alternative.

Experimental Protocols

Detailed Protocol for LE-MEKC Enantioseparation of Dansyl-Amino Acids

This protocol provides a representative methodology for the enantioseparation of dansylated amino acids, a common application for LE-MEKC.

1. Materials and Reagents:

  • Chiral Ligand: L-Hydroxyproline (50 mM stock)

  • Metal Salt: Copper(II) Sulfate (CuSO₄) (25 mM stock)

  • Surfactant: Sodium Dodecyl Sulfate (SDS) (100 mM stock)

  • Buffer: Ammonium acetate (NH₄OAc) (100 mM stock, adjust pH to 4.0)

  • Analytes: Racemic dansyl-amino acids (e.g., D/L-Phenylalanine) (1 mg/mL in methanol)

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length)

2. Instrument and Conditions:

  • CE System: Standard commercial capillary electrophoresis instrument with UV detection.

  • Detection: 214 nm

  • Applied Voltage: 25 kV (Normal Polarity: Inlet Positive, Outlet Negative)

  • Temperature: 25°C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

3. Buffer and Sample Preparation:

  • Background Electrolyte (BGE) Preparation: To prepare 10 mL of BGE, combine:

    • 2.5 mL of 100 mM NH₄OAc stock

    • 1.0 mL of 25 mM CuSO₄ stock

    • 1.0 mL of 50 mM L-Hydroxyproline stock

    • 2.0 mL of 100 mM SDS stock

    • Adjust to a final volume of 10 mL with deionized water.

    • Final concentrations: 25 mM NH₄OAc, 2.5 mM CuSO₄, 5 mM L-Hydroxyproline, 20 mM SDS.

    • Degas the BGE by sonication for 10 minutes before use.

  • Sample Preparation: Dilute the analyte stock solution 1:10 with deionized water.

4. Capillary Conditioning:

  • New Capillary:

    • Flush with 1.0 M NaOH for 20 min.

    • Flush with deionized water for 10 min.

    • Flush with 0.1 M HCl for 10 min.

    • Flush with deionized water for 10 min.

    • Finally, flush with the BGE for 15 min.

  • Between Runs:

    • Flush with 0.1 M NaOH for 2 min.

    • Flush with deionized water for 2 min.

    • Flush with BGE for 3 min.

5. Separation and Data Analysis:

  • Place the BGE and sample vials into the instrument autosampler.

  • Run the separation sequence as programmed.

  • Calculate the resolution (Rs) between the two enantiomer peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t is the migration time and w is the peak width at the base. A baseline separation is typically achieved when Rs ≥ 1.5.[4]

Method Development Workflow

Optimizing an LE-MEKC separation involves systematically adjusting several parameters. The following workflow illustrates a logical approach to method development.

Method_Development_Workflow LE-MEKC Method Development Workflow start Define Analyte & Goal (e.g., D/L-Amino Acid, Rs > 1.5) select_components 1. Select Initial Components - Chiral Ligand (e.g., L-Proline) - Metal Ion (e.g., Cu²⁺) - Surfactant (e.g., SDS) - Buffer System (e.g., Acetate) start->select_components initial_conditions 2. Run Initial Conditions - Ligand: 10 mM - Metal: 5 mM - SDS: 50 mM - pH: 4.5 - Voltage: 20 kV select_components->initial_conditions eval_separation Evaluate Separation initial_conditions->eval_separation optimize_conc 3. Optimize Component Concentrations - Vary [Ligand]/[Metal] Ratio - Vary [SDS] eval_separation->optimize_conc No/Poor Resolution validate Method Validation (Robustness, Linearity, LOD) eval_separation->validate Resolution OK (Rs > 1.5) optimize_ph 4. Optimize BGE pH Affects complex stability & EOF optimize_conc->optimize_ph optimize_voltage 5. Optimize Voltage/Temp Fine-tune speed vs. resolution optimize_ph->optimize_voltage optimize_voltage->eval_separation Re-evaluate

LE-MEKC Method Development Workflow

Conclusion

Ligand Exchange-Micellar Electrokinetic Chromatography is a highly efficient and versatile technique for the enantioseparation of a range of chiral compounds, particularly those capable of forming coordination complexes, such as amino acids and certain pharmaceuticals. Its primary strengths lie in its high separation efficiency, low consumption of samples and reagents, and the speed of method development.

While CSP-HPLC remains the gold standard for preparative separations due to its higher loading capacity, LE-MEKC offers a compelling analytical alternative, often providing faster analysis times and lower operational costs. The choice between LE-MEKC, CD-MEKC, and chromatographic methods will ultimately depend on the specific analyte, the required sensitivity, the desired throughput, and whether the goal is analytical quantification or preparative isolation. For researchers in drug discovery and quality control, LE-MEKC represents a valuable tool in the analytical arsenal for tackling complex chiral separation challenges.

References

A Comparative Guide to the Synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-3-Benzyloxy-1,2-propanediol, a valuable chiral building block in the synthesis of various pharmaceuticals, can be prepared through several synthetic routes. The choice of a particular method often depends on factors such as the availability of starting materials, desired enantiomeric purity, scalability, and overall cost-effectiveness. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.

Comparison of Synthetic Routes

The primary strategies for synthesizing this compound involve the use of chiral precursors derived from readily available natural sources or the application of enzymatic kinetic resolution. The following table summarizes the key quantitative data for the prominent synthetic pathways.

ParameterRoute 1: From (R)-Solketal (from D-Mannitol)Route 2: From L-Ascorbic AcidRoute 3: Enzymatic Kinetic Resolution
Starting Material (R)-SolketalL-Ascorbic Acid(±)-3-Benzyloxy-1,2-propanediol
Key Steps Benzylation, Acidic DeprotectionProtection, Benzylation, Oxidative Cleavage, ReductionEnantioselective acylation/hydrolysis
Typical Reagents Benzyl bromide, NaH, H₂SO₄Acetone, Benzyl chloride, NaIO₄, NaBH₄Lipase (e.g., from Candida antarctica), Acyl donor
Overall Yield ~70-80%Moderate (multi-step)Up to 50% for the desired enantiomer
Enantiomeric Excess (e.e.) >99%>98%>99% (for both enantiomers)
Advantages High enantiopurity, Readily available chiral pool starting materialUtilizes an inexpensive and abundant natural productHigh enantioselectivity, Mild reaction conditions
Disadvantages Use of hazardous reagents (NaH)Multiple protection/deprotection steps, potentially lower overall yieldTheoretical maximum yield of 50% for one enantiomer, requires separation of product and unreacted substrate

Experimental Protocols

Route 1: Synthesis from (R)-Solketal

This route is one of the most common and reliable methods for preparing this compound, taking advantage of the readily available chiral precursor, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal), which is derived from D-mannitol.

Step 1: Benzylation of (R)-Solketal

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added (R)-Solketal (1.0 eq) dropwise. The mixture is stirred at this temperature for 30 minutes, followed by the dropwise addition of benzyl bromide (1.2 eq). The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. After completion, the reaction is carefully quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane.

Step 2: Acidic Deprotection

The crude product from the previous step is dissolved in a mixture of methanol and 1M aqueous sulfuric acid (e.g., 4:1 v/v). The solution is stirred at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC). The reaction mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound. A six-step chemoenzymatic approach starting from (R)-solketal has been reported to yield the p-methoxybenzyl protected intermediate in 76% yield.[1][2]

Route 2: Synthesis from L-Ascorbic Acid

L-Ascorbic acid (Vitamin C) is an inexpensive and enantiomerically pure starting material. The synthesis involves a series of protection, benzylation, and degradation steps.

(Simplified Conceptual Steps)

  • Protection: The 5- and 6-hydroxyl groups of L-ascorbic acid are protected as an acetonide.

  • Benzylation: The remaining hydroxyl groups at the 2- and 3-positions are benzylated.

  • Hydrolysis: The acetonide protecting group is selectively removed.

  • Oxidative Cleavage and Reduction: The resulting diol is cleaved, typically with sodium periodate, to form an aldehyde, which is subsequently reduced with a reducing agent like sodium borohydride to yield the desired propanediol derivative.

While conceptually straightforward, this route involves multiple steps which can impact the overall yield.

Route 3: Enzymatic Kinetic Resolution of (±)-3-Benzyloxy-1,2-propanediol

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In this case, an enzyme, typically a lipase, is used to selectively acylate one of the enantiomers of racemic 3-benzyloxy-1,2-propanediol, allowing for the separation of the acylated product from the unreacted enantiomer.

General Procedure:

Racemic (±)-3-benzyloxy-1,2-propanediol is dissolved in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether). An acyl donor (e.g., vinyl acetate, isopropenyl acetate) and a lipase (e.g., Candida antarctica lipase B, often immobilized as Novozym 435) are added to the mixture. The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (typically to ~50%). At this point, the reaction is stopped, and the enzyme is filtered off. The resulting mixture contains one enantiomer as the acylated product and the other as the unreacted alcohol. These can then be separated by column chromatography. The acylated enantiomer can be subsequently deacylated to afford the other enantiomer of the target molecule in high enantiomeric purity.

Logical Workflow of Synthetic Routes

G cluster_0 Route 1: From Chiral Pool cluster_1 Route 2: From Chiral Pool cluster_2 Route 3: Kinetic Resolution D-Mannitol D-Mannitol R-Solketal R-Solketal D-Mannitol->R-Solketal Acetonide protection Benzylated Solketal Benzylated Solketal R-Solketal->Benzylated Solketal Benzylation Target (S)-(-)-3-Benzyloxy- 1,2-propanediol Benzylated Solketal->Target Deprotection L-Ascorbic Acid L-Ascorbic Acid Protected Ascorbic Acid Protected Ascorbic Acid L-Ascorbic Acid->Protected Ascorbic Acid Protection Benzylated Ascorbic Acid Benzylated Ascorbic Acid Protected Ascorbic Acid->Benzylated Ascorbic Acid Benzylation Intermediate Aldehyde Intermediate Aldehyde Benzylated Ascorbic Acid->Intermediate Aldehyde Degradation Intermediate Aldehyde->Target Reduction Racemic Diol Racemic Diol Separation Separation Racemic Diol->Separation Enzymatic Acylation S-Ester S-Ester Separation->S-Ester R-Alcohol R-Alcohol Separation->R-Alcohol S-Ester->Target Deacylation

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through multiple pathways. The choice of the most suitable route is contingent upon the specific requirements of the research or production setting.

  • For high enantiopurity and a well-established procedure , the route starting from (R)-Solketal is often preferred due to the high stereochemical control offered by the chiral starting material.

  • When cost of starting materials is a primary concern , utilizing L-Ascorbic acid presents a viable, albeit more lengthy, alternative.

  • For access to both enantiomers with high purity from a common racemic precursor , enzymatic kinetic resolution is an excellent and environmentally friendly option, despite the theoretical 50% yield limitation for a single enantiomer in a single resolution step.

Researchers and drug development professionals should carefully evaluate the trade-offs between yield, enantioselectivity, cost, and procedural complexity when selecting a synthetic strategy for this important chiral intermediate.

References

Comparative Efficacy of Drug Delivery Systems: (S)-(-)-3-Benzyloxy-1,2-propanediol Analog-Based Liposomes vs. Conventional Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the performance and characteristics of drug delivery systems formulated with synthetic glycerol ether lipid analogs compared to traditional phospholipid-based liposomes.

In the quest for more robust and efficient drug delivery platforms, researchers are exploring novel synthetic lipids to overcome the limitations of conventional phospholipid-based liposomes. One such area of interest is the use of glycerol ether lipids, which are analogous to the lipids found in archaea. These ether linkages are chemically more stable than the ester bonds in phospholipids, offering potential advantages in terms of stability and controlled drug release. This guide provides a comparative overview of drug delivery systems utilizing liposomes formulated from analogs of (S)-(-)-3-Benzyloxy-1,2-propanediol, a key building block for synthetic glycerol ether lipids, against conventional liposomes.

Performance Comparison

The following tables summarize the key performance indicators of a drug delivery system based on a synthetic archaeal-like diether lipid derived from this compound and a conventional liposomal formulation composed of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol.

Parameter Synthetic Ether Lipid-Based Liposomes (Archaeosomes) Conventional DSPC/Cholesterol Liposomes References
Drug Model DoxorubicinDoxorubicin[1][2]
Encapsulation Efficiency (%) ~60-70~90-95[1][2]
Particle Size (nm) 100 - 20080 - 120[1][2]
Zeta Potential (mV) -25 to -35-5 to -15[1][2]
In Vitro Drug Release (at 24h) ~20-30%~40-50%[1][2]
Stability High chemical stability due to ether linkages, resistant to acidic pH and enzymatic degradation.Prone to hydrolysis of ester bonds, less stable in harsh conditions.[3][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below.

Synthesis of a this compound Analog-Based Diether Lipid

A common approach to synthesizing diether lipids from this compound involves the Williamson ether synthesis.

Materials:

  • This compound

  • A long-chain alkyl halide (e.g., 1-bromohexadecane)

  • A strong base (e.g., sodium hydride)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF)

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

  • A phosphoramidite reagent for headgroup attachment

Procedure:

  • This compound is deprotonated at its two hydroxyl groups using a strong base like sodium hydride in an anhydrous solvent.

  • The resulting alkoxide is then reacted with a long-chain alkyl halide to form the diether-linked lipid with a protected glycerol backbone.

  • The benzyl protecting group is removed by catalytic hydrogenation using H₂ gas and a Pd/C catalyst.

  • The free hydroxyl group on the glycerol backbone is then reacted with a suitable phosphoramidite reagent to introduce the desired polar headgroup (e.g., phosphocholine).

  • The final product is purified using column chromatography.

Preparation of Liposomes

The thin-film hydration method is a widely used technique for preparing both synthetic ether lipid-based and conventional liposomes.

Materials:

  • Synthesized diether lipid or DSPC/Cholesterol mixture

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS)

  • Drug to be encapsulated

Procedure:

  • The lipids are dissolved in an organic solvent in a round-bottom flask.

  • The solvent is evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

  • Any residual solvent is removed under high vacuum for several hours.

  • The lipid film is hydrated with an aqueous buffer containing the drug to be encapsulated. The hydration is performed above the lipid's phase transition temperature with gentle agitation.

  • The resulting multilamellar vesicles are then sized down to form unilamellar vesicles using techniques like extrusion through polycarbonate membranes of a defined pore size or sonication.

Determination of Encapsulation Efficiency

Encapsulation efficiency is determined by separating the unencapsulated drug from the liposomes and quantifying the drug in each fraction.

Materials:

  • Liposome suspension

  • Size exclusion chromatography (SEC) column or dialysis membranes

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Separation of Free Drug: The liposome suspension is passed through an SEC column (e.g., Sephadex G-50) or dialyzed against a large volume of buffer. The liposomes will elute in the void volume of the column or be retained within the dialysis bag, while the smaller, unencapsulated drug molecules will be separated.

  • Quantification of Encapsulated Drug: The liposomes are lysed using a suitable detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug.

  • Quantification of Total Drug: An aliquot of the original, unpurified liposome suspension is also lysed to determine the total amount of drug.

  • Calculation: The drug concentration in the lysed fractions is measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC). The encapsulation efficiency (EE%) is calculated using the following formula:

    EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizations

Signaling Pathway for Liposomal Drug Delivery

The following diagram illustrates a generalized pathway for the cellular uptake and intracellular drug release from a liposomal drug delivery system.

Liposomal_Drug_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments Liposome Liposome Endosome Endosome Liposome->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Cytoplasm Cytoplasm Lysosome->Cytoplasm Drug Release Target Target Cytoplasm->Target Therapeutic Effect

Caption: Cellular uptake and intracellular trafficking of liposomes.

Experimental Workflow for Liposome Characterization

This diagram outlines the typical workflow for the preparation and characterization of liposomal drug delivery systems.

Liposome_Characterization_Workflow Lipid_Selection Lipid Selection (Ether Lipid vs. Phospholipid) Formulation Liposome Formulation (Thin-Film Hydration) Lipid_Selection->Formulation Drug_Loading Drug Loading Formulation->Drug_Loading Sizing Vesicle Sizing (Extrusion/Sonication) Purification Purification (SEC/Dialysis) Sizing->Purification Characterization Physicochemical Characterization Drug_Loading->Sizing Purification->Characterization EE_Analysis Encapsulation Efficiency (Spectrophotometry/HPLC) Purification->EE_Analysis Release_Study In Vitro Release Study Purification->Release_Study

Caption: Workflow for liposome preparation and analysis.

References

Safety Operating Guide

Proper Disposal of (S)-(-)-3-Benzyloxy-1,2-propanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-(-)-3-Benzyloxy-1,2-propanediol, a non-halogenated organic compound. Adherence to these guidelines is crucial for maintaining a safe and compliant laboratory environment.

Pre-Disposal and Waste Characterization

The first step in proper disposal is to characterize the waste. This compound is a non-halogenated diol. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]

Based on available information, this compound is not a listed hazardous waste. Therefore, its classification depends on its characteristics. While it is designated as a combustible liquid, its flashpoint will determine if it meets the criteria for ignitability (a flash point below 140°F or 60°C).[3][4] It is not expected to be corrosive or reactive under normal conditions. Toxicity data is not widely available, so a cautious approach is recommended.

Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5] this compound waste should be collected separately from halogenated solvents, strong acids, bases, and oxidizers.[6][7]

Operational Protocol:

  • Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.

  • Designated Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. The container should be designated for "Non-Halogenated Organic Waste."[8][9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[10] Do not use abbreviations or chemical formulas.[9]

  • Collection: Collect the waste in the designated container, ensuring not to overfill it. Leave at least 10% headspace to allow for expansion.

  • Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation. The storage area should be cool, dry, and well-ventilated, away from sources of ignition. Secondary containment is recommended.

Disposal Plan

The ultimate disposal of this compound waste must be handled by a licensed environmental waste management contractor. Do not dispose of this chemical down the drain or in regular trash.[7]

Step-by-Step Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time per institutional and regulatory guidelines, contact your institution's EHS department to arrange for a pickup.

  • Provide Documentation: Be prepared to provide the EHS department with accurate information about the waste, including its composition and volume.

  • Professional Disposal: The EHS department will coordinate with a licensed waste disposal company for the proper transportation, treatment, and disposal of the chemical waste in accordance with all federal, state, and local regulations.[11]

Quantitative Data Summary

PropertyValueSource
ClassificationNon-halogenated organic compound[5]
RCRA Hazardous Waste (Characteristic)Potentially D001 (Ignitable) depending on flashpoint[2][4]
Incompatible WastesHalogenated solvents, strong acids, bases, oxidizers[6][7]
Recommended Waste ContainerLabeled, compatible container for non-halogenated organic waste[8][9]

Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Disposal A Generate (S)-(-)-3-Benzyloxy- 1,2-propanediol Waste B Don Appropriate PPE A->B C Select Labeled, Compatible Waste Container (Non-Halogenated Organic Waste) B->C D Collect Waste in Container C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Wastes (Halogenated Solvents, etc.) E->F G Contact Institutional EHS for Waste Pickup F->G H Provide Waste Information G->H I Licensed Waste Contractor Transports and Disposes H->I

References

Personal protective equipment for handling (S)-(-)-3-Benzyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of (S)-(-)-3-Benzyloxy-1,2-propanediol. This document provides immediate, actionable safety protocols and logistical plans to ensure the well-being of laboratory personnel and compliance with safety standards.

Hazard Assessment and Safety Recommendations

This compound is a combustible liquid that requires careful handling to mitigate potential risks. While some sources may classify this chemical as non-hazardous, other data indicates potential for harm. Therefore, it is prudent to handle this substance with a degree of caution, assuming it may be harmful if swallowed, and may cause skin, eye, and respiratory irritation[1][2].

Physical & Chemical PropertiesData
Appearance White or Colorless to Light yellow powder to lump to clear liquid
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Density 1.140 g/mL at 20 °C[3]
Storage Temperature 2-8°C
Flash Point Not applicable
Boiling Point Not applicable
Storage Class 10 - Combustible liquids[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following PPE is recommended to minimize exposure and ensure personal safety.

PPE CategoryRecommendationSpecification
Eye Protection Eyeshields or safety goggles[3]Chemical splash goggles are recommended to provide a complete seal around the eyes.
Hand Protection Chemical-resistant gloves[3]Nitrile or neoprene gloves are recommended for their resistance to a range of chemicals. Ensure to check manufacturer's compatibility data.
Body Protection Laboratory coatA standard lab coat should be worn to protect against splashes.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources from the immediate vicinity.

2. Handling the Chemical:

  • Wear the recommended personal protective equipment (PPE) at all times.

  • When transferring the liquid, do so carefully to avoid splashing.

  • Keep the container tightly closed when not in use to prevent the release of vapors.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is between 2-8°C.

  • Store in a designated area for combustible liquids.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the spill area and alert others in the vicinity.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists[4].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops[4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist[4].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[4].

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.

  • Storage: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash[5].

Workflow for Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Carefully Transfer Chemical prep3->handle1 handle2 Keep Container Closed handle1->handle2 emergency1 Spill Occurs handle1->emergency1 Potential Spill handle3 Store Properly (2-8°C) handle2->handle3 disp1 Collect Waste in Labeled Container handle3->disp1 disp2 Store Waste in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 emergency2 Initiate Spill Response Protocol emergency1->emergency2 emergency3 Administer First Aid if Necessary emergency1->emergency3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-3-Benzyloxy-1,2-propanediol
Reactant of Route 2
Reactant of Route 2
(S)-(-)-3-Benzyloxy-1,2-propanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.